Product packaging for Linear PBT Trimer(Cat. No.:)

Linear PBT Trimer

Cat. No.: B15352588
M. Wt: 678.7 g/mol
InChI Key: AIWZIHMYQSGKIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Linear PBT Trimer is an oligomeric substance relevant in the study of polybutylene terephthalate (PBT) polymers, particularly in the field of food contact material safety. PBT is commonly used in kitchenware, microwaveable dishware, and coffee capsules . During polymer production and use, various oligomers, including both cyclic and linear forms, are formed as non-intentionally added substances (NIAS) . Research indicates that while cyclic oligomers make up the majority of extractable substances from PBT, linear oligomers like the this compound demonstrate a higher migration potential into aqueous and hydrophilic food simulants . This makes the this compound a critical analyte for migration testing and exposure assessment studies to ensure consumer safety . The investigation of this compound is often carried out using advanced analytical techniques such as HPLC-DAD/ESI-MS and UPLC-QTOF-MS . The availability of well-characterized linear oligomers is essential for developing and validating analytical methods, as they often lack commercial standards . This product is intended for research purposes, such as analytical method development, identification of unknown migrants, and migration modeling. It is strictly for laboratory use and is not intended for human or animal consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C36H38O13 B15352588 Linear PBT Trimer

Properties

Molecular Formula

C36H38O13

Molecular Weight

678.7 g/mol

IUPAC Name

4-[4-[4-[4-[4-(4-hydroxybutoxycarbonyl)benzoyl]oxybutoxycarbonyl]benzoyl]oxybutoxycarbonyl]benzoic acid

InChI

InChI=1S/C36H38O13/c37-19-1-2-20-45-33(41)27-11-13-28(14-12-27)34(42)48-23-5-6-24-49-36(44)30-17-15-29(16-18-30)35(43)47-22-4-3-21-46-32(40)26-9-7-25(8-10-26)31(38)39/h7-18,37H,1-6,19-24H2,(H,38,39)

InChI Key

AIWZIHMYQSGKIY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)O)C(=O)OCCCCOC(=O)C2=CC=C(C=C2)C(=O)OCCCCOC(=O)C3=CC=C(C=C3)C(=O)OCCCCO

Origin of Product

United States

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the Physical and Chemical Properties of Linear PBT Trimer

This technical guide provides a comprehensive overview of the physical and chemical properties of linear polybutylene terephthalate (PBT) trimer. Due to the limited availability of data on the isolated linear trimer, this document synthesizes information from studies on PBT polymer and its oligomers, with a focus on contrasting linear and cyclic forms where information is available.

Introduction to PBT and its Oligomers

Polybutylene terephthalate (PBT) is a semi-crystalline thermoplastic polyester known for its excellent mechanical and thermal properties.[1][2] During the synthesis of PBT, a variety of low molecular weight species known as oligomers are formed, including both linear and cyclic structures.[3][4] While cyclic oligomers have been more extensively studied, linear oligomers are also present and have been identified in analyses of PBT materials.[3][4] The this compound represents a molecule consisting of three repeating units of butylene terephthalate in a linear chain.

Estimated Physical and Chemical Properties of this compound

Table 1: Estimated Physicochemical Properties of this compound

PropertyEstimated Value/CharacteristicRationale/Context
Molecular Formula C36H38O13Based on three butylene terephthalate units with hydroxyl and carboxylic acid end groups.
Molecular Weight 678.68 g/mol Calculated from the molecular formula.
Physical State Likely a solid at room temperaturePBT is a solid polymer, and its oligomers are expected to have higher melting points than the monomers.
Melting Point Lower than PBT polymer (223 °C)[2]Oligomers generally have lower melting points than their corresponding high molecular weight polymers.
Boiling Point High; likely decomposes before boilingPolyesters with high molecular weights tend to decompose at high temperatures.
Density Similar to PBT polymer (~1.3-1.4 g/cm³)[1]The density is not expected to significantly deviate from the bulk polymer.
Solubility Soluble in solvents like dichloromethane and hexafluoroisopropanol (HFIP).[5] Limited solubility in water, but can hydrolyze at elevated temperatures.[3][6]Solubility is a key factor in the extraction and analysis of PBT oligomers.
Chemical Reactivity Susceptible to hydrolysis, especially at elevated temperatures and in acidic or basic conditions.[3][6] Can undergo further condensation to form higher molecular weight PBT.The ester linkages are the primary sites of chemical reactivity.

Synthesis of this compound

A specific, targeted synthesis for the this compound is not commonly described. Instead, it is formed as a byproduct during the standard synthesis of PBT polymer through polycondensation.

The primary method for producing PBT is the polycondensation of 1,4-butanediol and terephthalic acid or its dimethyl ester.[1] This process inherently yields a mixture of high molecular weight polymer and various linear and cyclic oligomers.

Diagram 1: General Synthesis of PBT and Formation of Oligomers

G cluster_reactants Reactants cluster_process Process cluster_products Products TPA Terephthalic Acid Esterification Esterification TPA->Esterification BDO 1,4-Butanediol BDO->Esterification Polycondensation Polycondensation (High Temperature & Vacuum) Esterification->Polycondensation Monomer/Oligomer Mixture PBT_Polymer High Molecular Weight PBT Polycondensation->PBT_Polymer Linear_Oligomers Linear PBT Oligomers (including Trimer) Polycondensation->Linear_Oligomers Cyclic_Oligomers Cyclic PBT Oligomers Polycondensation->Cyclic_Oligomers Water Water (byproduct) Polycondensation->Water

Caption: General synthesis of PBT via polycondensation, leading to the formation of the polymer and various oligomers.

A general laboratory-scale synthesis of PBT that produces oligomers is as follows:

  • Reactant Charging: Terephthalic acid and an excess of 1,4-butanediol are charged into a reaction vessel equipped with a stirrer, a condenser, and a nitrogen inlet.

  • Esterification: The mixture is heated to a temperature of 180-220°C under a nitrogen atmosphere. Water is distilled off as the esterification reaction proceeds.

  • Polycondensation: A polycondensation catalyst (e.g., a titanium or tin compound) is added. The temperature is gradually increased to 240-260°C, and a vacuum is applied to remove the excess 1,4-butanediol and facilitate the chain-growth reaction.

  • Product Isolation: The resulting viscous polymer melt is extruded and cooled. This product contains a mixture of high molecular weight PBT and low molecular weight linear and cyclic oligomers.

Characterization of this compound

The characterization of the this compound typically occurs in the context of analyzing the oligomer content of PBT materials, often in migration studies for food contact applications.[3][4]

Table 2: Techniques for the Characterization of Linear PBT Oligomers

TechniquePurposeObservations for Linear PBT Oligomers
High-Performance Liquid Chromatography (HPLC) Separation of oligomers from the polymer and from each other.[3]Linear oligomers can be separated from cyclic oligomers and other components of the PBT extract.
Mass Spectrometry (MS) Identification and structural elucidation based on mass-to-charge ratio.[3][7]Provides the molecular weight of the linear trimer and its fragments, confirming its structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy Detailed structural analysis.While detailed spectra for the isolated linear trimer are scarce, NMR is a powerful tool for structural confirmation of PBT oligomers in general.
Fourier-Transform Infrared (FTIR) Spectroscopy Identification of functional groups.[8]The FTIR spectrum would show characteristic ester carbonyl and aromatic C-H stretches, similar to PBT polymer.

Diagram 2: Experimental Workflow for the Characterization of Linear PBT Oligomers

G Start PBT Sample Extraction Solvent Extraction (e.g., Dichloromethane) Start->Extraction Filtration Filtration Extraction->Filtration Evaporation Solvent Evaporation Filtration->Evaporation Analysis Analysis of Oligomer Extract Evaporation->Analysis HPLC HPLC Separation Analysis->HPLC Separation MS Mass Spectrometry (Identification) HPLC->MS Identification NMR NMR Spectroscopy (Structural Confirmation) HPLC->NMR Structure

Caption: A typical workflow for the extraction and characterization of linear PBT oligomers from a polymer sample.

The following is a generalized protocol for the extraction and analysis of linear PBT oligomers from a PBT sample:

  • Sample Preparation: The PBT material is typically ground or pelletized to increase the surface area for extraction.

  • Solvent Extraction: The prepared sample is subjected to solvent extraction, often using dichloromethane, in an ultrasonic bath for several hours.[5]

  • Filtration and Concentration: The extract is filtered to remove any solid polymer particles. The solvent is then evaporated under reduced pressure to concentrate the oligomeric fraction.

  • HPLC-MS Analysis: The concentrated extract is redissolved in a suitable solvent and injected into an HPLC system coupled with a mass spectrometer. A gradient elution program is typically used to separate the various oligomers. The mass spectrometer is used to identify the this compound based on its specific mass-to-charge ratio.

Conclusion

The this compound is an inherent component of polybutylene terephthalate, formed during its synthesis. While specific data on its isolated physical and chemical properties are limited, its characteristics can be inferred from the broader knowledge of PBT and its oligomers. The primary context for the study of linear PBT oligomers is in the analysis of PBT materials, particularly for applications where the migration of low molecular weight species is a concern. The methodologies for its extraction and identification are well-established, relying on standard analytical techniques such as HPLC and mass spectrometry. Further research into the isolated properties of the this compound could provide a more complete understanding of its behavior and impact in various applications.

References

An In-depth Technical Guide to the Synthesis and Isolation of Linear Polybutylene Terephthalate (PBT) Trimer

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed methodology for the synthesis and isolation of linear polybutylene terephthalate (PBT) trimer. Due to a lack of specific published protocols for the targeted synthesis of linear PBT trimer, this guide presents a rational, stepwise synthetic approach based on established principles of polyester chemistry. The isolation and purification procedures are adapted from established methods for separating PBT oligomers.

Introduction

Polybutylene terephthalate (PBT) is a semicrystalline thermoplastic polyester with significant commercial applications. During the polymerization process, a variety of low molecular weight oligomers, both cyclic and linear, are formed. While much research has focused on the isolation and characterization of cyclic PBT oligomers, the targeted synthesis and isolation of specific linear oligomers, such as the trimer, are less documented. Access to pure, well-characterized linear PBT oligomers is crucial for various research applications, including their use as analytical standards, in toxicological studies, and for understanding the fundamental properties of PBT materials.

This guide details a proposed two-step synthetic pathway to produce this compound with hydroxyl end-groups, followed by a robust isolation and purification protocol using preparative high-performance liquid chromatography (HPLC).

Proposed Synthesis of this compound

The proposed synthesis is a stepwise approach designed to control the oligomer length and ensure linearity. The overall reaction involves the sequential esterification of terephthaloyl chloride and 1,4-butanediol.

Diagram of the Proposed Synthetic Pathway:

Synthesis_Pathway cluster_step1 Step 1: Synthesis of Monomer Intermediate cluster_step2 Step 2: Dimer Formation cluster_step3 Step 3: Trimer Formation TC1 Terephthaloyl Chloride r1 + TC1->r1 BDO1 1,4-Butanediol (Excess) BDO1->r1 Intermediate1 Mono(4-hydroxybutyl) terephthalate r2 + Intermediate1->r2 TC2 Terephthaloyl Chloride TC2->r2 Intermediate2 Intermediate Dimer (Acid Chloride Terminated) r3 + Intermediate2->r3 BDO2 1,4-Butanediol BDO2->r3 Final_Product This compound (Hydroxyl Terminated) r1->Intermediate1 Pyridine, CH2Cl2 Low Temperature r2->Intermediate2 Pyridine, CH2Cl2 r3->Final_Product Pyridine, CH2Cl2

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols

The following protocols are proposed and should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of the acid chloride.

This procedure is adapted from the general principle of mono-esterification of terephthalic acid derivatives.[1]

  • Reaction Setup: To a dried three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 1,4-butanediol (e.g., 5 equivalents) and anhydrous dichloromethane (CH₂Cl₂). Cool the solution to 0°C in an ice bath.

  • Addition of Reactants: Dissolve terephthaloyl chloride (1 equivalent) and pyridine (1 equivalent) in anhydrous CH₂Cl₂. Add this solution dropwise to the cooled 1,4-butanediol solution over a period of 1-2 hours with vigorous stirring.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-16 hours.

  • Work-up:

    • Quench the reaction by adding cold, dilute hydrochloric acid (e.g., 1 M HCl) to neutralize the pyridine.

    • Separate the organic layer in a separatory funnel.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane to isolate the mono-esterified product.

This procedure is based on the principles of step-growth polymerization.[2][3]

  • Reaction Setup: In a similar setup as described in 3.1, dissolve the purified mono(4-hydroxybutyl) terephthalate (2 equivalents) and pyridine (2 equivalents) in anhydrous CH₂Cl₂ and cool to 0°C.

  • Dimer Formation: Slowly add a solution of terephthaloyl chloride (1 equivalent) in anhydrous CH₂Cl₂ to the reaction mixture. Stir at 0°C for 2 hours, then allow to warm to room temperature and stir for another 4-6 hours. This forms the dimer intermediate which is terminated with an acid chloride and a hydroxyl group.

  • Trimer Formation: To the solution containing the dimer intermediate, add 1,4-butanediol (at least 2 equivalents) and additional pyridine (2 equivalents). Stir at room temperature for 12-16 hours to form the hydroxyl-terminated linear trimer.

  • Work-up and Preliminary Purification:

    • Perform an acidic work-up as described in step 3.1.4.

    • Concentrate the dried organic phase to obtain the crude product mixture, which will contain the desired linear trimer along with other oligomers and unreacted starting materials.

Isolation and Purification of this compound

The isolation of the this compound from the crude reaction mixture requires a high-resolution separation technique. Preparative HPLC is the preferred method, adapted from protocols used for cyclic PBT oligomers.[4][5]

Diagram of the Isolation and Purification Workflow:

Isolation_Workflow Start Crude Synthesis Product Dissolution Dissolve in HFIP/Chloroform Start->Dissolution Filtration Filter through 0.45 µm PTFE filter Dissolution->Filtration Prep_HPLC Preparative HPLC System (C18 Column) Filtration->Prep_HPLC Fraction_Collection Collect Fractions based on UV Detection (e.g., 254 nm) Prep_HPLC->Fraction_Collection Solvent_Removal Rotary Evaporation & N2 Stream Drying Fraction_Collection->Solvent_Removal Purity_Analysis Purity & Identity Confirmation (Analytical HPLC, NMR, MS) Solvent_Removal->Purity_Analysis Final_Product Isolated this compound Purity_Analysis->Final_Product

Caption: Workflow for the isolation of this compound.

  • Sample Preparation: Dissolve the crude product in a suitable solvent. 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) is an excellent solvent for PBT oligomers, often mixed with chloroform.[6] Filter the solution through a 0.45 µm PTFE membrane filter before injection.

  • Instrumentation:

    • System: Automated preparative HPLC system with a diode array detector (DAD) and a fraction collector.

    • Column: A C18 semi-preparative or preparative column is suitable.

    • Mobile Phase: A gradient of acetonitrile and water is typically effective.[4]

    • Detection: Monitor the elution at a wavelength where the terephthalate moiety absorbs, typically around 254 nm.

  • Gradient Elution Program (Example):

    • Start with a mobile phase composition of 50% acetonitrile in water.

    • Linearly increase to 95% acetonitrile over 25-30 minutes.

    • Hold at 95% acetonitrile for 5 minutes.

    • Return to initial conditions and equilibrate the column before the next injection.

    • The flow rate will depend on the column dimensions, typically in the range of 10-20 mL/min for preparative scale.

  • Fraction Collection: Collect fractions corresponding to the peak of the target linear trimer, as identified by preliminary analytical HPLC-MS runs.

  • Post-Purification: Combine the collected fractions containing the pure compound. Remove the solvents using a rotary evaporator, followed by drying under a stream of nitrogen or in a vacuum oven at a moderate temperature (e.g., 40-50°C).

Characterization and Data

Comprehensive characterization is essential to confirm the identity and purity of the isolated this compound. The following tables summarize typical characterization data for PBT oligomers, which can serve as a reference.

Table 1: Purity and Thermal Properties of PBT Oligomers (Note: Data primarily from isolated cyclic oligomers, as it is the most readily available in literature. Linear oligomers are expected to have different melting points but similar purity assessment methods apply.)

OligomerPurity (%)Melting Point (Tₘ, °C)Data Source
Cyclic Dimer-227.3[4]
Cyclic Trimer97.0 (±1.1)160.7[4]
Cyclic Tetramer96.1 (±1.2)275.9[4]
Cyclic Pentamer-200.2[4]

Table 2: Spectroscopic Data for PBT Oligomer Characterization (Note: The key spectroscopic features will be present in both linear and cyclic oligomers.)

TechniqueKey Features and ObservationsData Source
¹H NMR Signals corresponding to aromatic protons of the terephthalate unit (~8.1 ppm) and methylene protons of the 1,4-butanediol unit (~4.4 ppm and ~1.9 ppm). For hydroxyl-terminated linear trimer, signals for the terminal CH₂-OH groups would be expected.[4]
¹³C NMR Resonances for carbonyl carbons (~165 ppm), aromatic carbons (~130-135 ppm), and aliphatic carbons of the butanediol unit.[4]
FTIR Characteristic peaks for C=O stretching of the ester group (~1715 cm⁻¹), C-O stretching (~1270 cm⁻¹ and ~1100 cm⁻¹), and aromatic C-H stretching (~3060 cm⁻¹).[4]
Mass Spec (HR-MS) The protonated molecular ion [M+H]⁺ would be the primary species observed. For the this compound (C₃₈H₄₂O₁₂), the expected exact mass would be a key identifier.[4]

Conclusion

This guide outlines a detailed, albeit proposed, technical framework for the synthesis and isolation of this compound. The stepwise synthetic approach offers a logical pathway to control the oligomer's structure, while the adapted preparative HPLC method provides a robust means for its purification. The successful execution of these protocols will enable researchers to obtain pure this compound, facilitating further studies into the chemical, physical, and toxicological properties of PBT and its oligomers. It is recommended that all synthetic steps and the final product be rigorously analyzed using modern analytical techniques to confirm the desired structure and purity.

References

An In-depth Technical Guide to the Thermal Degradation Products of Polybutylene Terephthalate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polybutylene terephthalate (PBT) is a semi-crystalline thermoplastic polyester widely utilized in various industries due to its excellent mechanical, thermal, and electrical properties. Understanding its behavior at elevated temperatures is crucial for predicting its performance, ensuring product stability, and developing effective recycling and waste management strategies. This technical guide provides a comprehensive overview of the thermal degradation products of PBT, the underlying degradation mechanisms, and the analytical techniques employed for their characterization.

Mechanism of Thermal Degradation

The primary thermal degradation mechanism for polybutylene terephthalate is a non-radical chain scission process known as β-hydrogen transfer or ester pyrolysis .[1][2] This reaction involves a six-membered cyclic transition state, leading to the cleavage of the ester linkage and the formation of a carboxylic acid end group and a vinyl ether end group. The vinyl ether is unstable and subsequently rearranges to form 1,3-butadiene and a carboxyl-terminated PBT chain.

At temperatures below 290°C, the formation of cyclic oligomers through a ring-chain equilibration mechanism can also occur.[1] However, at higher temperatures, the β-hydrogen transfer mechanism dominates the degradation pathway.[1]

G PBT Polybutylene Terephthalate (PBT) Chain TransitionState Six-membered Cyclic Transition State PBT->TransitionState Heat (β-hydrogen transfer) Products Carboxylic Acid End Group + Vinyl Ether End Group TransitionState->Products Chain Scission Butadiene 1,3-Butadiene Products->Butadiene Rearrangement CarboxylPBT Carboxyl-Terminated PBT Chain Products->CarboxylPBT

Figure 1: Simplified schematic of the β-hydrogen transfer degradation mechanism of PBT.

Thermal Degradation Products

The thermal degradation of PBT yields a variety of volatile and non-volatile products. The primary products are a direct consequence of the β-hydrogen transfer mechanism.

Major Degradation Products

The main gaseous and liquid products identified from the thermal degradation of PBT include:

  • 1,3-Butadiene: A major volatile product formed from the butanediol segment of the polymer chain.[1][3]

  • Carbon Dioxide (CO₂): Results from the decarboxylation of carboxylic acid end groups formed during degradation.[3]

  • Terephthalic Acid: A solid residue and a primary product from the aromatic portion of the PBT chain.[4]

  • Benzoic Acid: Formed through further decomposition of terephthalic acid.

  • Tetrahydrofuran (THF): Can be formed under certain conditions, particularly in the presence of catalysts or in aqueous environments.[4]

  • Oligomers: Unsaturated oligomers with various end groups (carboxyl/carboxyl, carboxyl/allyl, and allyl/allyl) are also formed.[1]

Quantitative Analysis of Degradation Products

The yield of each degradation product is highly dependent on the temperature, heating rate, and atmosphere. The following tables summarize the quantitative data on PBT thermal degradation.

Table 1: Weight Loss of PBT at Different Isothermal Temperatures for 60 minutes. [1]

Temperature (°C)Weight Loss (%)
2900.5
3001.0
3208.0
35030.0

Table 2: Relative Abundance of Gaseous Products from PBT Thermal Degradation. [3]

ProductRelative Abundance (%)
1,3-ButadieneIncreased dramatically with catalyst
Carbon MonoxidePresent
Carbon DioxidePresent
1-ButenePresent
2-ButenePresent
EthanePresent

Note: The study did not provide specific percentages but noted a significant increase in 1,3-butadiene with the use of a CuCl₂ catalyst.

Experimental Protocols for Analysis

A variety of analytical techniques are employed to study the thermal degradation of PBT. The most common methods include Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS), Thermogravimetric Analysis (TGA), and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS).

G cluster_pygcms Py-GC/MS cluster_tga TGA cluster_maldi MALDI-TOF MS PyGCMS_Sample PBT Sample (approx. 100-200 µg) Pyrolyzer Pyrolyzer (e.g., 600 °C) PyGCMS_Sample->Pyrolyzer GC Gas Chromatograph (e.g., DB-5 column) Pyrolyzer->GC Separation of Products MS Mass Spectrometer (EI mode) GC->MS Detection & Identification Data_PyGCMS Pyrogram & Mass Spectra MS->Data_PyGCMS TGA_Sample PBT Sample (5-20 mg) TGA_Furnace TGA Furnace (e.g., Ramp 10 °C/min to 800 °C) TGA_Sample->TGA_Furnace Balance Microbalance TGA_Furnace->Balance Continuous Weight Measurement Data_TGA Thermogram (Weight % vs. Temp) Balance->Data_TGA MALDI_Sample PBT Sample + Matrix (e.g., THAP) + Cationizing Agent Target MALDI Target Plate MALDI_Sample->Target Co-crystallization Laser Laser Desorption/Ionization Target->Laser TOF_Analyzer Time-of-Flight Analyzer Laser->TOF_Analyzer Ion Acceleration Data_MALDI Mass Spectrum TOF_Analyzer->Data_MALDI

Figure 2: General experimental workflows for the analysis of PBT thermal degradation.
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS)

Py-GC/MS is a powerful technique for identifying the volatile and semi-volatile degradation products of polymers.

Methodology:

  • Sample Preparation: A small amount of the PBT sample (approximately 100-200 µg) is placed in a quartz sample tube.[5] No extensive sample preparation is typically required.[5]

  • Pyrolysis: The sample is rapidly heated to a high temperature (e.g., 600 °C) in an inert atmosphere (e.g., helium) within a pyrolyzer.[6] This thermally fragments the polymer into smaller, more volatile molecules.

  • Gas Chromatography: The pyrolysis products are swept into a gas chromatograph and separated based on their boiling points and interactions with the stationary phase of the capillary column (e.g., a non-polar (5%-Phenyl)-methylpolysiloxane stationary phase like DB-5 or HP-5).[6] A typical temperature program starts at 50°C, holds for 2 minutes, then ramps at 13°C/min to 300°C and holds for 15 minutes.[6]

  • Mass Spectrometry: The separated components are introduced into a mass spectrometer, typically operated in electron ionization (EI) mode.[6] The resulting mass spectra provide a "fingerprint" of each compound, allowing for their identification by comparison with spectral libraries.

Thermogravimetric Analysis (TGA)

TGA is used to determine the thermal stability of a material by measuring its weight change as a function of temperature in a controlled atmosphere.

Methodology:

  • Sample Preparation: A small, representative sample of PBT (typically 5-20 mg) is weighed into a tared TGA pan (e.g., aluminum oxide).[7]

  • Analysis: The sample is placed in the TGA furnace and heated at a constant rate (e.g., 10 °C/min) over a defined temperature range (e.g., room temperature to 800 °C).[8] The analysis is typically performed under an inert atmosphere (e.g., nitrogen) to study thermal degradation, or in an oxidative atmosphere (e.g., air) to assess oxidative stability.[9][10]

  • Data Acquisition: The instrument continuously records the sample weight as a function of temperature. The resulting thermogram plots the percentage of initial weight remaining versus temperature. The derivative of this curve (DTG) shows the rate of weight loss and helps to identify the temperatures of maximum degradation rates.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS)

MALDI-TOF MS is a soft ionization technique used to analyze large, non-volatile molecules like oligomers formed during the initial stages of thermal degradation.

Methodology:

  • Sample Preparation: The degraded PBT sample is mixed with a matrix compound (e.g., 2,4,6-trihydroxyacetophenone - THAP) and a cationizing agent (e.g., sodium trifluoroacetate) in a suitable solvent.[11][12] A small volume of this mixture is spotted onto a MALDI target plate and allowed to dry, forming a co-crystal of the sample and matrix.[12] For insoluble samples, a solvent-free method of grinding the polymer, matrix, and cationizing agent together and pressing them into a pellet can be used.[13]

  • Desorption and Ionization: The sample spot is irradiated with a pulsed laser. The matrix absorbs the laser energy, leading to the desorption and ionization of the analyte molecules, typically as singly charged ions.

  • Time-of-Flight Analysis: The ions are accelerated into a field-free drift tube. The time it takes for an ion to reach the detector is proportional to its mass-to-charge ratio. This allows for the determination of the molecular weights of the oligomeric degradation products.

Conclusion

The thermal degradation of polybutylene terephthalate is a complex process primarily driven by the β-hydrogen transfer mechanism, resulting in the formation of 1,3-butadiene, carbon dioxide, terephthalic acid, and various oligomeric species. The quantitative distribution of these products is highly dependent on the degradation conditions. A combination of analytical techniques, including Py-GC/MS, TGA, and MALDI-TOF MS, provides a comprehensive understanding of the degradation pathways and the resulting products. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers and scientists in the fields of polymer science, materials science, and drug development for characterizing the thermal stability and degradation behavior of PBT.

References

Linear PBT Trimer as a Non-Intentionally Added Substance: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polybutylene terephthalate (PBT) is a widely utilized thermoplastic polyester in various applications, including food contact materials (FCMs), medical devices, and pharmaceutical packaging. During the polymerization process of PBT, the formation of low molecular weight oligomers is an unavoidable side reaction. These oligomers, not intentionally added to the final product, are classified as non-intentionally added substances (NIAS). Among these, the linear PBT trimer is of particular interest due to its potential to migrate from the polymer matrix into contacting substances, such as food, beverages, or pharmaceutical formulations. This technical guide provides an in-depth overview of the this compound as a NIAS, focusing on its formation, analytical detection, migration characteristics, and toxicological risk assessment.

Formation and Chemical Properties of this compound

The this compound is formed during the polycondensation of 1,4-butanediol and terephthalic acid or its dimethyl ester.[1] It consists of three repeating monomer units of butylene terephthalate linked in a linear chain. The manufacturing process, including temperature, pressure, and catalyst type, can influence the quantity and profile of oligomers formed.[2] While cyclic oligomers often constitute the majority of the total oligomer content in PBT, linear oligomers are also present and can be relevant for migration, particularly into aqueous environments.[3]

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
Chemical NameVaries based on end-groups (e.g., hydroxyl, carboxyl)N/A
Molecular FormulaC36H38O13 (example with hydroxyl and carboxyl end-groups)N/A
Molecular Weight678.68 g/mol (example with hydroxyl and carboxyl end-groups)N/A
General ClassificationNon-Intentionally Added Substance (NIAS)[4]

Analytical Methodologies for Detection and Quantification

The identification and quantification of the this compound in polymer matrices and migration solutions are primarily achieved through advanced chromatographic techniques coupled with mass spectrometry.

Experimental Protocol: High-Performance Liquid Chromatography with Mass Spectrometry (HPLC-MS)

This protocol outlines a general procedure for the analysis of PBT oligomers, including the linear trimer, in food simulants.

Objective: To identify and quantify the this compound that has migrated from a PBT-based food contact material into a food simulant.

Materials:

  • PBT food contact material sample

  • Food simulants (e.g., 10% ethanol, 50% ethanol, olive oil)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (MS grade)

  • Reference standard for PBT oligomers (if available)

  • HPLC system coupled to a mass spectrometer (e.g., Q-TOF MS or Orbitrap MS)

  • Analytical column (e.g., C18 reversed-phase)

Procedure:

  • Migration Test:

    • Expose the PBT food contact material to the selected food simulant under conditions representative of its intended use (e.g., 10 days at 40°C for general long-term storage, or 2 hours at 70°C for hot-fill applications).[5] The surface area to volume ratio should be controlled according to regulatory guidelines.

  • Sample Preparation:

    • For aqueous food simulants (e.g., 10% ethanol), an aliquot of the migration solution may be directly injected or pre-concentrated using solid-phase extraction (SPE) if low detection limits are required.

    • For fatty food simulants (e.g., olive oil), a liquid-liquid extraction or a solvent-based precipitation method is typically employed to separate the oligomers from the fatty matrix.

  • HPLC-MS Analysis:

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Gradient Elution: A typical gradient would start with a high percentage of mobile phase A, gradually increasing the percentage of mobile phase B to elute the more non-polar oligomers.

    • Column: A C18 reversed-phase column is commonly used for the separation of PBT oligomers.

    • Mass Spectrometry: The mass spectrometer is operated in positive ion mode with electrospray ionization (ESI). Data is acquired in full scan mode for identification of potential oligomers and in tandem MS (MS/MS) mode for structural confirmation.

  • Quantification:

    • Quantification is ideally performed using a calibration curve of a certified reference standard for the this compound. In the absence of a specific standard, semi-quantification can be carried out using a surrogate standard with a similar chemical structure and response factor.[4]

G Experimental Workflow: Analysis of this compound Migration cluster_migration Migration Testing cluster_prep Sample Preparation cluster_analysis Analytical Detection cluster_quant Data Analysis pbt_fcm PBT Food Contact Material migration_conditions Incubation (Time & Temperature) pbt_fcm->migration_conditions food_simulant Food Simulant (e.g., 50% Ethanol) food_simulant->migration_conditions migration_solution Migration Solution migration_conditions->migration_solution extraction Extraction / Concentration migration_solution->extraction hplc HPLC Separation (C18 Column) extraction->hplc ms Mass Spectrometry (ESI-MS/MS) hplc->ms identification Identification (Mass & Fragmentation) ms->identification quantification Quantification identification->quantification G Toxicological Risk Assessment Workflow for a NIAS cluster_exposure Exposure Assessment cluster_hazard Hazard Characterization cluster_risk Risk Characterization migration_data Migration Data (from Experimental Studies) dietary_intake Estimated Daily Intake migration_data->dietary_intake ttc Comparison with TTC dietary_intake->ttc in_silico In Silico Analysis (e.g., Cramer Classification) in_vitro In Vitro Toxicity Testing (e.g., Genotoxicity, Cytotoxicity) in_silico->in_vitro in_vivo In Vivo Animal Studies (if required) in_vitro->in_vivo moi Margin of Exposure Calculation in_vivo->moi risk_decision Risk Decision ttc->risk_decision moi->risk_decision

References

Formation Mechanism of Polybutylene Terephthalate (PBT) Oligomers During Polymerization: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Polybutylene terephthalate (PBT), a semi-crystalline thermoplastic polyester, is widely utilized in various industrial applications. During its synthesis via polycondensation, the formation of low molecular weight species, known as oligomers, is an unavoidable phenomenon. These oligomers, both linear and cyclic in nature, can significantly influence the final properties of the polymer, including its thermal stability, mechanical strength, and processability. For applications in sensitive fields such as medical devices and drug delivery systems, the presence and potential migration of these oligomers are of critical concern. This technical guide provides a comprehensive overview of the formation mechanisms of PBT oligomers during polymerization, detailing the underlying chemical reactions, influencing process parameters, and analytical methodologies for their characterization.

Introduction to PBT Polymerization

PBT is primarily synthesized through a two-stage melt polycondensation process. The initial stage involves either the direct esterification of terephthalic acid (TPA) with 1,4-butanediol (BDO) or the transesterification of dimethyl terephthalate (DMT) with BDO.[1] This is followed by a second stage of polycondensation under high vacuum and elevated temperatures to increase the molecular weight of the polymer.[1]

The overall chemical reaction for PBT synthesis can be summarized as follows:

n (HOOC-C₆H₄-COOH) + (n+1) (HO-(CH₂)₄-OH) → HO-[(CH₂)₄-OOC-C₆H₄-COO-(CH₂)₄]n-OH + 2n H₂O
or
n (CH₃OOC-C₆H₄-COOCH₃) + (n+1) (HO-(CH₂)₄-OH) → HO-[(CH₂)₄-OOC-C₆H₄-COO-(CH₂)₄]n-OH + 2n CH₃OH

Throughout this process, a competing set of reactions leads to the formation of a range of low molecular weight oligomers.

Types of PBT Oligomers

PBT oligomers are broadly classified into two main categories:

  • Linear Oligomers: These are short-chain versions of the PBT polymer, typically with varying degrees of polymerization and end-groups (e.g., hydroxyl or carboxyl).

  • Cyclic Oligomers: These are ring-structured molecules formed by intramolecular cyclization reactions. Cyclic oligomers are a significant component of the total oligomer content in PBT.[2]

Studies have identified a series of cyclic oligomers, with the cyclic dimer and trimer being the most abundant.[3]

Core Formation Mechanisms of PBT Oligomers

The formation of PBT oligomers is a complex process governed by a delicate interplay of reaction kinetics and thermodynamics. The primary mechanisms involved are intramolecular and intermolecular transesterification (ester interchange) reactions.

Intramolecular Transesterification (Backbiting)

Intramolecular transesterification, often referred to as "backbiting," is the principal pathway for the formation of cyclic oligomers. In this reaction, a terminal hydroxyl group of a growing polymer chain attacks an ester linkage within the same chain, leading to the cleavage of a cyclic oligomer and a shorter polymer chain.

This process is thermodynamically driven and is in equilibrium with the linear polymer chains. The position of this equilibrium is influenced by factors such as temperature, pressure, and catalyst concentration.

Intermolecular Transesterification

Intermolecular transesterification involves the reaction between two polymer chains. This can lead to a redistribution of molecular weights, including the formation of shorter linear oligomers. This reaction is also a key step in the overall polycondensation process, contributing to the increase in the average molecular weight of the polymer.

Key Influencing Factors

Several process parameters significantly impact the rate and extent of oligomer formation:

  • Temperature: Higher temperatures generally favor the formation of cyclic oligomers by promoting the thermodynamically driven backbiting reactions.[4]

  • Catalyst: The type and concentration of the catalyst play a crucial role. Catalysts, typically titanium, tin, or antimony compounds, accelerate both the main polymerization reactions and the side reactions leading to oligomer formation.[5][6] The choice of catalyst can influence the selectivity towards linear versus cyclic oligomer formation.

  • Monomer Ratio: The initial molar ratio of BDO to TPA or DMT can affect the end-group concentration and, consequently, the pathways for oligomer formation.

  • Reaction Time: The duration of the polycondensation stage influences the extent to which the ring-chain equilibrium is established.

Quantitative Data on Oligomer Formation

The quantitative distribution of PBT oligomers is highly dependent on the specific manufacturing process and conditions. However, several studies have provided valuable insights into the typical oligomer content.

Oligomer Type Concentration Range (mg/g of PBT) Analytical Method Reference
Total Oligomers1.87 - 6.10HPLC-MS/DAD[2]
Cyclic OligomersPredominant fraction of total oligomersHPLC-MS/DAD[2]
Cyclic Dimer-HPLC-MS/DAD[3]
Cyclic Trimer-HPLC-MS/DAD[3]

Note: The table summarizes general findings. Specific values can vary significantly based on the PBT grade and manufacturing process.

Experimental Protocols

PBT Synthesis and Monitoring of Oligomer Formation

A detailed experimental protocol for the synthesis of PBT with a focus on monitoring oligomer formation is outlined below. This protocol is a composite of typical laboratory-scale polyester synthesis procedures.

Materials:

  • Terephthalic acid (TPA) or Dimethyl terephthalate (DMT)

  • 1,4-butanediol (BDO)

  • Titanium(IV) butoxide (TBT) or other suitable catalyst

  • Antioxidant (e.g., Irganox 1010)

  • High-purity nitrogen gas

  • Solvents for analysis (e.g., hexafluoroisopropanol (HFIP), chloroform)

Apparatus:

  • Glass reactor equipped with a mechanical stirrer, nitrogen inlet, condenser, and vacuum connection.

  • Heating mantle with temperature controller.

  • Vacuum pump.

  • High-Performance Liquid Chromatography (HPLC) system with a UV or Mass Spectrometry (MS) detector.

Procedure:

  • Charging the Reactor: Charge the reactor with TPA (or DMT) and BDO in a specified molar ratio (e.g., 1:1.5). Add the catalyst and antioxidant.

  • Esterification/Transesterification: Heat the mixture under a slow stream of nitrogen to a temperature of 180-220°C. Water (for TPA) or methanol (for DMT) will be distilled off. Monitor the reaction progress by measuring the amount of distillate.

  • Polycondensation: Once the theoretical amount of distillate is collected, gradually increase the temperature to 240-260°C and slowly apply a vacuum (down to <1 mbar). BDO will be distilled off as the molecular weight of the polymer increases.

  • Sampling: At regular intervals during the polycondensation stage, carefully extract small samples of the molten polymer.

  • Sample Preparation for Analysis: Dissolve a known amount of the polymer sample in a suitable solvent mixture (e.g., HFIP/chloroform). Precipitate the high molecular weight polymer by adding a non-solvent (e.g., methanol). The supernatant will contain the soluble oligomers.

  • Analysis: Analyze the supernatant containing the oligomers by HPLC-UV/MS to identify and quantify the different oligomer species.

Protocol for Oligomer Analysis in a Final PBT Product

This protocol describes the extraction and analysis of oligomers from a solid PBT sample.[3]

Materials:

  • PBT sample (pellets, film, etc.)

  • Dichloromethane or other suitable solvent

  • Methanol

  • HPLC-grade solvents for the mobile phase

Apparatus:

  • Ultrasonic bath

  • Centrifuge

  • Rotary evaporator

  • HPLC-MS system

Procedure:

  • Sample Preparation: Mill or cut the PBT sample into small pieces to increase the surface area.

  • Extraction: Place a known weight of the prepared sample in a flask with a measured volume of dichloromethane. Sonicate the mixture for a specified time (e.g., 3 hours) to extract the oligomers.

  • Separation: Centrifuge the mixture to separate the polymer from the solvent containing the extracted oligomers.

  • Concentration: Carefully decant the supernatant and concentrate it using a rotary evaporator.

  • Analysis: Redissolve the concentrated extract in a suitable solvent and analyze it using an HPLC-MS system to identify and quantify the oligomers.

Visualizing the Mechanisms and Workflows

Signaling Pathways and Logical Relationships

PBT_Oligomer_Formation_Pathways cluster_main_reactions PBT Polymerization cluster_side_reactions Oligomer Formation Side Reactions cluster_parameters Influencing Parameters Monomers TPA/DMT + BDO Prepolymer Low MW Prepolymer (Oligomers) Monomers->Prepolymer Esterification/ Transesterification HighPolymer High MW PBT Prepolymer->HighPolymer Polycondensation LinearOligomers Linear Oligomers Prepolymer->LinearOligomers Intermolecular Transesterification CyclicOligomers Cyclic Oligomers Prepolymer->CyclicOligomers Intramolecular Transesterification (Backbiting) HighPolymer->CyclicOligomers Depolymerization (Equilibrium) Temperature Temperature Temperature->CyclicOligomers Increases formation Catalyst Catalyst Catalyst->Prepolymer Catalyst->LinearOligomers Catalyst->CyclicOligomers Pressure Pressure/Vacuum Pressure->HighPolymer Favors Time Reaction Time Time->HighPolymer Time->CyclicOligomers Allows equilibrium

Caption: Logical relationship of PBT oligomer formation pathways.

Experimental Workflows

Experimental_Workflow_Oligomer_Analysis cluster_synthesis PBT Synthesis cluster_sampling Sampling & Preparation cluster_analysis Analysis Monomers Monomers Esterification Esterification Monomers->Esterification Heat, Catalyst Polycondensation Polycondensation Esterification->Polycondensation High Temp, Vacuum PBT_Product PBT_Product Polycondensation->PBT_Product Dissolution Dissolution PBT_Product->Dissolution Solvent (e.g., HFIP) Precipitation Precipitation Dissolution->Precipitation Add Non-solvent Supernatant_Collection Supernatant_Collection Precipitation->Supernatant_Collection Centrifuge HPLC_MS HPLC_MS Supernatant_Collection->HPLC_MS Injection Data_Analysis Data_Analysis HPLC_MS->Data_Analysis Chromatogram/ Mass Spectra Oligomer_Quantification Oligomer_Quantification Data_Analysis->Oligomer_Quantification

Caption: Experimental workflow for PBT oligomer analysis.

Chemical Signaling Pathways

Transesterification_Mechanism Intramolecular Transesterification (Backbiting) PBT_Chain HO-(CH₂₎₄-O-[CO-Ar-CO-O-(CH₂₎₄-O]n-CO-Ar-COO-(CH₂₎₄-OH Terminal -OH Ester_Group Ester Linkage in Chain PBT_Chain:hydroxyl->Ester_Group:ester Nucleophilic Attack Transition_State Tetrahedral Intermediate Ester_Group->Transition_State Cyclic_Oligomer Cyclic PBT Oligomer Transition_State->Cyclic_Oligomer Ring Closure Shorter_Chain Shorter PBT Chain Transition_State->Shorter_Chain Chain Scission

References

A Toxicological Deep Dive into PBT Oligomers: A Technical Guide for Scientists

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a comprehensive overview of the current state of toxicological assessment for Polybutylene Terephthalate (PBT) oligomers. Designed for researchers, scientists, and professionals in drug development, this document synthesizes available data on the migration, in-silico evaluation, and in-vitro fate of these compounds, highlighting key considerations for risk assessment. While significant data gaps in direct toxicological testing of PBT oligomers exist, this guide outlines a logical framework for their evaluation based on current scientific understanding.

Executive Summary

Polybutylene Terephthalate (PBT) is a widely used polyester in food contact materials, medical device components, and other applications. During the polymerization process, the formation of low molecular weight oligomers, both cyclic and linear, is an unavoidable outcome.[1][2] These oligomers have the potential to migrate into food, pharmaceuticals, and biological systems, necessitating a thorough toxicological evaluation.[1][3] Current assessments rely heavily on the Threshold of Toxicological Concern (TTC) concept, migration studies, and in-vitro models of physiological processes. A critical finding in the risk assessment of PBT oligomers is the evidence of hydrolysis of potentially more hazardous cyclic oligomers into their less toxic linear counterparts within the gastrointestinal tract.[4][5] This guide provides a structured approach to understanding and evaluating the toxicological profile of PBT oligomers.

PBT Oligomer Landscape: Migration and In Silico Toxicology

The initial step in the toxicological assessment of PBT oligomers involves understanding their presence in the material and their potential for migration. Studies have consistently shown that cyclic oligomers are present in higher concentrations within PBT materials compared to linear oligomers.[1][3][6]

Quantitative Data on Oligomer Content and Migration

The following tables summarize the quantitative data from studies on PBT oligomer content and migration into various food simulants.

Parameter Value Source
Total Oligomer Content in PBT1.87 - 6.10 mg/g[1][6]
Predominant Oligomer Type in PBTCyclic > Linear[1][3][6]
Migration Condition Food/Simulant Migrating Species Migration Level Source
Repeated Use (3x), 70°C, 2hMilkCyclic Oligomers218 µg/L[1]
Frying Simulation, 200°C, 10 minSunflower OilCyclic Oligomers7.5 mg/kg[1][6]
Repeated Use, 100°C, 2hWaterLinear Oligomers0.29 mg/item[2][7]
Repeated Use, 100°C, 2hWaterCyclic Dimer0.05 mg/item[2][7]
In Silico Toxicological Classification

In the absence of extensive empirical toxicological data, the Threshold of Toxicological Concern (TTC) approach, based on structural alerts (Cramer classification), is a primary tool for initial risk assessment.

Oligomer Type Cramer Class Toxicological Concern Daily Intake Threshold Source
Cyclic PBT OligomersIIIHigh90 µ g/person/day [1][4]
Linear PBT OligomersILow1800 µ g/person/day [1][4]

The Critical Role of Hydrolysis in Risk Assessment

A pivotal aspect of PBT oligomer toxicology is the hydrolysis of cyclic oligomers in the gastrointestinal tract. In-vitro studies simulating intestinal conditions have demonstrated a rapid conversion of cyclic PBT oligomers to their linear forms.[4] This is a crucial consideration as linear oligomers are classified as having a significantly lower toxicological concern.[4]

Hydrolysis_Pathway cluster_ingestion Ingestion & Digestion Cyclic_PBT Cyclic PBT Oligomers (Cramer Class III) Linear_PBT Linear PBT Oligomers (Cramer Class I) Cyclic_PBT->Linear_PBT Intestinal Hydrolysis (>75% in 1h) Monomers Monomers (Terephthalic Acid, 1,4-Butanediol) Linear_PBT->Monomers Further Hydrolysis

Figure 1: Hydrolysis of Cyclic PBT Oligomers in the GI Tract.

Proposed Toxicological Assessment Workflow

Given the current data landscape, a tiered approach to the toxicological assessment of PBT oligomers is recommended. This workflow prioritizes the evaluation of hydrolysis and the toxicity of the resulting products.

Assessment_Workflow Start Start: Presence of PBT Oligomers Confirmed Migration Step 1: Quantify Migration of Oligomers Start->Migration TTC Step 2: Compare Migration to TTC Values Migration->TTC Exceeds_TTC Migration > TTC? TTC->Exceeds_TTC Hydrolysis_Study Step 3: In Vitro Intestinal Hydrolysis Assay Exceeds_TTC->Hydrolysis_Study Yes End_Safe Conclusion: Low Toxicological Concern Exceeds_TTC->End_Safe No Hydrolysis_Complete Complete Hydrolysis to Linear/Monomers? Hydrolysis_Study->Hydrolysis_Complete Linear_Tox Step 4a: Assess Toxicity of Linear Oligomers & Monomers Hydrolysis_Complete->Linear_Tox Yes Cyclic_Tox Step 4b: In-depth Toxicity Testing of Cyclic Oligomers Hydrolysis_Complete->Cyclic_Tox No/Partial Genotox - Genotoxicity (Ames, Micronucleus) - Cytotoxicity Linear_Tox->Genotox Linear_Tox->End_Safe End_Concern Conclusion: Potential Toxicological Concern Cyclic_Tox->End_Concern

Figure 2: Recommended Toxicological Assessment Workflow for PBT Oligomers.

Experimental Protocols

While specific studies on PBT oligomers are limited, the following outlines the methodologies for key experiments based on standard guidelines and relevant research.

In Vitro Intestinal Hydrolysis of Cyclic PBT Oligomers

This protocol is adapted from the methodology described in studies demonstrating the hydrolysis of polyester oligomers.[4]

  • Preparation of Simulated Intestinal Fluid (SIF): Prepare SIF according to the United States Pharmacopeia (USP) standards, containing pancreatin and bile salts at physiological pH.

  • Incubation: Dissolve a known concentration of isolated cyclic PBT oligomers in a suitable solvent and add to the SIF. Incubate at 37°C with gentle agitation.

  • Time-Point Sampling: Collect aliquots at various time points (e.g., 0, 15, 30, 60, 120 minutes).

  • Quenching and Extraction: Stop the enzymatic reaction by adding a quenching solvent (e.g., acetonitrile). Extract the oligomers from the aqueous matrix using a suitable organic solvent.

  • Analysis: Analyze the extracts using High-Performance Liquid Chromatography with Mass Spectrometry (HPLC-MS) to identify and quantify the remaining cyclic oligomers and the formation of linear oligomers.

Genotoxicity Assessment: Bacterial Reverse Mutation Test (Ames Test)

This protocol is based on OECD Test Guideline 471.

  • Test Strains: Utilize multiple strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli (e.g., WP2 uvrA) to detect different types of mutations.

  • Metabolic Activation: Conduct the assay with and without a mammalian metabolic activation system (S9 mix) to assess the mutagenicity of the parent compound and its metabolites.

  • Exposure: Expose the bacterial strains to a range of concentrations of the test substance (e.g., linear PBT oligomers, monomers) in a suitable solvent.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Scoring: Count the number of revertant colonies and compare to the negative control to determine mutagenic potential.

Cytotoxicity Assessment: MTT Assay

This is a standard colorimetric assay to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Culture: Plate a suitable cell line (e.g., Caco-2 for intestinal models) in a 96-well plate and allow cells to adhere overnight.

  • Treatment: Expose the cells to various concentrations of the PBT oligomer extracts for a defined period (e.g., 24, 48, 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is expressed as a percentage relative to the untreated control.

Toxicological Profile of PBT Monomers

In the event of complete hydrolysis, the toxicological profiles of the constituent monomers, terephthalic acid and 1,4-butanediol, become relevant.

  • 1,4-Butanediol: The National Toxicology Program (NTP) has concluded that 1,4-butanediol is rapidly metabolized to gamma-hydroxybutyric acid (GHB) and is not considered carcinogenic in animals.[8][9]

  • Terephthalic Acid: While specific data was not retrieved in the context of this focused search, it is generally considered to be of low toxicity.

Signaling Pathways: A Knowledge Gap and Future Directions

Currently, there is a significant lack of data on the specific cellular signaling pathways that may be affected by PBT oligomers. Research on structurally similar compounds, such as PET, has suggested potential interactions with pathways like the HER2 signaling cascade by PET microplastics.[10] However, direct evidence for PBT oligomers is wanting. Future research should focus on transcriptomic and proteomic analyses of cells exposed to PBT oligomers to identify potential molecular targets and affected signaling pathways.

Conclusion and Future Outlook

The toxicological assessment of PBT oligomers is a complex issue characterized by a notable lack of direct experimental data. However, a weight-of-evidence approach, strongly supported by the demonstrated in-vitro hydrolysis of cyclic oligomers to their less toxic linear forms, suggests a lower overall risk than might be inferred from the initial Cramer classification of the cyclic compounds. The European Food Safety Authority (EFSA) has also issued an opinion that, under specific conditions of use, cyclic PBT oligomers are not a safety concern.[6]

Future research is critical to fill the existing data gaps. This should include:

  • In-vivo toxicokinetic studies to confirm the hydrolysis of cyclic PBT oligomers in a living system.

  • Comprehensive in-vitro and in-vivo toxicity testing of isolated linear and cyclic PBT oligomers to establish definitive toxicological endpoints such as NOAEL (No Observed Adverse Effect Level).

  • Mechanistic studies to elucidate any potential interactions with cellular signaling pathways.

This technical guide provides a robust framework for the current toxicological assessment of PBT oligomers and a roadmap for future research to ensure a comprehensive understanding of their potential impact on human health.

References

Solubility of Polybutylene Terephthalate (PBT) Trimer: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of the solubility of Polybutylene Terephthalate (PBT) trimer in common organic solvents. Due to a lack of specific data on the linear PBT trimer, this document focuses on the solubility of the closely related cyclic PBT trimer, which is more extensively studied. The principles and methodologies described herein are broadly applicable to understanding the solubility of PBT oligomers in general.

Introduction to PBT and its Oligomers

Polybutylene terephthalate (PBT) is a semi-crystalline thermoplastic polyester known for its excellent mechanical and thermal properties.[1] During the synthesis of PBT, cyclic oligomers are often formed as byproducts.[1] These oligomers can influence the final properties of the polymer and their solubility is a critical factor in purification processes and in understanding their potential for migration from PBT-based materials.[1][2] The PBT trimer, a molecule composed of three repeating units of butylene terephthalate, exists in both linear and cyclic forms. While specific solubility data for the linear trimer is scarce, studies on cyclic PBT oligomers provide valuable insights into their solubility behavior.[3][4]

Qualitative Solubility of Cyclic PBT Trimer

The solubility of cyclic PBT oligomers, including the trimer, has been investigated in a range of common organic solvents. Generally, PBT and its oligomers exhibit poor solubility in most standard organic solvents at room temperature.[1] However, they are soluble in highly fluorinated alcohols and chlorinated solvents.[1][3]

The following table summarizes the qualitative solubility of cyclic PBT trimer in various organic solvents based on available literature.

SolventAbbreviationSolubility of Cyclic PBT Trimer
MethanolMeOHInsoluble[3]
EthanolEtOHInsoluble[3]
IsopropanolIsOHInsoluble[3]
AcetonitrileMeCNInsoluble[3]
DimethylformamideDMFInsoluble[3]
DichloromethaneDCMPartially Soluble[3]
ChloroformCHCl₃Soluble[3]
1,1,1,3,3,3-Hexafluoro-2-propanolHFIPSoluble[1][3]
2,2,2-TrifluoroethanolTFESoluble[3]

Note: The solubility of this compound is expected to follow a similar trend, although minor differences may exist due to the different molecular geometry.

Experimental Protocol for Solubility Determination

A standardized experimental protocol is crucial for obtaining reproducible solubility data. The following methodology is a general guideline for determining the solubility of a PBT trimer in various organic solvents. This protocol is adapted from general procedures for determining polymer solubility.[5]

3.1. Materials and Equipment

  • PBT Trimer (linear or cyclic)

  • Selected organic solvents (analytical grade)

  • Analytical balance

  • Vortex mixer

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system

  • Volumetric flasks and pipettes

  • Syringe filters (0.22 µm)

3.2. Procedure

  • Preparation of Stock Solutions: Prepare a series of standard solutions of the PBT trimer in a solvent in which it is freely soluble (e.g., HFIP) at known concentrations. These will be used to create a calibration curve.

  • Sample Preparation: Accurately weigh a known amount of PBT trimer (e.g., 10 mg) into several vials.

  • Solvent Addition: Add a precise volume of the test solvent to each vial to create a suspension.

  • Equilibration: Place the vials in a thermostatically controlled shaker set to a specific temperature (e.g., 25 °C). Allow the samples to equilibrate for a set period (e.g., 24-48 hours) to ensure that the solution reaches saturation.

  • Phase Separation: After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.

  • Sample Analysis: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed. Filter the aliquot through a 0.22 µm syringe filter. Analyze the concentration of the dissolved PBT trimer in the filtrate using a suitable analytical method such as HPLC or GC, by comparing the response to the previously generated calibration curve.

  • Data Interpretation: The determined concentration represents the solubility of the PBT trimer in the specific solvent at the tested temperature.

Workflow for Experimental Solubility Determination

The following diagram illustrates the logical workflow for the experimental determination of PBT trimer solubility.

G Workflow for PBT Trimer Solubility Determination cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis cluster_result Result A Weigh PBT Trimer B Add Known Volume of Solvent A->B C Incubate at Controlled Temperature (e.g., 24-48h) B->C D Centrifuge to Pellet Undissolved Solid C->D E Filter Supernatant D->E F Analyze Filtrate by HPLC/GC E->F G Determine Concentration from Calibration Curve F->G H Solubility Data G->H

Caption: Experimental workflow for determining the solubility of PBT trimer.

Factors Influencing Solubility

Several factors can influence the solubility of PBT trimers:

  • Solvent Polarity: As a polar molecule, PBT and its oligomers tend to be more soluble in polar aprotic solvents and solvents capable of strong hydrogen bonding.

  • Temperature: For most solid solutes, solubility increases with temperature. This is expected to be the case for PBT trimers.

  • Molecular Weight: Generally, the solubility of polymers and oligomers decreases as their molecular weight increases.[6]

  • Crystallinity: The crystalline nature of PBT contributes to its low solubility. Energy is required to overcome the crystal lattice energy before dissolution can occur.

Conclusion

While specific quantitative solubility data for this compound remains elusive in publicly available literature, the qualitative data for the cyclic analogue provides a strong indication of its solubility profile. The PBT trimer is generally insoluble in common organic solvents but shows good solubility in specialized solvents like HFIP and chloroform. The provided experimental protocol offers a robust framework for researchers to determine the precise solubility of this compound in solvents relevant to their specific applications. Understanding these solubility characteristics is essential for the purification, analysis, and risk assessment of PBT materials.

References

In-Depth Technical Guide: Linear Polybutylene Terephthalate (PBT) Trimer

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

CAS Number and Chemical Identity

A dedicated CAS (Chemical Abstracts Service) Registry Number for the linear PBT trimer has not been identified in a review of scientific literature and chemical databases. The broader category of poly(butylene terephthalate) is identified by CAS Numbers 24968-12-5 and 26062-94-2 . In contrast, the cyclic PBT trimer is well-defined with CAS Number 63440-94-8 .

Linear and cyclic oligomers are non-intentionally added substances (NIAS) that form as by-products during the polycondensation process of PBT synthesis. While cyclic oligomers are typically more abundant within the PBT material, linear oligomers have been shown to be more relevant in migration studies, particularly into aqueous environments.

Table 1: Chemical Identity of PBT and its Trimer Oligomers

CompoundCAS NumberMolecular Formula (Trimer)Molecular Weight (Trimer)
Poly(butylene terephthalate)24968-12-5, 26062-94-2(C₁₂H₁₂O₄)nVariable
This compoundNot availableC₃₆H₄₀O₁₃672.7 g/mol
Cyclic PBT Trimer63440-94-8C₃₆H₃₆O₁₂660.7 g/mol

Formation and Synthesis of Linear PBT Oligomers

Linear PBT oligomers, including the trimer, are formed during the melt polycondensation of 1,4-butanediol and terephthalic acid or its dimethyl ester. The formation of these oligomers is a natural consequence of the step-growth polymerization mechanism. The process involves esterification or transesterification followed by polycondensation at high temperatures and under vacuum to remove the condensation by-products (water or methanol).

While specific protocols for the targeted synthesis of this compound are not prevalent in the literature, its formation can be understood as an intermediate step in the overall polymerization. The general process is outlined below.

Logical Workflow for PBT Synthesis and Oligomer Formation

cluster_synthesis PBT Synthesis cluster_oligomers Oligomer Formation (By-products) Monomers Monomers Esterification Esterification Monomers->Esterification Catalyst, Heat Polycondensation Polycondensation Esterification->Polycondensation High Temp, Vacuum PBT_Polymer High Molecular Weight PBT Polymer Polycondensation->PBT_Polymer Linear_Oligomers Linear Oligomers (including Trimer) Polycondensation->Linear_Oligomers Incomplete Polymerization Cyclic_Oligomers Cyclic Oligomers (including Trimer) Polycondensation->Cyclic_Oligomers Intramolecular Cyclization

Caption: PBT synthesis workflow leading to polymer and oligomer formation.

Quantitative Data on PBT Oligomers

Quantitative analysis of PBT oligomers is crucial for assessing their migration from food contact materials and for toxicological studies. Research has shown that the total oligomer content in PBT can vary.

Table 2: Summary of Quantitative Data for PBT Oligomers

ParameterValueSource
Total Oligomer Content in PBT1.87 - 6.10 mg/g[1][2]
Relative Abundance of Cyclic Oligomers in PBTTypically >90% of total oligomers[3]
Migration of Linear Oligomers (Water, 100°C, 2h, 3rd migration)0.29 mg/item[3]
Migration of Cyclic Oligomers (Milk, 70°C, 2h, 3rd migration)218 µg/L[1][2]
Migration of Cyclic Oligomers (Sunflower Oil, 200°C, 10 min)7.5 mg/kg[4]

Experimental Protocols

Extraction of Oligomers from PBT Material

A common method for the exhaustive extraction of oligomers from PBT for analytical purposes is ultrasonication with a suitable solvent.

Protocol: Ultrasonic Extraction

  • Sample Preparation: Mill PBT pellets or cut articles into small pieces to increase the surface area.

  • Extraction: Place a known weight of the milled PBT sample into a flask. Add dichloromethane.

  • Ultrasonication: Sonicate the mixture for 3 hours.

  • Filtration and Concentration: Filter the extract to remove polymer particles. Evaporate the solvent to concentrate the oligomers.

  • Reconstitution: Reconstitute the residue in a suitable solvent (e.g., acetonitrile) for analysis.[2]

Analysis of PBT Oligomers by HPLC-MS

High-Performance Liquid Chromatography coupled with Mass Spectrometry is a powerful technique for the identification and quantification of PBT oligomers.

Protocol: HPLC-DAD/ESI-MS Analysis

  • Chromatographic System: A standard HPLC system with a Diode Array Detector (DAD) and an Electrospray Ionization Mass Spectrometer (ESI-MS).

  • Column: A C18 reversed-phase column is typically used.

  • Mobile Phase: A gradient of water and acetonitrile is commonly employed.

  • Detection: DAD is used for quantification based on the terephthalate chromophore. ESI-MS is used for identification based on the mass-to-charge ratio of the oligomers.

  • Quantification: Due to the lack of commercial standards for individual linear oligomers, quantification is often performed using an external standard such as bis(2-hydroxyethyl) terephthalate (BHET) or by calculating the overall oligomer content after hydrolysis to terephthalic acid.[3][4]

Workflow for Oligomer Analysis

PBT_Sample PBT Material Extraction Ultrasonic Extraction (Dichloromethane) PBT_Sample->Extraction Analysis HPLC-DAD/ESI-MS Extraction->Analysis Data Identification and Quantification of Linear & Cyclic Oligomers Analysis->Data

Caption: Experimental workflow for the analysis of PBT oligomers.

Toxicological Assessment and Biological Pathways

Direct experimental toxicological data for PBT oligomers, both linear and cyclic, is limited.[5] In the absence of such data, the Threshold of Toxicological Concern (TTC) concept is often applied for risk assessment.

  • Cyclic PBT Oligomers: In silico assessments categorize cyclic polyester oligomers under Cramer Class III , which suggests potential significant toxicity. The recommended maximum daily intake under this class is 90 µg per person.[1][6]

  • Linear PBT Oligomers: Assuming a best-case scenario where all migrating oligomers are linear, they are often considered under Cramer Class I , which has a much higher daily threshold of 1800 µg per person.[1]

It is important to note that the potential for hydrolysis of cyclic oligomers in the gastrointestinal tract could reduce their toxicity.[4][5]

Signaling Pathways

There is currently no scientific evidence to suggest that linear or cyclic PBT oligomers are involved in specific biological signaling pathways in a regulated manner. As synthetic xenobiotics, their interactions with biological systems are more likely to be disruptive rather than functioning as signaling molecules. Toxicological studies would focus on endpoints such as cytotoxicity, genotoxicity, and endocrine disruption rather than specific signaling pathway modulation.

Conclusion

The this compound is an important, albeit often overlooked, component of poly(butylene terephthalate) materials. While it lacks a specific CAS number, its presence and potential for migration are of interest to researchers in material science, food safety, and toxicology. The methodologies for its extraction and analysis are well-established, relying on standard chromatographic and mass spectrometric techniques. Future research should focus on the targeted synthesis of linear PBT oligomers to enable more detailed toxicological studies and to clarify their potential health impacts. The provided data and protocols in this guide serve as a valuable resource for professionals working with or studying these materials.

References

An In-depth Technical Guide to the Molecular Weight Determination of Polybutylene Terephthalate (PBT) Oligomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core methodologies employed for the determination of the molecular weight of Polybutylene Terephthalate (PBT) oligomers. PBT, a thermoplastic engineering polymer, is utilized in a wide array of applications, and the characterization of its oligomeric components is crucial for quality control, regulatory compliance, and understanding material properties. This document details the predominant analytical techniques, presents experimental protocols, and summarizes key quantitative data.

Introduction to PBT Oligomers

Polybutylene terephthalate is synthesized from the polymerization of 1,4-butanediol and terephthalic acid. During this process, in addition to the high molecular weight polymer, a series of low molecular weight species known as oligomers are formed. These can be both cyclic and linear in structure. The presence and distribution of these oligomers can significantly impact the material's performance, including its mechanical strength, thermal stability, and migration characteristics, which is of particular concern in food contact and medical applications.[1][2] Therefore, accurate molecular weight determination of these oligomers is a critical aspect of PBT characterization.

Core Analytical Techniques

The primary methods for the molecular weight determination of PBT oligomers include chromatographic and spectrometric techniques. Each offers unique advantages in terms of resolution, sensitivity, and structural elucidation.

  • High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS): This is a powerful technique for separating and identifying individual oligomeric species.[1] Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with a high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (qTOF), allows for precise mass determination and fragmentation analysis, aiding in structural confirmation.[3][4][5]

  • Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS): MALDI-TOF MS is a soft ionization technique that is highly effective for the analysis of synthetic polymers and oligomers.[6] It allows for the determination of the molecular weight distribution and the identification of different oligomeric series and end-groups.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR, particularly proton (¹H) and carbon-13 (¹³C) NMR, is an indispensable tool for the structural elucidation of PBT oligomers.[5] Quantitative NMR (qNMR) can also be employed for purity assessment and quantification of isolated oligomers.[3][4][5]

  • Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC): GPC/SEC separates molecules based on their hydrodynamic volume in solution, providing information on the molecular weight distribution of a polymer sample.[8] It is a valuable technique for analyzing the overall distribution of PBT oligomers and higher molecular weight polymers.

Experimental Protocols and Data

This section provides detailed experimental protocols for the key analytical techniques and summarizes quantitative data for PBT oligomers in tabular format.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

HPLC-MS is a cornerstone for the separation and identification of individual PBT oligomers.

HPLC_MS_Workflow cluster_prep Sample Preparation cluster_hplc UHPLC Separation cluster_ms qTOF-MS Detection cluster_data Data Analysis PBT_Sample PBT Material Extraction Extraction with Dichloromethane PBT_Sample->Extraction Filtration Filtration (0.22 µm) Extraction->Filtration Injection Injection into UHPLC Filtration->Injection Column C18 Reversed-Phase Column (e.g., 2.1 x 100 mm, 1.7 µm) Injection->Column ESI Electrospray Ionization (ESI) Positive Mode Column->ESI Mobile_Phase Gradient Elution: Water (0.1% Formic Acid) & Methanol (0.1% Formic Acid) MS_Analysis High-Resolution Mass Analysis (m/z measurement) ESI->MS_Analysis MSMS_Analysis MS/MS Fragmentation (Structural Confirmation) MS_Analysis->MSMS_Analysis Chromatogram Chromatogram Generation MSMS_Analysis->Chromatogram Identification Oligomer Identification (based on m/z) Chromatogram->Identification Mass_Spectra Mass Spectra Interpretation Mass_Spectra->Identification

Caption: Workflow for PBT oligomer analysis by UHPLC-qTOF-MS.

  • Sample Preparation: PBT samples are typically extracted with a suitable solvent like dichloromethane using ultrasonication.[2] The extract is then filtered through a 0.22 µm syringe filter prior to injection.

  • Chromatographic Conditions:

    • Column: A reversed-phase C18 column is commonly used.[9]

    • Mobile Phase: A gradient elution with water and methanol, both containing 0.1% formic acid, is effective for separating the oligomers.[5]

    • Flow Rate: A typical flow rate is around 0.2-0.4 mL/min.

    • Column Temperature: The column is often maintained at 40°C.[5]

  • Mass Spectrometry Conditions:

    • Ionization: Electrospray ionization (ESI) in positive ion mode is generally used.

    • Analysis: High-resolution mass spectra are acquired to determine the accurate mass-to-charge ratio (m/z) of the oligomers.

    • Fragmentation: MS/MS experiments are performed to obtain fragmentation patterns for structural confirmation of the identified oligomers.[5]

OligomerRepeating Units (n)Molecular FormulaTheoretical Molecular Weight (Da)
Dimer2C₂₄H₂₄O₈440
Trimer3C₃₆H₃₆O₁₂660
Tetramer4C₄₈H₄₈O₁₆880
Pentamer5C₆₀H₆₀O₂₀1100

Data sourced from EU Regulation No. 10/2011 as cited in technical articles.[5]

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS)

MALDI-TOF MS is a rapid and sensitive method for the characterization of the molecular weight distribution of PBT oligomers.

MALDI_TOF_Workflow cluster_prep Sample Preparation cluster_analysis MALDI-TOF MS Analysis cluster_data Data Analysis PBT_Solution PBT Oligomer Solution (in HFIP/Chloroform) Mix Mix Sample, Matrix, and Cationizing Agent PBT_Solution->Mix Matrix_Solution Matrix Solution (e.g., THAP in THF) Matrix_Solution->Mix Cationizing_Agent Cationizing Agent (e.g., NaI) Cationizing_Agent->Mix Spotting Spot Mixture onto MALDI Target Plate Mix->Spotting Drying Air Dry to Co-crystallize Spotting->Drying Laser_Desorption Irradiate with UV Laser Drying->Laser_Desorption Ionization Analyte Ionization Laser_Desorption->Ionization TOF_Analysis Time-of-Flight Mass Analysis Ionization->TOF_Analysis Mass_Spectrum Generate Mass Spectrum TOF_Analysis->Mass_Spectrum Peak_Identification Identify Oligomer Series (based on repeating unit mass) Mass_Spectrum->Peak_Identification MW_Calculation Calculate Mn, Mw, PDI Peak_Identification->MW_Calculation

Caption: Workflow for PBT oligomer analysis by MALDI-TOF MS.

  • Sample Preparation:

    • PBT Solution: The PBT sample is dissolved in a suitable solvent mixture, such as 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) and chloroform.[7]

    • Matrix: A suitable matrix is chosen to absorb the laser energy and promote ionization. For PBT, 2,4,6-trihydroxyacetophenone (THAP) has been shown to be effective.[7]

    • Cationizing Agent: A salt, such as sodium iodide (NaI), is often added to promote the formation of single-charged ions.

    • Mixing: The sample solution, matrix solution, and cationizing agent are mixed in a specific ratio.

  • Analysis:

    • Deposition: A small volume of the mixture is deposited onto a MALDI target plate and allowed to air dry, leading to the co-crystallization of the sample and matrix.

    • Desorption/Ionization: The sample spot is irradiated with a pulsed UV laser, causing the desorption and ionization of the PBT oligomers.

    • Detection: The ions are accelerated into a time-of-flight mass analyzer, and their mass-to-charge ratios are determined based on their flight time.

ParameterDescriptionTypical Value Range
Mn Number-Average Molecular WeightVaries with sample
Mw Weight-Average Molecular WeightVaries with sample
PDI (Đ) Polydispersity Index (Mw/Mn)Typically > 1.1 for oligomer mixtures
Repeating Unit Mass Mass of the Butylene Terephthalate Unit220 Da

Absolute molecular masses of PBT determined by MALDI-TOF-MS have been found to be considerably lower than those determined with SEC using polystyrene standards.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the unambiguous structural elucidation of PBT oligomers.

NMR_Logic cluster_1d 1D NMR cluster_2d 2D NMR cluster_info Information Obtained PBT_Oligomer Isolated PBT Oligomer H1_NMR ¹H NMR PBT_Oligomer->H1_NMR C13_NMR ¹³C NMR PBT_Oligomer->C13_NMR COSY ¹H-¹H COSY PBT_Oligomer->COSY HSQC ¹H-¹³C HSQC PBT_Oligomer->HSQC HMBC ¹H-¹³C HMBC PBT_Oligomer->HMBC Proton_Environment Proton Chemical Environments & Coupling H1_NMR->Proton_Environment Carbon_Backbone Carbon Skeleton C13_NMR->Carbon_Backbone Proton_Connectivity Proton-Proton Connectivity COSY->Proton_Connectivity Direct_CH_Correlation Direct C-H Bond Correlation HSQC->Direct_CH_Correlation Long_Range_CH_Correlation Long-Range C-H Connectivity HMBC->Long_Range_CH_Correlation Structure_Confirmation Unambiguous Structural Confirmation Proton_Environment->Structure_Confirmation Carbon_Backbone->Structure_Confirmation Proton_Connectivity->Structure_Confirmation Direct_CH_Correlation->Structure_Confirmation Long_Range_CH_Correlation->Structure_Confirmation

Caption: Logical flow for PBT oligomer structural elucidation using NMR.

  • Sample Preparation: The isolated PBT oligomer is dissolved in a deuterated solvent, such as a mixture of deuterated chloroform (CDCl₃) and trifluoroacetic acid (TFA) (e.g., 8:1, v/v), to ensure complete dissolution.[5]

  • NMR Experiments:

    • 1D NMR: ¹H and ¹³C{¹H} NMR spectra are acquired to identify the different types of protons and carbons in the molecule.

    • 2D NMR: A suite of 2D NMR experiments, including COSY, HSQC, and HMBC, are performed to establish the connectivity between atoms and confirm the overall structure.[5]

  • Data Analysis: The chemical shifts, coupling constants, and cross-peaks in the NMR spectra are analyzed to provide a definitive structural assignment of the oligomer.

ProtonsChemical Shift (ppm)MultiplicityAssignment
a~8.1sTerephthalate protons
b~4.4tMethylene protons adjacent to ester oxygen
c~2.0mMethylene protons adjacent to other methylene group

Note: Chemical shifts are approximate and can vary depending on the solvent and oligomer size. 's' denotes singlet, 't' denotes triplet, and 'm' denotes multiplet.

Conclusion

The molecular weight determination of PBT oligomers is a multifaceted process that relies on a combination of advanced analytical techniques. HPLC-MS provides excellent separation and identification capabilities for individual oligomers. MALDI-TOF MS offers a rapid assessment of the overall molecular weight distribution. NMR spectroscopy is the gold standard for unequivocal structural elucidation. The selection of the most appropriate technique, or combination of techniques, will depend on the specific analytical goals, whether it be routine quality control, in-depth structural characterization, or regulatory submission. The protocols and data presented in this guide provide a solid foundation for researchers, scientists, and drug development professionals working with PBT materials.

References

Methodological & Application

Application Note: Quantification of Linear Polybutylene Terephthalate (PBT) Trimer

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Polybutylene terephthalate (PBT) is a thermoplastic engineering polymer widely used in various applications, including food contact materials (FCMs). During the polymerization process, a series of linear and cyclic oligomers are formed as by-products.[1] While cyclic oligomers are often present in higher concentrations within the polymer matrix, linear oligomers have been shown to be more relevant in terms of migration into aqueous foodstuffs.[2] The potential for these oligomers to migrate into food and other products has raised concerns, necessitating robust analytical methods for their quantification to ensure consumer safety and regulatory compliance. This application note provides detailed protocols for the quantification of linear PBT trimer using High-Performance Liquid Chromatography (HPLC) coupled with Diode Array Detection (DAD) and Mass Spectrometry (MS).

Analytical Methods

The primary methods for the quantification of PBT oligomers, including the linear trimer, are based on liquid chromatography. HPLC coupled with UV or DAD and MS detectors offers the necessary selectivity and sensitivity for this analysis.

1. High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD)

HPLC-DAD is a widely used technique for the quantification of PBT oligomers.[3] The method relies on the chromophoric nature of the terephthalate moiety present in the oligomers.

2. High-Performance Liquid Chromatography with Mass Spectrometry (HPLC-MS)

For higher selectivity and confirmation of the identity of the oligomers, HPLC coupled with a mass spectrometer (e.g., ESI-MS, qTOF-MS) is the preferred method.[1][4] This is particularly useful for complex matrices where co-elution might be an issue.

Experimental Protocols

Protocol 1: Sample Preparation - Extraction of PBT Oligomers from Polymer Matrix

This protocol describes the extraction of oligomers from a PBT polymer matrix.

Materials:

  • PBT sample (pellets, finished product)

  • 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)

  • Dichloromethane

  • Methanol

  • Ultrasonic bath

  • Centrifuge

  • Vortex mixer

  • Syringe filters (0.22 µm, PTFE)

Procedure:

  • Mill or finely cut the PBT sample to increase the surface area.

  • Accurately weigh approximately 100 mg of the milled sample into a glass vial.

  • Add 5 mL of dichloromethane and sonicate for 3 hours.[1]

  • Alternatively, for complete dissolution, add 1 mL of HFIP and vortex until the polymer is fully dissolved.

  • To precipitate the polymer and leave the oligomers in solution, add 10 mL of methanol and vortex thoroughly.

  • Centrifuge the sample at 10,000 rpm for 10 minutes to pellet the precipitated polymer.

  • Carefully collect the supernatant containing the oligomers.

  • Filter the supernatant through a 0.22 µm PTFE syringe filter into an HPLC vial.

  • The sample is now ready for HPLC-DAD or HPLC-MS analysis.

Protocol 2: Quantification by HPLC-DAD

This protocol details the chromatographic conditions for the quantification of this compound.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and Diode Array Detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Bis(2-hydroxyethyl) terephthalate (BHET) as an external standard.[3][5]

Chromatographic Conditions:

Parameter Value
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient 50% B to 100% B in 20 minutes, hold at 100% B for 5 minutes, return to 50% B in 1 minute, and equilibrate for 4 minutes.
Flow Rate 1.0 mL/min
Column Temperature 40 °C
Injection Volume 10 µL

| Detection Wavelength | 240 nm[6] |

Quantification: A calibration curve is constructed using BHET as an external standard. The concentration of the this compound is calculated based on the peak area relative to the calibration curve, considering the molar weight and the number of chromophore units.[5]

Protocol 3: Identification and Quantification by UHPLC-qTOF-MS

This protocol provides the parameters for a more sensitive and selective analysis using UHPLC-qTOF-MS.

Instrumentation:

  • UHPLC system coupled to a Quadrupole Time-of-Flight (qTOF) mass spectrometer with an Electrospray Ionization (ESI) source.

  • Reversed-phase C18 column (e.g., 2.1 x 150 mm, 1.7 µm).[7]

Reagents:

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (0.1%)

Chromatographic Conditions:

Parameter Value
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 30% B to 95% B in 15 minutes, hold at 95% B for 5 minutes, return to 30% B in 1 minute, and equilibrate for 4 minutes.
Flow Rate 0.3 mL/min
Column Temperature 40 °C[6]

| Injection Volume | 5 µL |

Mass Spectrometry Conditions:

Parameter Value
Ionization Mode ESI Positive[6]
Capillary Voltage 3500 V
Source Temperature 325 °C[6]
Gas Flow 8 L/min

| Mass Range | 100 - 1500 m/z |

Quantification: Quantification is performed using an external calibration curve of a certified this compound standard if available. In the absence of a specific standard, semi-quantification can be achieved using a related compound like BHET and correcting for the difference in molecular weight and response factor.

Data Presentation

The following table summarizes the quantitative data for PBT oligomer analysis from various studies.

Analytical MethodAnalyteMatrixLOQRecovery (%)Reference
HPLC-UV/FLDPBT OligomersFood Simulants>0.4 µg/kg95 - 114[8]
HPLC-UV/FLDPBT OligomersPolymer Extracts>3.5 µg/kg95 - 114[8]
UHPLC-qTOF-MSCyclic PBT OligomersBlood1.7 - 16.7 µg/mL (LOD)84.2 - 114.6[7][9]
¹H qNMRCyclic PBT TrimerIsolated StandardPurity: 97.0%N/A[6][10]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Quantification cluster_data Data Processing pbt_sample PBT Sample (Pellets/Product) milling Milling/Cutting pbt_sample->milling extraction Solvent Extraction (DCM or HFIP) milling->extraction precipitation Polymer Precipitation (Methanol) extraction->precipitation centrifugation Centrifugation precipitation->centrifugation filtration Filtration (0.22 µm) centrifugation->filtration hplc_analysis HPLC-DAD Analysis filtration->hplc_analysis lcms_analysis UHPLC-qTOF-MS Analysis filtration->lcms_analysis quantification Quantification using Calibration Curve hplc_analysis->quantification lcms_analysis->quantification reporting Reporting Results quantification->reporting

Caption: Experimental workflow for the quantification of this compound.

analytical_logic cluster_method_selection Method Selection cluster_hplc HPLC-DAD Method cluster_lcms UHPLC-qTOF-MS Method start Objective: Quantify this compound screening Screening & Routine Analysis start->screening confirmation Confirmatory & High Sensitivity Analysis start->confirmation hplc_protocol Protocol 2: HPLC-DAD screening->hplc_protocol lcms_protocol Protocol 3: UHPLC-qTOF-MS confirmation->lcms_protocol hplc_quant Quantification via External Standard (BHET) hplc_protocol->hplc_quant lcms_quant Quantification via Specific Standard or Semi-Quantification lcms_protocol->lcms_quant

Caption: Logical flow for selecting an analytical method for PBT trimer analysis.

References

Application Note: HPLC-MS Analysis of PBT Oligomers in Food Contact Materials

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polybutylene terephthalate (PBT) is a thermoplastic engineering polymer increasingly used in the manufacturing of food contact materials (FCMs) such as kitchen utensils, coffee capsules, and microwaveable dishware.[1] During the polymerization process of PBT, the formation of oligomers, both cyclic and linear, is a known occurrence. These oligomers are considered non-intentionally added substances (NIAS) and have the potential to migrate from the plastic into foodstuffs, particularly under conditions of high temperature. Due to toxicological concerns associated with the migration of these substances, robust and sensitive analytical methods are required to ensure consumer safety and regulatory compliance.

This application note provides a detailed protocol for the analysis of PBT oligomers in food contact materials using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS). The methodology covers sample preparation through extraction and migration testing, followed by instrumental analysis for the identification and quantification of PBT oligomers.

Regulatory Context

In the European Union, plastic food contact materials are primarily regulated by Regulation (EU) No. 10/2011.[2] While there are no specific migration limits (SMLs) established for individual PBT oligomers, a mixture of cyclic PBT oligomers (dimer to pentamer) is authorized as an additive (FCM substance No. 885) in certain plastics, including PBT, at a concentration of up to 1% w/w for contact with aqueous, acidic, and alcoholic foods for long-term storage at room temperature.[1][3] For non-authorized substances, a generic SML of 0.01 mg/kg may apply.[4] The German Federal Institute for Risk Assessment (BfR) has set a specific migration limit of 5 mg/kg for the sum of cyclic polyamide oligomers, which may serve as a reference point for risk assessment of other polymer oligomers.

Experimental Protocols

Sample Preparation

1.1. Extraction of PBT Oligomers from Food Contact Materials

This protocol is designed to determine the total content of oligomers in a PBT material.

  • Materials:

    • PBT sample (e.g., pellets, finished article)

    • Dichloromethane (DCM), analytical grade

    • Ultrasonic bath

    • Milling equipment

  • Procedure:

    • Cut or mill the PBT sample into small pieces to increase the surface area.

    • Weigh a known amount of the milled sample (e.g., 1 g) into a glass flask.

    • Add a sufficient volume of dichloromethane to completely immerse the sample.

    • Place the flask in an ultrasonic bath and sonicate for 3 hours.[5]

    • After sonication, filter the extract to remove any solid polymer particles.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a known volume of a suitable solvent (e.g., acetonitrile/water) for HPLC-MS analysis.

1.2. Migration Testing

This protocol simulates the transfer of PBT oligomers from the food contact material into food. The choice of food simulant and testing conditions depends on the intended use of the FCM.

  • Food Simulants (as per Regulation (EU) No. 10/2011):

    • Simulant A: 10% ethanol (v/v) for aqueous foods

    • Simulant B: 3% acetic acid (w/v) for acidic foods

    • Simulant C: 20% ethanol (v/v) for alcoholic foods

    • Simulant D1: 50% ethanol (v/v) for milk and some alcoholic foods

    • Simulant D2: Vegetable oil (e.g., olive oil) for fatty foods

    • Simulant E: Poly(2,6-diphenyl-p-phenylene oxide) (Tenax®) for dry foods

  • Procedure for Aqueous and Alcoholic Food Simulants:

    • Place the PBT article in contact with the selected food simulant at a defined surface area-to-volume ratio (e.g., 6 dm²/L).

    • Expose the sample to the simulant under worst-case foreseeable use conditions (time and temperature). For example, for repeated-use articles under hot-fill conditions, a migration test could be performed at 70°C for 2 hours.[6][7] For articles used at higher temperatures, such as kitchen utensils, testing at 100°C for 2 hours may be appropriate.

    • For repeated-use articles, the migration test should be carried out three times on the same sample, using a fresh portion of the food simulant each time. Compliance is checked based on the migration level in the third test.

    • After the exposure time, remove the FCM from the simulant.

    • The food simulant is then directly analyzed or concentrated before HPLC-MS analysis.

  • Procedure for Fatty Food Simulants (e.g., Olive Oil):

    • Follow the same procedure as for aqueous simulants, using vegetable oil as the food simulant.

    • After the migration test, the oligomers need to be extracted from the oil. A liquid-liquid extraction with a solvent like acetonitrile can be performed.

HPLC-MS Analysis
  • Instrumentation:

    • HPLC system with a binary pump, autosampler, and column oven.

    • Mass spectrometer (e.g., Quadrupole Time-of-Flight (QTOF) or Triple Quadrupole (QqQ)) with an electrospray ionization (ESI) source.

  • Chromatographic Conditions (Example):

    • Column: A C18 reversed-phase column is commonly used (e.g., Waters BEH C18, 150 x 2.1 mm, 1.7 µm).[8]

    • Mobile Phase A: Water with 0.1% formic acid.[1]

    • Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.[1]

    • Gradient Elution: A typical gradient starts with a higher percentage of mobile phase A and gradually increases the percentage of mobile phase B to elute the more hydrophobic oligomers. An example gradient is as follows:

      • 0-2 min: 50% B

      • 2-25 min: Linear gradient to 95% B[1]

      • 25-29 min: Hold at 95% B[1]

      • 29.1-30 min: Return to 50% B and equilibrate.[1]

    • Flow Rate: 0.3 mL/min

    • Injection Volume: 5 µL

    • Column Temperature: 40°C[1]

  • Mass Spectrometry Settings (Example for ESI in Positive Mode):

    • Ionization Mode: Electrospray Ionization (ESI), Positive.[1]

    • Capillary Voltage: 3.5 kV

    • Cone Voltage: 30 V

    • Source Temperature: 120°C

    • Desolvation Temperature: 350°C

    • Cone Gas Flow: 50 L/h

    • Desolvation Gas Flow: 600 L/h

    • Mass Range: m/z 100-1500

    • Data Acquisition: Full scan mode for identification and selected ion monitoring (SIM) or multiple reaction monitoring (MRM) for quantification. Precursor ions for PBT cyclic oligomers are often the protonated molecules [M+H]⁺ or sodium adducts [M+Na]⁺.[1]

Data Presentation

Quantitative Data Summary

The following tables summarize typical quantitative data for PBT oligomer analysis.

Table 1: Total Oligomer Content in PBT Materials

PBT Sample TypeTotal Oligomer Content (mg/g)Predominant Oligomer TypeReference
PBT Pellets & Articles1.87 - 6.10Cyclic[6][7]
PBT Pellets & Spoon0.69% - 0.71%Cyclic (~90%)[3][9]

Table 2: Migration of PBT Oligomers into Food and Food Simulants

Food Contact ArticleFood/SimulantTest ConditionsMigrating OligomerMigration LevelReference
Repeated-use articlesMilk70°C, 2 h (3rd migration)Cyclic Oligomers218 µg/L[6][7]
Repeated-use articles50% Ethanol70°C, 2 hCyclic Oligomers4 times higher than in milk[6][7]
PBT ArticlesSunflower Oil200°C, 10 minCyclic Oligomers7.5 mg/kg[6][7]
PBT SpoonWater100°C, 2 h (3rd migration)Linear Oligomers0.29 mg/item[3]
PBT SpoonWater100°C, 2 h (3rd migration)Cyclic PBT Dimer0.05 mg/item[3]

Table 3: Limits of Detection (LOD) and Quantification (LOQ) for PBT Oligomers

Analytical MethodMatrixLODLOQReference
HPLC-UV/FLDFood Simulants-> 0.4 µg/kg[7]
HPLC-UV/FLDPolymer Extracts-> 3.5 µg/kg[7]
UHPLC-qTOF-MSBlood Samples1.7 - 16.7 µg/mL-[8]

Visualization of Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing sample PBT Food Contact Material milling Milling/Cutting sample->milling extraction Solvent Extraction (e.g., DCM, Ultrasonication) milling->extraction migration Migration Testing (Food Simulants, Temp, Time) milling->migration hplc HPLC Separation (C18 Column, Gradient Elution) extraction->hplc Extract migration->hplc Migrate ms MS Detection (ESI+, Full Scan/SIM/MRM) hplc->ms identification Oligomer Identification (Mass Spectra, Retention Time) ms->identification quantification Quantification (Calibration Curve) identification->quantification reporting Reporting and Risk Assessment quantification->reporting

Caption: Experimental workflow for HPLC-MS analysis of PBT oligomers.

References

Application Notes and Protocols for the Study of Polybutylene Terephthalate (PBT) Degradation using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing Gas Chromatography-Mass Spectrometry (GC-MS), particularly in conjunction with pyrolysis (Py-GC-MS), for the analysis of Polybutylene Terephthalate (PBT) degradation.

Introduction

Polybutylene Terephthalate (PBT) is a thermoplastic engineering polymer widely used in various industrial applications. Understanding its degradation behavior under different conditions, such as thermal stress, is crucial for predicting its lifespan, ensuring product stability, and assessing its environmental impact. Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) is a powerful analytical technique for these studies, allowing for the identification and quantification of volatile and semi-volatile degradation products. This document outlines the primary degradation pathways of PBT and provides detailed protocols for its analysis.

PBT Thermal Degradation Pathway

The thermal degradation of PBT is a complex process that involves multiple reaction pathways. A predominant mechanism involves the formation of cyclic oligomers through intramolecular exchange reactions. These cyclic oligomers subsequently decompose via a β-CH hydrogen transfer reaction, which involves a six-membered cyclic transition state, to yield open-chain oligomers with olefinic and carboxylic acid end-groups.[1] The main volatile degradation products include 1,3-butadiene, tetrahydrofuran (THF), carbon dioxide, benzoic acid, and terephthalic acid.[2][3]

Below is a diagram illustrating the logical workflow of PBT thermal degradation analysis.

PBT_Degradation_Workflow PBT PBT Sample Pyrolysis Pyrolysis PBT->Pyrolysis Thermal Energy GC_Separation GC Separation Pyrolysis->GC_Separation Volatile Products MS_Detection MS Detection GC_Separation->MS_Detection Separated Analytes Data_Analysis Data Analysis MS_Detection->Data_Analysis Degradation_Products Identification of Degradation Products Data_Analysis->Degradation_Products Quantification Quantification Data_Analysis->Quantification PBT_Degradation_Pathway PBT Polybutylene Terephthalate (PBT) Cyclic_Oligomers Cyclic Oligomers PBT->Cyclic_Oligomers Intramolecular Exchange Beta_CH_Transfer β-CH Hydrogen Transfer Cyclic_Oligomers->Beta_CH_Transfer Volatile_Products Major Volatile Products: - 1,3-Butadiene - Tetrahydrofuran (THF) - Benzoic Acid - Terephthalic Acid - CO2 Beta_CH_Transfer->Volatile_Products Decomposition

References

Application Notes and Protocols for the Structural Elucidation of Linear Polybutylene Terephthalate (PBT) Trimer using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the unambiguous structural elucidation of small molecules and oligomers. This document provides a detailed guide for the characterization of a linear polybutylene terephthalate (PBT) trimer using a suite of NMR experiments, including 1D (¹H and ¹³C) and 2D (COSY, HSQC, and HMBC) spectroscopy. PBT is a widely used thermoplastic polyester, and the analysis of its oligomers is crucial for understanding its synthesis, degradation, and potential as a source of extractables and leachables in various applications, including pharmaceutical packaging and medical devices.

A linear PBT trimer consists of three repeating units derived from the condensation of 1,4-butanediol and terephthalic acid. The structure will possess distinct end groups, typically hydroxyl and/or carboxylic acid functionalities, which differentiate it from its cyclic counterpart and higher molecular weight polymers.

Structure of the this compound

The idealized structure of a this compound with one hydroxyl and one carboxylic acid end group is presented below. The numbering scheme is used for the assignment of NMR signals.

PBT_trimer_structure cluster_end1 Carboxylic Acid End-Group cluster_terephthalate1 Terephthalate Unit 1 cluster_butanediol1 1,4-Butanediol Unit 1 cluster_terephthalate2 Terephthalate Unit 2 cluster_butanediol2 1,4-Butanediol Unit 2 cluster_terephthalate3 Terephthalate Unit 3 cluster_end2 Hydroxyl End-Group end1_label HOOC- T1 C₆H₄(COO)₂ B1 -CH₂CH₂CH₂CH₂- T2 C₆H₄(COO)₂ B2 -CH₂CH₂CH₂CH₂- T3 C₆H₄(COO)₂ end2_label -CH₂CH₂CH₂CH₂OH

Caption: Idealized structure of a this compound.

Data Presentation: NMR Chemical Shifts

The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for the internal and terminal units of the this compound. Chemical shifts are reported in parts per million (ppm) and are referenced to a suitable internal standard (e.g., TMS). Data for the internal repeating units are based on published data for PBT cyclic oligomers, which provide a good approximation.[1] Data for the terminal groups are extrapolated from model compounds such as mono(4-hydroxybutyl) terephthalate and bis(4-hydroxybutyl) terephthalate.[2]

Table 1: ¹H NMR Chemical Shift Assignments for this compound

Assignment Proton Label Description Expected Chemical Shift (ppm) Multiplicity Integration
AromaticH-ArProtons on terephthalate rings8.10 - 8.25s12H
Ester Methylene (Internal)H-α-COO-CH ₂-~4.40t8H
Methylene (Internal)H-β-COO-CH₂-CH ₂-~1.95p8H
Terminal Ester MethyleneH-α'-COO-CH ₂- (adjacent to hydroxyl)~4.15t2H
Terminal Hydroxyl MethyleneH-δ'-CH ₂-OH~3.70t2H
Terminal MethyleneH-β'-COO-CH₂-CH ₂- (hydroxyl end)~1.75p2H
Terminal MethyleneH-γ'-CH ₂-CH₂-OH~1.65p2H
Hydroxyl-OHTerminal hydroxyl protonVariables1H
Carboxylic Acid-COOHTerminal carboxylic acid proton>10s1H

Table 2: ¹³C NMR Chemical Shift Assignments for this compound

Assignment Carbon Label Description Expected Chemical Shift (ppm)
CarbonylC=OEster and carboxylic acid carbonyl165 - 167
Quaternary AromaticC-Ar (quat)C-1 and C-4 of terephthalate~134
AromaticC-ArC-2, C-3, C-5, C-6 of terephthalate~129
Ester Methylene (Internal)C-α-COO-C H₂-~65
Methylene (Internal)C-β-COO-CH₂-C H₂-~25
Terminal Ester MethyleneC-α'-COO-C H₂- (adjacent to hydroxyl)~64
Terminal Hydroxyl MethyleneC-δ'-C H₂-OH~62
Terminal MethyleneC-β'-COO-CH₂-C H₂- (hydroxyl end)~28
Terminal MethyleneC-γ'-C H₂-CH₂-OH~25

Experimental Protocols

Detailed methodologies for the key NMR experiments are provided below. These are general protocols and may require optimization based on the specific instrument and sample concentration.

Sample Preparation
  • Weigh approximately 10-20 mg of the purified this compound.

  • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃, or a mixture of CDCl₃ and trifluoroacetic acid-d for improved solubility).

  • Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) for chemical shift referencing, if not already present in the solvent.

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Spectroscopy
  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Acquisition Parameters:

    • Spectral Width (SW): 12-16 ppm, centered around 6-8 ppm.

    • Acquisition Time (AQ): 2-4 seconds.

    • Relaxation Delay (D1): 1-5 seconds (a longer delay may be needed for accurate integration).

    • Number of Scans (NS): 8-16, depending on the sample concentration.

    • Temperature: 298 K.

  • Processing:

    • Apply a Fourier transform to the Free Induction Decay (FID).

    • Phase correct the spectrum.

    • Calibrate the chemical shift scale to the internal standard (TMS at 0.00 ppm).

    • Integrate the signals to determine the relative number of protons.

¹³C NMR Spectroscopy
  • Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

  • Acquisition Parameters:

    • Spectral Width (SW): 200-250 ppm, centered around 100-125 ppm.

    • Acquisition Time (AQ): 1-2 seconds.

    • Relaxation Delay (D1): 2-5 seconds.

    • Number of Scans (NS): 1024-4096, due to the low natural abundance of ¹³C.

    • Temperature: 298 K.

  • Processing:

    • Apply a Fourier transform with an exponential line broadening of 1-2 Hz.

    • Phase correct the spectrum.

    • Calibrate the chemical shift scale to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

2D COSY (Correlation Spectroscopy)
  • Purpose: To identify proton-proton (¹H-¹H) spin-spin couplings, typically through 2-3 bonds.

  • Pulse Program: A standard gradient-selected COSY experiment (e.g., 'cosygpqf' on Bruker instruments).

  • Acquisition Parameters:

    • Spectral Width (SW) in F1 and F2: Same as the ¹H spectrum.

    • Number of Increments (TD in F1): 256-512.

    • Number of Scans (NS): 2-8 per increment.

  • Processing:

    • Apply a sine-bell window function in both dimensions.

    • Perform a 2D Fourier transform.

    • Symmetrize the spectrum.

2D HSQC (Heteronuclear Single Quantum Coherence)
  • Purpose: To identify direct one-bond correlations between protons and carbons (¹H-¹³C).

  • Pulse Program: A standard gradient-selected, sensitivity-enhanced HSQC experiment (e.g., 'hsqcedetgpsisp2.3' on Bruker instruments).

  • Acquisition Parameters:

    • Spectral Width (SW) in F2 (¹H): Same as the ¹H spectrum.

    • Spectral Width (SW) in F1 (¹³C): 80-100 ppm (to cover the aliphatic region). A second experiment with a different offset may be needed for the aromatic region.

    • Number of Increments (TD in F1): 128-256.

    • Number of Scans (NS): 4-16 per increment.

  • Processing:

    • Apply a squared sine-bell window function in both dimensions.

    • Perform a 2D Fourier transform.

2D HMBC (Heteronuclear Multiple Bond Correlation)
  • Purpose: To identify long-range (typically 2-3 bond) correlations between protons and carbons (¹H-¹³C).

  • Pulse Program: A standard gradient-selected HMBC experiment (e.g., 'hmbcgplpndqf' on Bruker instruments).

  • Acquisition Parameters:

    • Spectral Width (SW) in F2 (¹H): Same as the ¹H spectrum.

    • Spectral Width (SW) in F1 (¹³C): Same as the ¹³C spectrum.

    • Number of Increments (TD in F1): 256-512.

    • Number of Scans (NS): 8-32 per increment.

    • Long-range coupling delay: Optimized for a J-coupling of ~8 Hz.

  • Processing:

    • Apply a sine-bell window function in both dimensions.

    • Perform a 2D Fourier transform.

Visualization of NMR Data and Workflow

Key HMBC and COSY Correlations

The following diagram illustrates the key 2D NMR correlations that are expected for a repeating unit of the this compound. These correlations are essential for confirming the connectivity of the molecule.

NMR_Correlations Ar_H Ar-H (δ ~8.1) Ar_C_quat Ar-C (quat) (δ ~134) Ar_H->Ar_C_quat HMBC Ar_C Ar-C-H (δ ~129) Ar_H->Ar_C HSQC C_O C=O (δ ~166) Ar_H->C_O HMBC alpha_H α-H (δ ~4.4) alpha_H->C_O HMBC alpha_C α-C (δ ~65) alpha_H->alpha_C HSQC beta_H β-H (δ ~1.95) alpha_H->beta_H COSY beta_C β-C (δ ~25) alpha_H->beta_C HMBC beta_H->alpha_C HMBC beta_H->beta_C HSQC

Caption: Key 2D NMR correlations for a PBT repeating unit.

Experimental Workflow

The logical flow of experiments for the structural elucidation of the this compound is depicted below.

Experimental_Workflow Start Sample Preparation H1_NMR 1. Acquire ¹H NMR Start->H1_NMR C13_NMR 2. Acquire ¹³C NMR H1_NMR->C13_NMR COSY 3. Acquire 2D COSY C13_NMR->COSY HSQC 4. Acquire 2D HSQC COSY->HSQC HMBC 5. Acquire 2D HMBC HSQC->HMBC Analysis 6. Data Analysis and Structural Assignment HMBC->Analysis End Structure Elucidated Analysis->End

Caption: Experimental workflow for NMR-based structural elucidation.

Logic of Structural Elucidation

The relationship between the different NMR experiments and the information they provide for piecing together the molecular structure is shown in the following diagram.

Logic_Diagram Exp ¹H NMR ¹³C NMR COSY HSQC HMBC Info Proton environment & integration Carbon backbone ¹H-¹H connectivity Direct ¹H-¹³C attachment Long-range ¹H-¹³C connectivity Exp:f0->Info:f0 Provides Exp:f1->Info:f1 Provides Exp:f2->Info:f2 Provides Exp:f3->Info:f3 Provides Exp:f4->Info:f4 Provides Structure Final Structure Info->Structure Combined to determine

Caption: Logic of structural elucidation using multiple NMR experiments.

References

Application Notes and Protocols: Linear PBT Trimer as a Reference Standard in Polymer Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction

Polybutylene terephthalate (PBT) is a semi-crystalline thermoplastic polyester widely utilized in demanding applications due to its excellent mechanical, thermal, and chemical resistance properties. The synthesis of PBT via step-growth polymerization inevitably leads to the formation of low molecular weight species, including both cyclic and linear oligomers. While often considered impurities, well-characterized oligomers, such as the linear PBT trimer, are invaluable as reference standards for the precise analysis of PBT materials.

This document provides detailed application notes and experimental protocols for the use of this compound as a reference standard in key polymer analysis techniques: Gel Permeation Chromatography (GPC/SEC), High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. The use of a well-defined trimer standard enhances the accuracy and reliability of measurements for molecular weight determination, oligomer quantification, and structural verification.

Physicochemical Properties of this compound

A commercially available this compound serves as the basis for these protocols. Its defined structure and molecular weight are fundamental to its function as a reliable standard.

PropertyValueSource
Chemical NameThis compoundA2B Chem
CAS Number210566-88-4A2B Chem
Molecular FormulaC₃₆H₃₈O₁₃A2B Chem
Molecular Weight ( g/mol ) 678.68 [1]
StructureHydroxyl-terminated linear trimer of butylene terephthalateImplied

Application 1: Gel Permeation / Size Exclusion Chromatography (GPC/SEC)

Objective: To use this compound as a calibration standard for determining the low molecular weight distribution of PBT polymers. It is particularly useful for creating a precise calibration point in the oligomeric region, improving the accuracy of number-average molecular weight (Mn) calculations for bulk PBT samples.

Experimental Protocol: GPC/SEC Calibration
  • System Preparation:

    • GPC/SEC System: An isocratic HPLC system equipped with a differential refractive index (DRI) detector.

    • Columns: A set of GPC columns suitable for resolving low molecular weight polymers (e.g., Styragel HR series for oligomers).[2]

    • Mobile Phase: Hexafluoroisopropanol (HFIP) is a common solvent for polyesters.[3] Alternatively, a mixture of chloroform or tetrahydrofuran (THF) can be used, depending on column compatibility.

    • Flow Rate: 1.0 mL/min.

    • Temperature: 35 °C (column and detector).

    • System Equilibration: Purge the system thoroughly and allow the baseline to stabilize for at least 1 hour.

  • Standard Preparation:

    • Accurately weigh approximately 5 mg of the this compound standard.

    • Dissolve the standard in 5 mL of the mobile phase to create a 1 mg/mL stock solution.

    • Ensure complete dissolution using gentle agitation or brief sonication.

    • Filter the solution through a 0.22 µm PTFE syringe filter prior to injection.

  • Calibration Procedure:

    • Inject 50-100 µL of the filtered standard solution onto the equilibrated GPC system.

    • Record the chromatogram and determine the peak retention time (or volume) for the this compound.

    • This data point (Retention Time vs. log(678.68)) can be used as a single-point calibration or integrated into a multi-point calibration curve created with a series of narrow polystyrene standards.[4][5] The trimer provides a crucial, polymer-specific anchor point at the low molecular weight end of the curve.

  • Sample Analysis:

    • Prepare the unknown PBT sample at a concentration of 1-2 mg/mL in the mobile phase.

    • Inject the sample and record the chromatogram under the same conditions as the standard.

    • Process the data using the established calibration curve to determine the molecular weight distribution of the unknown sample.

Expected Results

The this compound should yield a sharp, symmetrical peak, allowing for precise determination of its retention time. When used in conjunction with other standards, it significantly improves the accuracy of the calibration curve in the oligomer region, which is critical for applications sensitive to low molecular weight fractions.

GPC_Workflow cluster_prep Preparation cluster_analysis GPC/SEC Analysis Standard This compound (MW = 678.68) Standard_Sol Standard Solution (1 mg/mL) Standard->Standard_Sol Solvent Mobile Phase (e.g., HFIP) Solvent->Standard_Sol Sample_Sol Sample Solution (1-2 mg/mL) Solvent->Sample_Sol GPC GPC System (DRI Detector) Cal_Run Inject Standard Standard_Sol->Cal_Run PBT_Sample Unknown PBT Sample PBT_Sample->Sample_Sol Sample_Run Inject Sample Sample_Sol->Sample_Run Cal_Run->GPC Cal_Curve Generate Calibration Curve (log MW vs. Retention Time) Cal_Run->Cal_Curve MWD Determine Molecular Weight Distribution Cal_Curve->MWD Sample_Run->GPC Sample_Run->MWD

GPC/SEC analysis workflow using a this compound standard.

Application 2: High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

Objective: To use this compound as a quantitative reference standard for the determination of specific linear oligomers in PBT extracts, which is critical for migration studies and quality control of food-contact materials or medical devices.

Experimental Protocol: HPLC-MS Quantification
  • System Preparation:

    • HPLC-MS System: A UHPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

    • Column: A C18 reversed-phase column (e.g., Waters BEH C18, 150 x 2.1 mm, 1.7 µm).[6]

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A typical gradient would start at 30% B, increasing to 95% B over 15 minutes, hold for 5 minutes, and then re-equilibrate.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

    • MS Detection: Electrospray ionization (ESI) in positive mode. Monitor for the protonated [M+H]⁺ (m/z 679.23) and sodiated [M+Na]⁺ (m/z 701.21) adducts of the this compound.

  • Calibration Curve Preparation:

    • Prepare a 100 µg/mL stock solution of the this compound in acetonitrile.

    • Perform serial dilutions to create a set of calibration standards ranging from 0.1 µg/mL to 10 µg/mL.

  • Sample Preparation (Extraction):

    • Mill the PBT sample to a fine powder.

    • Perform an exhaustive extraction by sonicating a known mass of the polymer (e.g., 100 mg) in a suitable solvent like dichloromethane or acetonitrile (e.g., 10 mL) for 3 hours.[7]

    • Centrifuge the extract and filter the supernatant through a 0.22 µm PTFE filter.

  • Analysis:

    • Inject 5 µL of each calibration standard to generate a calibration curve by plotting peak area against concentration.

    • Inject 5 µL of the filtered sample extract.

    • Identify the this compound peak in the sample chromatogram based on retention time and accurate mass.

    • Quantify the amount of this compound in the sample using the calibration curve.

Data Presentation
Standard Concentration (µg/mL)Peak Area (Arbitrary Units)
0.1[Example Value]
0.5[Example Value]
1.0[Example Value]
5.0[Example Value]
10.0[Example Value]
Sample Extract [Measured Value]

Application 3: Quantitative NMR (qNMR) Spectroscopy

Objective: To determine the absolute purity of the this compound standard itself or to use it as an internal standard for quantifying other PBT oligomers in a mixture, provided there are spectrally resolved signals.

Experimental Protocol: qNMR Purity Assessment
  • System Preparation:

    • NMR Spectrometer: A high-field NMR spectrometer (≥400 MHz) with a high-precision probe.

    • Solvent: Deuterated chloroform (CDCl₃) with 1% trifluoroacetic acid (TFA) to improve resolution.

    • Internal Standard (IS): A certified reference material with a known purity and a signal in a clean region of the spectrum (e.g., dimethyl sulfone, DMSO₂).

  • Sample Preparation:

    • Accurately weigh about 15 mg of the this compound and 5 mg of the internal standard into an NMR tube using a microbalance.

    • Add approximately 0.7 mL of the deuterated solvent.

    • Ensure complete dissolution.

  • NMR Acquisition:

    • Acquire a quantitative ¹H NMR spectrum.

    • Key Parameters:

      • Relaxation Delay (d1): Set to at least 5 times the longest T₁ of the signals being integrated (typically ≥ 30 seconds to ensure full relaxation of all protons).[8]

      • Pulse Angle: 90°.

      • Number of Scans: 16 or higher for good signal-to-noise.

  • Data Processing and Calculation:

    • Apply Fourier transform, phase correction, and baseline correction to the spectrum.

    • Integrate a well-resolved signal from the this compound (e.g., the aromatic protons) and the signal from the internal standard (e.g., the methyl protons of DMSO₂).

    • Calculate the purity of the PBT trimer using the following equation:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / m_analyte) * (m_IS / MW_IS) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

Logical Diagram for qNMR Calculation

qNMR_Logic cluster_inputs Experimental Inputs cluster_calc Calculation Steps Masses Accurate Masses (m_analyte, m_IS) Ratio_M Calculate Mass/MW Ratio (m/MW) for Analyte and IS Masses->Ratio_M Integrals NMR Signal Integrals (I_analyte, I_IS) Ratio_I Calculate Integral/Proton Ratio (I/N) for Analyte and IS Integrals->Ratio_I Constants Known Constants (MW_analyte, MW_IS, N_analyte, N_IS, P_IS) Constants->Ratio_I Constants->Ratio_M Combine Combine Ratios Constants->Combine Ratio_I->Combine Ratio_M->Combine Result Purity of This compound (%) Combine->Result

Logical flow for calculating purity via qNMR.

References

Application Note: Migration Testing of Linear PBT Trimer from Food Packaging

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polybutylene terephthalate (PBT) is a thermoplastic polyester commonly used in food packaging and reusable kitchen utensils due to its excellent mechanical and thermal properties.[1] During the polymerization process, oligomers, including linear and cyclic forms, can be generated as by-products.[1] These non-intentionally added substances (NIAS) have the potential to migrate from the packaging material into foodstuffs, raising concerns about consumer exposure and safety.[2][3]

This application note provides a detailed protocol for the migration testing of the linear PBT trimer from food contact materials (FCMs). The methodologies described are based on established scientific literature and are compliant with the principles outlined in European Union regulations, such as Regulation (EU) No. 10/2011 for plastic materials and articles intended to come into contact with food.[4][5][6] The protocol will cover sample preparation, migration conditions, analytical quantification, and data interpretation.

Regulatory Context

In the European Union, the safety of food contact materials is governed by Framework Regulation (EC) No 1935/2004, which stipulates that materials shall not transfer their constituents to food in quantities that could endanger human health.[5][6] For plastic FCMs, Regulation (EU) No 10/2011 sets out specific rules, including the establishment of Specific Migration Limits (SMLs) for certain substances.[5][6][7] While there is no specific SML for individual PBT oligomers, the overall migration limit (OML) of 10 mg/dm² of contact surface or 60 mg/kg of foodstuff applies.[5][8][9] For non-listed substances like the this compound, a risk assessment is required, often utilizing the Threshold of Toxicological Concern (TTC) concept.[1][4]

Experimental Workflow

The overall experimental workflow for the migration testing of this compound is depicted in the following diagram:

G cluster_prep Sample Preparation cluster_migration Migration Testing cluster_analysis Analytical Quantification cluster_data Data Analysis & Reporting SampleReception PBT Sample Reception SampleCutting Sample Cutting/Milling SampleReception->SampleCutting SampleCleaning Sample Cleaning SampleCutting->SampleCleaning SimulantSelection Food Simulant Selection SampleCleaning->SimulantSelection MigrationCell Migration Cell Setup SimulantSelection->MigrationCell Incubation Incubation (Time & Temperature) MigrationCell->Incubation MigrateCollection Migrate Collection Incubation->MigrateCollection SamplePreconcentration Sample Pre-concentration (if needed) MigrateCollection->SamplePreconcentration HPLC HPLC-UV/FLD or LC-MS Analysis SamplePreconcentration->HPLC Quantification Quantification HPLC->Quantification DataCalculation Migration Calculation (mg/kg or mg/dm²) Quantification->DataCalculation ComplianceCheck Compliance Check (vs. Limits) DataCalculation->ComplianceCheck Reporting Reporting ComplianceCheck->Reporting

Figure 1: Experimental workflow for migration testing.

Experimental Protocols

Materials and Reagents
  • PBT Samples: Food packaging films, containers, or utensils.

  • Food Simulants: As per Regulation (EU) No. 10/2011 (see Table 1).

  • Solvents: Acetonitrile (ACN), Dichloromethane (DCM), 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) - all HPLC or LC-MS grade.

  • Standards: Certified reference material of this compound. If not commercially available, isolation and purification from a PBT extract may be necessary, with purity assessment via methods like qNMR.[10]

  • Reagents: Formic acid (LC-MS grade).

Sample Preparation
  • Cutting and Cleaning: Cut the PBT sample into appropriate dimensions to fit the migration cell. For articles like utensils, they may be tested whole or cut.[1] Clean the surface of the sample with distilled water to remove any surface contamination and dry it in a dust-free environment.

  • Surface Area Determination: Accurately measure the surface area of the sample that will be in contact with the food simulant.

Migration Testing
  • Food Simulant Selection: Choose the appropriate food simulant(s) based on the intended use of the PBT packaging, as specified in Regulation (EU) No. 10/2011.

    Food SimulantAbbreviationType of Foodstuff
    10% Ethanol (v/v)Simulant AAqueous foods with a pH > 4.5
    3% Acetic Acid (w/v)Simulant BAcidic foods with a pH ≤ 4.5
    20% Ethanol (v/v)Simulant CAlcoholic foods with an alcohol content of up to 20%
    50% Ethanol (v/v)Simulant D1Milk products
    Olive OilSimulant D2Fatty foods
    Table 1: Commonly used food simulants for migration testing.
  • Migration Cell Setup: Place the prepared PBT sample in a migration cell, ensuring only the intended surface is in contact with the simulant. A surface area to volume ratio of 6 dm² per 1 kg of food simulant is the standard assumption unless the actual ratio is known.[11]

  • Test Conditions: The selection of time and temperature for the migration test should correspond to the worst-case foreseeable use of the packaging material. Examples of test conditions are provided in Table 2. For repeated-use articles, migration testing is typically performed three times on the same sample, with the compliance assessment based on the result of the third migration test.[1][4]

    Contact TimeContact TemperatureIntended Use
    10 days40 °CLong-term storage at room temperature or below
    2 hours70 °CHot-fill conditions
    10 minutes200 °CFrying conditions (using sunflower oil as simulant)[4]
    Table 2: Examples of migration test conditions.
Analytical Method: HPLC-UV/FLD or LC-MS

High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) or Fluorescence Detector (FLD), or with a Mass Spectrometry (MS) detector, is the preferred method for the quantification of PBT oligomers.[1][2][4]

  • Sample Preparation of the Migrate:

    • For aqueous simulants (A, B, C, D1), an aliquot of the migrate can often be directly injected after filtration. In cases of very low expected migration, a pre-concentration step using solid-phase extraction (SPE) may be necessary.

    • For the olive oil simulant (D2), a liquid-liquid extraction or another suitable sample clean-up method is required to separate the analytes from the fatty matrix.

  • Chromatographic Conditions (Example):

    • Column: A C18 stationary phase is commonly used.

    • Mobile Phase: A gradient elution with water and acetonitrile, often with a small amount of formic acid, is typical.[12]

    • Flow Rate: 0.5 - 1.0 mL/min.

    • Injection Volume: 10 - 50 µL.[13]

    • Detection:

      • UV/DAD: Monitoring at a wavelength corresponding to the absorbance maximum of the PBT trimer.

      • FLD: Excitation and emission wavelengths specific to the PBT trimer.

      • MS: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.

  • Calibration and Quantification:

    • Prepare a series of calibration standards of the this compound in the corresponding food simulant.

    • Construct a calibration curve by plotting the peak area against the concentration.

    • Quantify the this compound in the migration samples by comparing their peak areas to the calibration curve.

Data Presentation and Interpretation

The migration results should be expressed in mg of analyte per kg of food simulant (mg/kg) or mg of analyte per dm² of the contact surface area (mg/dm²).

Quantitative Data Summary
PBT Sample IDFood SimulantTest Conditions (Time, Temp.)Migration of this compound (mg/kg)Migration of this compound (mg/dm²)
Sample 150% Ethanol2h, 70°C (3rd migration)0.218[1][4]Calculated value
Sample 2Sunflower Oil10 min, 200°C7.5 (total cyclic oligomers)[4]Calculated value
Sample 3Isooctane10 days, 40°C4.11 (cyclic trimer)[14]Calculated value
Sample 450% Ethanol10 days, 40°C0.21 (cyclic trimer)[14]Calculated value
Table 3: Example of a structured table for summarizing quantitative migration data. Note: Literature values may refer to cyclic oligomers as indicated, serving as a reference for expected migration levels.

Conclusion

The protocol outlined in this application note provides a robust framework for the migration testing of this compound from food packaging materials. Adherence to standardized methodologies is crucial for ensuring the safety and compliance of food contact materials. The use of sensitive analytical techniques like HPLC with MS detection allows for accurate quantification of migrants even at low levels. The results of these migration studies are essential for conducting thorough risk assessments and ensuring consumer safety.

References

Application Notes & Protocols: Extraction and Analysis of Linear PBT Trimer from a Polymer Matrix

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polybutylene terephthalate (PBT) is a widely utilized thermoplastic polyester known for its excellent mechanical and thermal properties. During the polymerization process, the formation of low molecular weight oligomers, including linear and cyclic trimers, is an unavoidable side reaction. These oligomers can migrate from the polymer matrix, which is a concern in applications such as food contact materials and medical devices. Therefore, the accurate extraction and quantification of these oligomers are crucial for quality control, safety assessment, and regulatory compliance. This document provides detailed protocols for the extraction of linear PBT trimer from a polymer matrix and its subsequent analysis.

Data Presentation

The following tables summarize quantitative data related to the extraction and migration of PBT oligomers from various studies.

Table 1: Exhaustive Extraction of Oligomers from PBT Materials [1][2]

PBT Sample TypeExtraction SolventExtraction MethodTotal Oligomer Content (mg/g)Reference
Food-grade pellets and articlesDichloromethane3h Ultrasonication1.87 - 6.10[1][2]

Table 2: Migration of Cyclic PBT Oligomers into Food and Food Simulants [1][2][3]

Food/Food SimulantMigration ConditionsCyclic Oligomer MigrationReference
Milk70°C for 2 hours (repeated use)218 µg/L[1][2][3]
Sunflower Oil200°C for 10 minutes7.5 mg/kg[1][2][3]
50% Ethanol-Overestimated migration into milk by a factor of four[2][3]

Experimental Protocols

Protocol 1: Solvent Extraction of this compound

This protocol describes a common method for extracting this compound using a suitable solvent. Dichloromethane is often used for this purpose.[1][4]

Materials:

  • PBT polymer sample (e.g., pellets, film, or molded part)

  • Dichloromethane (DCM), HPLC grade

  • Methanol, HPLC grade

  • Ultrasonic bath

  • Centrifuge

  • Rotary evaporator

  • Volumetric flasks

  • Syringe filters (0.45 µm, PTFE)

  • Vials for analysis

Procedure:

  • Sample Preparation: Reduce the size of the PBT sample to increase the surface area for extraction. This can be achieved by grinding pellets into a fine powder or cutting films and molded parts into small pieces.

  • Extraction:

    • Accurately weigh approximately 1 gram of the prepared PBT sample into a glass centrifuge tube.

    • Add 10 mL of dichloromethane to the tube.

    • Place the tube in an ultrasonic bath and sonicate for 3 hours.[1]

  • Isolation of the Extract:

    • After sonication, centrifuge the sample at 4000 rpm for 10 minutes to separate the polymer from the solvent extract.

    • Carefully decant the supernatant (the dichloromethane extract) into a clean round-bottom flask.

  • Solvent Removal:

    • Evaporate the dichloromethane from the extract using a rotary evaporator at a controlled temperature (e.g., 40°C) until dryness.

  • Reconstitution:

    • Redissolve the dried extract in a known volume of a suitable solvent for analysis, such as acetonitrile or a mixture of acetonitrile and water.

  • Filtration:

    • Filter the reconstituted solution through a 0.45 µm syringe filter into an HPLC vial for analysis.

Protocol 2: Analysis of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general procedure for the quantification of this compound using HPLC with UV detection.

Materials and Equipment:

  • HPLC system with a UV or Diode Array Detector (DAD)

  • C18 reverse-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile phase: Acetonitrile (ACN) and water (HPLC grade)

  • PBT trimer analytical standard

  • Prepared sample extract from Protocol 1

Procedure:

  • Preparation of Standard Solutions:

    • Prepare a stock solution of the this compound standard in acetonitrile.

    • From the stock solution, prepare a series of calibration standards of known concentrations by serial dilution.

  • HPLC Conditions:

    • Column: C18 reverse-phase column

    • Mobile Phase: A gradient elution is typically used. For example, starting with a higher percentage of water and gradually increasing the percentage of acetonitrile. A common starting point is 50:50 (v/v) water:acetonitrile, moving to 100% acetonitrile over 20-30 minutes.

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10-20 µL

    • Detector Wavelength: Set the UV detector to a wavelength where the PBT trimer has maximum absorbance, typically around 240 nm.

  • Analysis:

    • Inject the prepared standard solutions to generate a calibration curve.

    • Inject the filtered sample extract.

    • Identify the peak corresponding to the this compound in the sample chromatogram by comparing its retention time with that of the standard.

  • Quantification:

    • Calculate the concentration of the this compound in the sample by comparing the peak area of the analyte with the calibration curve.

Visualizations

Extraction_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_isolation Isolation & Concentration cluster_analysis Analysis Start PBT Polymer Sample Grinding Grinding/Cutting Start->Grinding Weighing Weigh Sample Grinding->Weighing AddSolvent Add Dichloromethane Weighing->AddSolvent Sonication Ultrasonication (3h) AddSolvent->Sonication Centrifugation Centrifugation Sonication->Centrifugation Decanting Decant Supernatant Centrifugation->Decanting Evaporation Rotary Evaporation Decanting->Evaporation Reconstitution Reconstitute in ACN Evaporation->Reconstitution Filtration Syringe Filtration Reconstitution->Filtration HPLC HPLC Analysis Filtration->HPLC End Quantification of PBT Trimer HPLC->End

Caption: Workflow for the extraction and analysis of PBT trimer.

Analytical_Techniques cluster_separation Separation Techniques cluster_detection Detection Methods cluster_identification Identification & Quantification HPLC HPLC UV UV/DAD HPLC->UV Coupling MS Mass Spectrometry (MS) HPLC->MS Coupling GC GC GC->MS Coupling FID Flame Ionization (FID) GC->FID Coupling Quant Quantification UV->Quant MS->Quant Ident Structural Identification MS->Ident FID->Quant

Caption: Relationship between analytical separation and detection techniques.

References

Application Notes and Protocols for the Analysis of PBT Oligomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the sample preparation and analysis of Polybutylene Terephthalate (PBT) oligomers. The following protocols are designed to ensure accurate and reproducible results for the extraction, identification, and quantification of these compounds from various matrices.

Introduction

Polybutylene terephthalate (PBT) is a thermoplastic engineering polymer widely used in food contact materials, automotive parts, and electronic components. During the polymerization process, cyclic and linear oligomers can form as byproducts. These oligomers can migrate from the polymer matrix, and their analysis is crucial for quality control and safety assessment, particularly for food contact applications. This document outlines key sample preparation techniques for the analysis of PBT oligomers by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS).

Sample Preparation Techniques

The selection of an appropriate sample preparation technique is critical for the effective extraction and subsequent analysis of PBT oligomers. The choice of method depends on the sample matrix, the concentration of the oligomers, and the analytical technique to be employed.

Solvent Extraction using 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)

HFIP is a highly effective solvent for dissolving PBT and its oligomers.[1] This method is suitable for the total extraction of oligomers from a PBT polymer matrix.

Experimental Protocol:

  • Sample Preparation: Weigh approximately 1 g of the PBT material (e.g., pellets, powder).

  • Dissolution: Place the sample in a glass vial and add 5 mL of HFIP.

  • Sonication: Place the vial in an ultrasonic bath and sonicate for 20 minutes at 30°C to ensure complete dissolution.[1][2]

  • Dilution: After complete dissolution, prepare a working solution by performing a 100-fold dilution of the sample with acetonitrile.[1][2] This step is crucial as HFIP is not directly compatible with most HPLC systems.

  • Filtration: Filter the diluted sample through a 0.2 µm PTFE syringe filter prior to HPLC-MS analysis.

Diagram of the HFIP Extraction Workflow:

cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis_prep Analysis Preparation cluster_analysis Analysis Weigh PBT Sample Weigh PBT Sample Add HFIP Add HFIP Weigh PBT Sample->Add HFIP Sonicate (20 min, 30°C) Sonicate (20 min, 30°C) Add HFIP->Sonicate (20 min, 30°C) Dilute with Acetonitrile (100-fold) Dilute with Acetonitrile (100-fold) Sonicate (20 min, 30°C)->Dilute with Acetonitrile (100-fold) Filter (0.2 µm PTFE) Filter (0.2 µm PTFE) Dilute with Acetonitrile (100-fold)->Filter (0.2 µm PTFE) HPLC-MS Analysis HPLC-MS Analysis Filter (0.2 µm PTFE)->HPLC-MS Analysis

Caption: Workflow for HFIP Extraction of PBT Oligomers.

Ultrasonic Extraction with Dichloromethane

This method is suitable for the exhaustive extraction of oligomers from PBT materials, particularly for food contact material testing.[3]

Experimental Protocol:

  • Sample Preparation: Cut and mill the PBT sample to increase the surface area.

  • Extraction: Place a known amount of the milled sample into a glass flask and add a sufficient volume of dichloromethane to fully immerse the sample.

  • Ultrasonication: Place the flask in an ultrasonic bath and sonicate for 3 hours.[3]

  • Solvent Removal: After extraction, carefully decant the dichloromethane extract. Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a known volume of a suitable solvent for the analytical method (e.g., acetonitrile/water for HPLC).

  • Filtration: Filter the reconstituted sample through a 0.45 µm syringe filter before analysis.

Diagram of the Dichloromethane Extraction Workflow:

cluster_prep Sample Preparation cluster_extraction Extraction cluster_post_extraction Post-Extraction Cut and Mill PBT Sample Cut and Mill PBT Sample Add Dichloromethane Add Dichloromethane Cut and Mill PBT Sample->Add Dichloromethane Ultrasonicate (3 hours) Ultrasonicate (3 hours) Add Dichloromethane->Ultrasonicate (3 hours) Evaporate Solvent Evaporate Solvent Ultrasonicate (3 hours)->Evaporate Solvent Reconstitute in Injection Solvent Reconstitute in Injection Solvent Evaporate Solvent->Reconstitute in Injection Solvent Filter Filter Reconstitute in Injection Solvent->Filter Analysis Analysis Filter->Analysis

Caption: Workflow for Ultrasonic Extraction with Dichloromethane.

Accelerated Solvent Extraction (ASE)

ASE is an automated technique that uses elevated temperatures and pressures to increase the efficiency of solvent extraction. It offers reduced extraction times and solvent consumption compared to traditional methods.[4]

Experimental Protocol:

  • Sample Preparation: Grind the PBT sample to a fine powder.

  • Cell Loading: Mix the ground sample with a dispersing agent like diatomaceous earth and load it into an ASE cell.

  • Extraction Parameters:

    • Solvent: A suitable solvent such as hexane or a mixture of solvents.

    • Temperature: Elevated temperatures (e.g., 150°C) can be used to enhance extraction efficiency.[5]

    • Pressure: High pressure (e.g., 1500-2000 psi) is applied to maintain the solvent in its liquid state.

    • Static Cycles: Multiple static cycles can be employed to ensure complete extraction.

  • Collection: The extract is collected in a vial.

  • Post-Extraction: The collected extract is then evaporated and reconstituted in a suitable solvent for analysis.

Sample Preparation for MALDI-TOF MS

MALDI-TOF MS is a powerful technique for the analysis of polymers and oligomers. Proper sample preparation is key to obtaining high-quality spectra. For polyesters like PBT, a suitable matrix and cationization agent are required.

Experimental Protocol:

  • Matrix Selection: 2,5-Dihydroxybenzoic acid (DHB) or α-Cyano-4-hydroxycinnamic acid (CHCA) are common matrices for polyesters. A 2,4,6-trihydroxyacetophenone (THAP) matrix has also been used for PBT oligomer analysis.[6]

  • Cationization Agent: For polyesters, sodium iodide (NaI) or silver trifluoroacetate (AgTFA) are often used as cationization agents to promote the formation of sodiated or silvered ions.

  • Sample and Matrix Solution Preparation:

    • Prepare a solution of the PBT oligomer extract in a suitable solvent (e.g., tetrahydrofuran, THF).

    • Prepare a separate solution of the matrix and the cationization agent in the same or a miscible solvent.

  • Target Spotting (Dried Droplet Method):

    • Mix the sample solution, matrix solution, and cationization agent solution in a specific ratio (e.g., 1:10:1 v/v/v sample:matrix:cationization agent).

    • Spot a small volume (e.g., 1 µL) of the mixture onto the MALDI target plate.

    • Allow the solvent to evaporate completely at room temperature, forming a co-crystal of the sample and matrix.

  • Analysis: The prepared target is then introduced into the MALDI-TOF mass spectrometer for analysis.

Quantitative Data Summary

The following tables summarize quantitative data on PBT oligomer content and migration from published studies.

Table 1: Total Oligomer Content in PBT Materials

PBT Sample TypeExtraction MethodTotal Oligomer Content (mg/g)Predominant Oligomer TypeReference
13 PBT samplesExhaustive Extraction1.87 - 6.10Cyclic[7]
PBT PelletsReprecipitation6.9 (0.69%)Cyclic (~90%)[8][9]
PBT SpoonReprecipitation7.1 (0.71%)Cyclic (~90%)[8][9]
PBT MaterialLC-UV3.4 (0.34%)Cyclic Dimer (67%)[10]

Table 2: Migration of PBT Oligomers into Food and Food Simulants

Food/Food SimulantTest ConditionsMigrating OligomersMigration LevelReference
Milk70°C, 2 h (repeated use)Cyclic Oligomers218 µg/L[3][7]
Sunflower Oil200°C, 10 minCyclic Oligomers7.5 mg/kg[7][11]
Water100°C, 2 h (repeated use)Linear Oligomers0.29 mg/item[8][9]
Water100°C, 2 h (repeated use)Cyclic Dimer0.05 mg/item[8][9]
20% Ethanol40°C and 60°CCyclic and LinearDiffusion coefficients determined[10]
50% Ethanol--Overestimates migration into milk by a factor of four[7]

Conclusion

The protocols and data presented provide a comprehensive guide for the sample preparation and analysis of PBT oligomers. The choice of extraction method and analytical technique should be tailored to the specific research question and sample type. Proper sample preparation is paramount for obtaining accurate and reliable data on the content and migration of PBT oligomers, which is essential for ensuring the safety and quality of PBT-based products.

References

Application Notes and Protocols: Linear Poly(butylene terephthalate) Trimer in Material Science Research

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Poly(butylene terephthalate) (PBT) is a semi-crystalline thermoplastic polyester known for its excellent mechanical strength, thermal stability, and chemical resistance.[1][2] During the polymerization process of PBT, low molecular weight species known as oligomers are inevitably formed as by-products.[3][4] These oligomers can be both linear and cyclic in structure. While much of the research focus has been on cyclic PBT oligomers due to their prevalence as contaminants in food contact materials, linear PBT oligomers, including the trimer, are also of significant interest in material science research.[4][5][6]

Linear PBT oligomers serve as valuable model compounds for understanding the fundamental properties of the high molecular weight polymer. They are also crucial as analytical standards for migration studies, particularly from food packaging, where linear oligomers have been shown to be more relevant for migration into aqueous environments.[4][6] These application notes provide an overview of the use of linear PBT trimer in material science research, including protocols for its characterization.

Applications in Material Science

The primary applications of this compound in a research context include:

  • Analytical Standards: Pure linear PBT oligomers are essential for the development and validation of analytical methods, such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS), to quantify oligomer migration from PBT-based materials.[4][7] The availability of well-characterized standards allows for accurate risk assessment of PBT in applications like food packaging.[3][5]

  • Model Compounds for Polymer Physics Studies: Linear PBT trimers can be used to study the crystallization behavior, thermal properties, and degradation mechanisms of PBT without the complexities arising from the high molecular weight and polydispersity of the bulk polymer.

  • Building Blocks for Novel Architectures: While less common, well-defined oligomers can be used as starting materials for the synthesis of more complex polymer architectures, such as block copolymers or star polymers.

Quantitative Data

The characterization of PBT oligomers yields quantitative data that is crucial for their identification and for understanding their physical properties. Below is a summary of typical data obtained for PBT oligomers.

PropertyPBT Dimer (Cyclic)PBT Trimer (Cyclic)PBT Tetramer (Cyclic)PBT Pentamer (Cyclic)
Molecular Weight ( g/mol )440.45660.67880.901101.11
Purity (by 1H qNMR)-97.0%[5]96.1%[5]-

Experimental Protocols

Protocol 1: Isolation and Purification of PBT Oligomers

This protocol describes a general method for the isolation of PBT oligomers from a raw PBT material using preparative High-Performance Liquid Chromatography (p-HPLC).[5]

Materials:

  • Raw PBT material

  • Dichloromethane (DCM)

  • Methanol

  • Acetonitrile

  • Water (HPLC grade)

  • Automated preparative HPLC-DAD system

Methodology:

  • Extraction:

    • Mill the raw PBT material into a fine powder.

    • Suspend the PBT powder in DCM.

    • Use ultrasonication for 3 hours to extract the oligomers.[3]

    • Filter the solution to remove the polymer residue.

    • Evaporate the DCM to obtain the crude oligomer extract.

  • Purification by p-HPLC:

    • Dissolve the crude extract in a suitable solvent (e.g., acetonitrile).

    • Inject the solution into the p-HPLC system.

    • Use a gradient elution method with a mobile phase consisting of water and acetonitrile to separate the different oligomers.

    • Monitor the separation using a Diode Array Detector (DAD).

    • Collect the fractions corresponding to the desired this compound based on retention time.

    • Evaporate the solvent from the collected fraction to obtain the purified oligomer.

Protocol 2: Characterization of this compound

This protocol outlines the analytical techniques used to characterize the purified this compound.[5][8]

1. High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS):

  • Purpose: To confirm the molecular weight and purity of the isolated trimer.

  • Instrumentation: An HPLC system coupled to a high-resolution mass spectrometer (e.g., Time-of-Flight, TOF).

  • Method:

    • Dissolve a small amount of the purified trimer in a suitable solvent.

    • Inject the sample into the HPLC-MS system.

    • Use a suitable C18 column and a gradient elution with water and acetonitrile.

    • Analyze the mass spectrum to confirm the mass-to-charge ratio (m/z) corresponding to the this compound.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Purpose: To elucidate the chemical structure of the trimer.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Method:

    • Dissolve the sample in a deuterated solvent (e.g., CDCl3).

    • Acquire 1H and 13C NMR spectra.

    • Analyze the chemical shifts, coupling constants, and integration values to confirm the structure of the this compound.

3. Fourier-Transform Infrared (FTIR) Spectroscopy:

  • Purpose: To identify the characteristic functional groups.

  • Instrumentation: An FTIR spectrometer.

  • Method:

    • Prepare a sample by either casting a thin film from solution or as a KBr pellet.

    • Acquire the FTIR spectrum.

    • Identify the characteristic peaks for ester carbonyl stretching, C-O stretching, and aromatic C-H stretching.[5]

4. Differential Scanning Calorimetry (DSC):

  • Purpose: To determine the thermal properties, such as melting point (Tm) and glass transition temperature (Tg).

  • Instrumentation: A DSC instrument.

  • Method:

    • Accurately weigh a small amount of the sample into an aluminum pan.

    • Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere.

    • Cool the sample and then reheat to observe the thermal transitions.

    • Determine the Tm and Tg from the resulting thermogram.

Visualizations

experimental_workflow cluster_extraction Extraction cluster_purification Purification cluster_characterization Characterization raw_pbt Raw PBT Material extraction Ultrasonic Extraction (DCM) raw_pbt->extraction filtration Filtration extraction->filtration evaporation1 Evaporation filtration->evaporation1 crude_extract Crude Oligomer Extract evaporation1->crude_extract phplc Preparative HPLC crude_extract->phplc fraction_collection Fraction Collection phplc->fraction_collection evaporation2 Evaporation fraction_collection->evaporation2 purified_trimer Purified Linear PBT Trimer evaporation2->purified_trimer hplc_ms HPLC-MS purified_trimer->hplc_ms nmr NMR purified_trimer->nmr ftir FTIR purified_trimer->ftir dsc DSC purified_trimer->dsc

Caption: Workflow for the isolation and characterization of this compound.

logical_relationship cluster_applications Research Applications pbt_polymer PBT Polymer oligomers Linear & Cyclic Oligomers (By-products) pbt_polymer->oligomers Polymerization linear_trimer This compound oligomers->linear_trimer Isolation analytical_standard Analytical Standard for Migration Studies linear_trimer->analytical_standard model_compound Model Compound for Polymer Physics linear_trimer->model_compound building_block Building Block for Novel Polymers linear_trimer->building_block

Caption: Role of this compound in material science research.

References

Application Notes and Protocols: Utilizing PBT Oligomers to Elucidate Polymer Degradation Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for studying the degradation pathways of Poly(butylene terephthalate) (PBT) through the analysis of its oligomers. PBT, a widely used engineering thermoplastic, undergoes degradation through various mechanisms, including thermal, hydrolytic, and enzymatic pathways. The identification and quantification of PBT oligomers, which are intermediates and byproducts of these degradation processes, offer valuable insights into the kinetics and mechanisms of polymer breakdown.

Introduction to PBT Degradation and the Role of Oligomers

Poly(butylene terephthalate) is susceptible to degradation when exposed to heat, moisture, and certain enzymes. This degradation involves the cleavage of ester linkages within the polymer chain, leading to a reduction in molecular weight and the formation of smaller fragments, including linear and cyclic oligomers.[1] By monitoring the formation and distribution of these oligomers, researchers can understand the degradation mechanism, assess the stability of PBT-based materials, and predict their long-term performance.

Key Degradation Pathways:

  • Thermal Degradation: Occurs at elevated temperatures, often during processing, and involves random chain scission and specific bond cleavages.[2][3] The primary products include cyclic oligomers, butadiene, and carbon dioxide.[4]

  • Hydrolytic Degradation: Takes place in the presence of water, particularly at elevated temperatures, leading to the cleavage of ester bonds.[5][6] This process is autocatalytic due to the formation of carboxylic acid end groups.[6] The main products are terephthalic acid and 1,4-butanediol.[7]

  • Enzymatic Degradation: Involves the catalytic action of enzymes, such as lipases and cutinases, which can hydrolyze the ester bonds in PBT.[8][9] This pathway is particularly relevant for understanding the biodegradability of PBT and its copolymers.

The analysis of oligomers provides a more sensitive method for detecting the early stages of degradation compared to traditional techniques that measure changes in bulk properties.[10]

Visualization of Degradation Pathways and Experimental Workflows

The following diagrams illustrate the primary degradation pathways of PBT and a general workflow for analyzing the resulting oligomers.

PBT_Degradation_Pathways PBT PBT Polymer Chain Thermal Thermal Stress (>250°C) PBT->Thermal β-CH hydrogen transfer Hydrolytic Hydrolysis (H₂O, Heat) PBT->Hydrolytic Ester bond cleavage Enzymatic Enzymatic Action (e.g., Lipase) PBT->Enzymatic Surface erosion Intermediates1 Cyclic & Linear Oligomers Thermal->Intermediates1 EndProducts Butadiene, CO₂, THF, Benzoic Acid Thermal->EndProducts Intermediates3 Terephthalic Acid & 1,4-Butanediol Hydrolytic->Intermediates3 Enzymatic->Intermediates3 Intermediates2 Carboxylic Acid & Olefin End-Groups Intermediates1->Intermediates2 Further decomposition Experimental_Workflow Start PBT Sample (Pellets, Film, or Device) Degradation Induce Degradation (Thermal, Hydrolytic, or Enzymatic) Start->Degradation Extraction Oligomer Extraction (e.g., Dichloromethane) Degradation->Extraction Analysis Instrumental Analysis Extraction->Analysis HPLC_MS HPLC-MS Analysis->HPLC_MS MALDI_MS MALDI-TOF MS Analysis->MALDI_MS Py_GC_MS Py-GC-MS Analysis->Py_GC_MS NMR NMR Analysis->NMR Data Data Analysis (Identification & Quantification) HPLC_MS->Data MALDI_MS->Data Py_GC_MS->Data NMR->Data Interpretation Pathway Elucidation & Mechanism Determination Data->Interpretation

References

Application Note & Protocol: Synthesis of High-Purity Linear Polybutylene Terephthalate (PBT) Trimer

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polybutylene terephthalate (PBT) is a semicrystalline thermoplastic polyester with broad applications in engineering due to its excellent mechanical and thermal properties. In recent years, there has been growing interest in the biological activities of specific PBT oligomers, including their potential applications in drug development and as reference standards for migration studies from food contact materials.[1][2][3] The linear PBT trimer, in particular, is a molecule of interest for such studies. However, obtaining high-purity this compound can be challenging as the synthesis of PBT typically results in a mixture of linear and cyclic oligomers of various lengths.[1][3] This document provides a detailed protocol for the synthesis and purification of high-purity this compound.

Synthesis Overview

The synthesis of the this compound is a multi-step process that begins with the formation of the monomeric precursor, bis(4-hydroxybutyl) terephthalate (BHBT). This is followed by a controlled condensation with terephthaloyl chloride and subsequent reaction with 1,4-butanediol to yield the target linear trimer. Purification is achieved through a combination of precipitation and preparative high-performance liquid chromatography (HPLC).

Experimental Protocols

Part 1: Synthesis of Bis(4-hydroxybutyl) terephthalate (BHBT)

This protocol is adapted from established methods for the synthesis of BHBT, a key intermediate in PBT production.[4][5]

Materials:

  • Dimethyl terephthalate (DMT)

  • 1,4-butanediol (BDO)

  • Titanium(IV) isopropoxide (catalyst)

  • Methanol (for washing)

  • Nitrogen gas (inert atmosphere)

Equipment:

  • Three-neck round-bottom flask

  • Heating mantle with magnetic stirrer

  • Distillation apparatus

  • Thermometer

  • Vacuum pump

Procedure:

  • Reactor Setup: Assemble the three-neck round-bottom flask with a heating mantle, magnetic stirrer, distillation apparatus, and a nitrogen inlet.

  • Charging Reactants: Charge the flask with dimethyl terephthalate and a molar excess of 1,4-butanediol (e.g., a 1:2.2 molar ratio of DMT to BDO).

  • Inert Atmosphere: Purge the system with nitrogen gas for 15-20 minutes to remove any oxygen. Maintain a gentle nitrogen flow throughout the reaction.

  • Heating and Catalyst Addition: Begin heating the mixture with stirring. Once the DMT has dissolved and the temperature reaches approximately 160-170°C, add the titanium(IV) isopropoxide catalyst (a typical catalytic amount is 0.05-0.1% by weight of DMT).

  • Transesterification: Gradually increase the temperature to 200-210°C. Methanol will begin to distill off as a byproduct of the transesterification reaction. Continue the reaction until the theoretical amount of methanol has been collected.

  • Cooling and Isolation: Once the reaction is complete, cool the mixture to room temperature. The product, BHBT, will solidify.

  • Purification: Wash the solid product with methanol to remove unreacted BDO and other impurities. Dry the purified BHBT under vacuum.

Part 2: Synthesis of this compound

This part of the protocol involves the controlled step-wise condensation to form the linear trimer.

Materials:

  • Bis(4-hydroxybutyl) terephthalate (BHBT) (from Part 1)

  • Terephthaloyl chloride

  • 1,4-butanediol (BDO)

  • Pyridine (acid scavenger)

  • Dichloromethane (solvent)

  • Hydrochloric acid (for washing)

  • Sodium bicarbonate solution (for washing)

  • Anhydrous magnesium sulfate (drying agent)

Equipment:

  • Three-neck round-bottom flask with dropping funnel

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve BHBT in dichloromethane. Add pyridine to the solution.

  • Addition of Terephthaloyl Chloride: Cool the flask in an ice bath. Slowly add a solution of terephthaloyl chloride in dichloromethane dropwise from the dropping funnel. The molar ratio of BHBT to terephthaloyl chloride should be approximately 2:1 to favor the formation of the dimer precursor.

  • Reaction: Allow the reaction to stir at room temperature overnight.

  • Addition of 1,4-butanediol: To the reaction mixture, add a slight molar excess of 1,4-butanediol.

  • Second Reaction: Allow the reaction to proceed for another 24 hours at room temperature.

  • Work-up:

    • Wash the reaction mixture sequentially with dilute hydrochloric acid, water, and saturated sodium bicarbonate solution in a separatory funnel.

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter and evaporate the solvent using a rotary evaporator to obtain the crude product.

Part 3: Purification of this compound

The crude product from Part 2 will be a mixture of oligomers. High-purity this compound is isolated using preparative HPLC.[6]

Materials:

  • Crude this compound

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) (for sample dissolution)

Equipment:

  • Preparative HPLC system with a C18 column and a UV detector

  • Fraction collector

  • Rotary evaporator

Procedure:

  • Sample Preparation: Dissolve a small amount of the crude product in HFIP. Dilute this stock solution with acetonitrile to ensure compatibility with the mobile phase and prevent precipitation in the HPLC system.

  • HPLC Conditions:

    • Column: Preparative C18 column

    • Mobile Phase: A gradient of acetonitrile and water. An example gradient could be starting from 50% acetonitrile and increasing to 95% acetonitrile over 30 minutes.[6]

    • Flow Rate: Dependent on the column dimensions, typically in the range of 10-20 mL/min for preparative scale.

    • Detection: UV detection at a wavelength where the terephthalate moiety absorbs (e.g., 254 nm).

  • Fraction Collection: Collect the fractions corresponding to the peak of the this compound. The trimer will be one of the major peaks in the chromatogram, and its identity can be confirmed by mass spectrometry.

  • Isolation: Combine the collected fractions and remove the solvent using a rotary evaporator. Further dry the purified this compound under high vacuum.

Part 4: Characterization and Purity Assessment

The identity and purity of the final product should be confirmed using various analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the this compound.

  • High-Resolution Mass Spectrometry (HRMS): To confirm the molecular weight of the trimer.

  • High-Performance Liquid Chromatography (HPLC): An analytical scale HPLC with a C18 column can be used to assess the purity of the final product.

  • Differential Scanning Calorimetry (DSC): To determine the melting point and thermal properties of the purified trimer.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups of the polyester.

Data Presentation

Table 1: Summary of Synthesis Parameters

ParameterPart 1: BHBT SynthesisPart 2: Linear Trimer Synthesis
Key Reactants Dimethyl terephthalate, 1,4-butanediolBHBT, Terephthaloyl chloride, 1,4-butanediol
Molar Ratios DMT:BDO (1:2.2)BHBT:Terephthaloyl chloride (2:1)
Catalyst Titanium(IV) isopropoxideNone (uses acid scavenger)
Solvent None (melt condensation)Dichloromethane
Reaction Temperature 160-210°C0°C to Room Temperature
Reaction Time Until methanol distillation ceases48 hours
Typical Yield >90%50-60% (crude)

Table 2: Purification and Purity Data

ParameterValue
Purification Method Preparative HPLC
HPLC Column C18
Mobile Phase Acetonitrile/Water Gradient
Expected Purity >98% (by analytical HPLC)
Characterization Methods NMR, HRMS, DSC, FTIR

Mandatory Visualizations

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification & Analysis DMT_BDO DMT + BDO BHBT BHBT DMT_BDO->BHBT Transesterification (160-210°C) Catalyst Ti(IV) Isopropoxide Catalyst->BHBT BHBT_reagents BHBT + Terephthaloyl Chloride + BDO + Pyridine BHBT->BHBT_reagents Crude_Trimer Crude this compound BHBT_reagents->Crude_Trimer Condensation (0°C - RT) Prep_HPLC Preparative HPLC Crude_Trimer->Prep_HPLC Pure_Trimer High-Purity Linear PBT Trimer Prep_HPLC->Pure_Trimer Analysis Characterization (NMR, MS, DSC, FTIR) Pure_Trimer->Analysis

Caption: Workflow for the synthesis and purification of this compound.

Logical_Relationship cluster_reactants Starting Materials cluster_intermediates Intermediates cluster_products Products DMT Dimethyl Terephthalate BHBT Bis(4-hydroxybutyl) terephthalate (BHBT) DMT->BHBT BDO 1,4-Butanediol BDO->BHBT Crude_Product Crude Product Mix BDO->Crude_Product TC Terephthaloyl Chloride Dimer_precursor Dimer Precursor TC->Dimer_precursor BHBT->Dimer_precursor Dimer_precursor->Crude_Product Linear_Trimer This compound Crude_Product->Linear_Trimer Purification Byproducts Oligomeric Byproducts (Linear & Cyclic) Crude_Product->Byproducts

Caption: Logical relationship of reactants, intermediates, and products.

References

Application Notes and Protocols for Thermal Analysis of Linear PBT Trimer

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the application of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) for the characterization of linear Polybutylene Terephthalate (PBT) trimer. Detailed experimental protocols and data interpretation guidelines are included to assist researchers in obtaining reliable and accurate results.

Introduction to Thermal Analysis of PBT Oligomers

Polybutylene Terephthalate (PBT) is a semi-crystalline thermoplastic polyester with wide industrial applications. During its synthesis and processing, low molecular weight oligomers, including linear and cyclic trimers, can be formed. These oligomers can influence the material's processing behavior, final properties, and in the context of biomedical applications, its biocompatibility and degradation profile.

Thermal analysis techniques such as TGA and DSC are indispensable for characterizing the thermal stability, melting behavior, and glass transition of these oligomers. This information is critical for quality control, material development, and ensuring the performance of PBT-based products.

  • Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the thermal stability and decomposition profile of the linear PBT trimer.

  • Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as a function of temperature or time. It is used to determine key thermal transitions such as the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc), as well as the enthalpy of these transitions.

Thermogravimetric Analysis (TGA) of this compound

Application Note

TGA is employed to assess the thermal stability of the this compound. The analysis provides crucial data on the onset of decomposition, the temperature of maximum decomposition rate, and the residual mass at the end of the analysis. The thermal degradation of PBT and its oligomers typically occurs in a single main step at elevated temperatures.[1] For a this compound, the degradation temperature is expected to be lower than that of high molecular weight PBT polymer due to the higher concentration of chain ends, which are more susceptible to thermal scission. The primary degradation of PBT occurs at approximately 400°C.[1]

Key Parameters Determined by TGA:

  • T_onset : The temperature at which significant mass loss begins.

  • T_peak : The temperature at which the maximum rate of mass loss occurs (obtained from the derivative of the TGA curve, DTG).

  • % Mass Loss : The total percentage of mass lost during a specific degradation step.

  • % Residue : The percentage of mass remaining at the end of the experiment.

Data Summary
ParameterExpected Value for this compoundReference PBT Polymer
Onset of Degradation (T_onset) ~350 - 380 °C (Estimated)~380 - 400 °C
Peak Degradation Temperature (T_peak) ~380 - 410 °C (Estimated)~400 - 420 °C[1]
Mass Loss in N₂ >95% (Estimated)>98%
Residue at 600 °C in N₂ <5% (Estimated)<2%

Note: Specific values for this compound are estimated based on the behavior of PBT polymer and general trends for oligomers. The thermal stability of oligomers is typically lower than their corresponding high molecular weight polymers.

Differential Scanning Calorimetry (DSC) of this compound

Application Note

DSC is a powerful technique for characterizing the melting and crystallization behavior of the this compound. As a semi-crystalline material, PBT and its oligomers exhibit a glass transition, a crystallization exotherm upon cooling, and a melting endotherm upon heating. The melting point of a this compound is expected to be lower than that of the high molecular weight polymer. For comparison, the melting point of the cyclic PBT trimer has been reported to be 151.7 °C.[2] The melting point of Bis(4-hydroxybutyl) terephthalate, the monomer unit, is 94 °C.[3] Therefore, the melting point of the linear trimer is anticipated to be between these two values. The glass transition temperature (Tg) of the PBT polymer is in the range of 40-60 °C. The Tg of the linear trimer is expected to be lower.

Key Parameters Determined by DSC:

  • Glass Transition Temperature (T_g) : The temperature at which the amorphous regions of the material transition from a glassy to a rubbery state.

  • Crystallization Temperature (T_c) : The temperature at which the material crystallizes upon cooling from the melt.

  • Melting Temperature (T_m) : The temperature at which the crystalline regions of the material melt.

  • Enthalpy of Fusion (ΔH_m) : The amount of heat absorbed during melting, which is proportional to the degree of crystallinity.

Data Summary
ParameterExpected Value for this compoundReference PBT Polymer
Glass Transition Temperature (T_g) ~10 - 30 °C (Estimated)40 - 60 °C
Crystallization Temperature (T_c) ~70 - 100 °C (Estimated)~180 - 200 °C
Melting Temperature (T_m) ~130 - 160 °C (Estimated, based on cyclic trimer Tm of 151.7 °C[2])220 - 230 °C
Enthalpy of Fusion (ΔH_m) Dependent on sample crystallinity~30 - 60 J/g

Note: Specific values for this compound are estimated based on data for the cyclic trimer, the monomer, and the high molecular weight polymer. Actual values will depend on the purity and thermal history of the sample.

Experimental Protocols

Protocol 1: Thermogravimetric Analysis (TGA)
  • Instrument Preparation : Ensure the TGA instrument is calibrated for mass and temperature.

  • Sample Preparation :

    • Accurately weigh 5-10 mg of the this compound sample into a clean, tared TGA crucible (e.g., alumina or platinum).

    • Ensure the sample is in a powder or small fragment form and is evenly distributed at the bottom of the crucible.

  • Experimental Setup :

    • Place the crucible in the TGA autosampler or manually load it into the furnace.

    • Purge the furnace with an inert gas (e.g., Nitrogen) at a flow rate of 20-50 mL/min for at least 30 minutes to ensure an inert atmosphere.

  • Thermal Method :

    • Equilibrate the sample at 30 °C.

    • Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.

    • Hold at 600 °C for 5 minutes.

  • Data Analysis :

    • Record the mass loss as a function of temperature.

    • Determine the onset temperature of degradation (T_onset) and the peak degradation temperature (T_peak) from the first derivative of the TGA curve (DTG).

    • Calculate the percentage of mass loss and the final residue.

Protocol 2: Differential Scanning Calorimetry (DSC)
  • Instrument Preparation : Calibrate the DSC instrument for temperature and enthalpy using appropriate standards (e.g., indium).

  • Sample Preparation :

    • Accurately weigh 3-5 mg of the this compound sample into a clean, tared aluminum DSC pan.

    • Hermetically seal the pan to ensure good thermal contact and prevent any loss of volatiles.

    • Prepare an empty, sealed aluminum pan to be used as a reference.

  • Experimental Setup :

    • Place the sample pan and the reference pan in the DSC cell.

    • Purge the cell with an inert gas (e.g., Nitrogen) at a flow rate of 20-50 mL/min.

  • Thermal Method (Heat-Cool-Heat Cycle) :

    • First Heating Scan :

      • Equilibrate at -20 °C.

      • Ramp the temperature from -20 °C to 200 °C at a heating rate of 10 °C/min. This scan is used to erase the thermal history of the sample.

    • Cooling Scan :

      • Hold at 200 °C for 3 minutes to ensure complete melting.

      • Cool the sample from 200 °C to -20 °C at a cooling rate of 10 °C/min.

    • Second Heating Scan :

      • Hold at -20 °C for 3 minutes.

      • Ramp the temperature from -20 °C to 200 °C at a heating rate of 10 °C/min.

  • Data Analysis :

    • Determine the glass transition temperature (T_g) from the second heating scan as the midpoint of the step change in the heat flow curve.

    • Determine the crystallization temperature (T_c) from the cooling scan as the peak of the exothermic event.

    • Determine the melting temperature (T_m) from the second heating scan as the peak of the endothermic event.

    • Calculate the enthalpy of fusion (ΔH_m) by integrating the area under the melting peak in the second heating scan.

Visualizations

G Experimental Workflow for Thermal Analysis of this compound cluster_sample Sample Preparation cluster_tga TGA Protocol cluster_dsc DSC Protocol cluster_analysis Data Analysis & Interpretation Sample This compound Sample TGA_Weigh Weigh 5-10 mg into TGA crucible Sample->TGA_Weigh DSC_Weigh Weigh 3-5 mg into DSC pan Sample->DSC_Weigh TGA_Load Load into TGA furnace under N₂ purge TGA_Weigh->TGA_Load TGA_Heat Heat from 30°C to 600°C at 10°C/min TGA_Load->TGA_Heat TGA_Data Record Mass Loss vs. Temperature TGA_Heat->TGA_Data TGA_Analysis Determine T_onset, T_peak, % Mass Loss TGA_Data->TGA_Analysis DSC_Seal Hermetically seal the pan DSC_Weigh->DSC_Seal DSC_Load Load sample and reference pans into DSC cell DSC_Seal->DSC_Load DSC_Cycle Perform Heat-Cool-Heat Cycle (-20°C to 200°C at 10°C/min) DSC_Load->DSC_Cycle DSC_Data Record Heat Flow vs. Temperature DSC_Cycle->DSC_Data DSC_Analysis Determine T_g, T_c, T_m, ΔH_m DSC_Data->DSC_Analysis Report Generate Application Report TGA_Analysis->Report DSC_Analysis->Report

Caption: Experimental workflow for TGA and DSC analysis.

G Relationship of Thermal Events to this compound Properties cluster_tga TGA Observations cluster_dsc DSC Observations cluster_properties Inferred Material Properties Mass_Loss Mass Loss Event Thermal_Stability Thermal Stability & Decomposition Kinetics Mass_Loss->Thermal_Stability DTG_Peak DTG Peak DTG_Peak->Thermal_Stability Tg_Step Glass Transition (Step Change) Amorphous_Behavior Amorphous Phase Behavior & Rigidity Tg_Step->Amorphous_Behavior Tc_Exotherm Crystallization (Exotherm) Crystallinity Crystallinity & Processing Window Tc_Exotherm->Crystallinity Tm_Endotherm Melting (Endotherm) Tm_Endotherm->Crystallinity Purity Purity & Presence of Polymorphs Tm_Endotherm->Purity

Caption: Interpreting thermal events from TGA and DSC.

References

Troubleshooting & Optimization

Technical Support Center: Separation of Linear and Cyclic PBT Oligomers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the separation of linear and cyclic Polybutylene Terephthalate (PBT) oligomers.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in separating linear and cyclic PBT oligomers?

A1: The primary challenges in separating linear and cyclic PBT oligomers include:

  • Lack of Commercial Standards: Individual analytical standards for many PBT oligomers are not commercially available, making identification and quantification difficult.[1][2]

  • Structural Similarity: Linear and cyclic oligomers with the same number of repeating units can have very similar polarities and hydrodynamic volumes, leading to co-elution in chromatographic methods.

  • Solubility Issues: PBT oligomers have limited solubility in common HPLC mobile phases, which can lead to precipitation in the injector or on the column.[2]

  • Complex Mixtures: PBT materials contain a complex mixture of both linear and cyclic oligomers of varying lengths, making baseline separation of all species challenging.[3][4][5]

Q2: Which analytical techniques are most effective for separating PBT oligomers?

A2: High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC), often coupled with Mass Spectrometry (MS), are the most effective techniques for separating PBT oligomers.[1][2][6] Reversed-phase chromatography with a C18 column is commonly employed.[1][2]

Q3: What are the typical mobile phases used for PBT oligomer separation?

A3: Acetonitrile and water mixtures are commonly used as mobile phases.[1][2] Methanol-based mobile phases have been shown to provide poor separation efficiency due to lower solubility of the oligomers and poor miscibility with solvents like 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) that may be used to dissolve the sample.[2] The use of formic acid as a mobile phase additive is also reported.[2]

Troubleshooting Guides

Issue 1: Poor peak separation or co-elution of oligomers.

Possible Cause Troubleshooting Step
Inappropriate mobile phase compositionOptimize the gradient elution program. Acetonitrile has shown better separation efficiency than methanol.[2]
Incorrect column chemistryUse a high-resolution reversed-phase column, such as a C18 column.[1][2]
Sub-optimal flow rate or temperatureAdjust the flow rate and column temperature. A typical column temperature is 40 °C.[1][2]

Issue 2: Low signal intensity or no peaks detected.

Possible Cause Troubleshooting Step
Poor solubility of oligomersEnsure complete dissolution of the sample in a suitable solvent like a mixture of deuterated chloroform and trifluoroacetic acid (TFA) or HFIP and chloroform before injection.[1][7][8]
Oligomer precipitationCheck for precipitation in the sample vial, injection port, or at the head of the column. Consider using a stronger solvent for the initial mobile phase or a solvent with better miscibility with the sample solvent.[2]
Inappropriate detector settingsFor UV detection, ensure the wavelength is set to the maximum absorbance for PBT oligomers (around 240-254 nm).[1][2] For MS detection, optimize the ionization source parameters.

Issue 3: Peak tailing or fronting.

Possible Cause Troubleshooting Step
Column overloadReduce the injection volume or the sample concentration.
Secondary interactions with the stationary phaseAdd a small amount of a competing agent, like trifluoroacetic acid, to the mobile phase.
Column degradationReplace the column with a new one.

Experimental Protocols

Protocol 1: Preparative HPLC for Isolation of Cyclic PBT Oligomers

This protocol is based on the methodology described for isolating cyclic PBT oligomers for use as analytical standards.[1][2]

  • System: Agilent 1290 series preparative HPLC system with a Diode Array Detector (DAD) and an automated fraction collector.[1]

  • Column: Zorbax Eclipse XDB C18 PrepHT column (21.2 mm × 150 mm, 5 µm).[1]

  • Mobile Phase: Isocratic elution with an acetonitrile:water ratio of 9:1 (v/v).[1]

  • Flow Rate: 10 mL/min.[1]

  • Column Temperature: 40 °C.[1]

  • Injection Volume: 500 to 700 µL of the sample solution.[1]

  • Detection: UV at 254 nm.[1]

  • Fraction Collection: Fractions are collected based on the UV chromatogram. The collected fractions are then combined, and the solvent is removed using a rotary evaporator followed by drying under a nitrogen stream.[1]

Protocol 2: UHPLC-qTOF-MS Analysis of PBT Oligomers

This protocol is suitable for the identification and quantification of PBT oligomers in complex mixtures.[2]

  • System: Agilent 1290 UHPLC system coupled to an Agilent 6540 UHD Accurate-Mass Q-TOF mass spectrometer with an ESI interface.[2]

  • Column: Waters BEH C18 column (100 × 2.1 mm, 1.7 µm).[2]

  • Mobile Phase: A: Water with 0.1% formic acid; B: Methanol with 0.1% formic acid.[2]

  • Gradient Program: Start at 50% B, linearly increase to 95% B over 25 minutes, hold for 4 minutes, then return to initial conditions.[2]

  • Flow Rate: 200 µL/min.[2]

  • Column Temperature: 40 °C.[2]

  • Injection Volume: 5 µL.[2]

  • MS Detection: ESI in positive and negative ionization modes. Mass range: m/z 100 to 1600.[2]

Quantitative Data

Table 1: Purity of Isolated Cyclic PBT Oligomers

OligomerPurity (%)
Cyclic PBT Trimer97.0
Cyclic PBT Tetramer96.1

Data sourced from a study where purity was assessed by ¹H qNMR.[1][2]

Table 2: Migration of PBT Oligomers from Food Contact Materials

ConditionMigrating SpeciesConcentration
Repeated use (3x), 70°C for 2 hours in milkCyclic oligomers218 µg/L
Frying simulation, 200°C for 10 min in sunflower oilCyclic oligomers7.5 mg/kg
Boiling in water (3rd migrate)Linear oligomers0.29 mg/item
Boiling in water (3rd migrate)Cyclic PBT dimer0.05 mg/item

Data highlights the migration potential of PBT oligomers under various conditions.[3][4][9]

Visualizations

Separation_Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Separation cluster_detection Detection & Analysis Sample PBT Material Dissolution Dissolution in HFIP/Chloroform or CDCl3/TFA Sample->Dissolution Injection HPLC/UHPLC Injection Dissolution->Injection Column C18 Reversed-Phase Column Injection->Column Elution Gradient Elution (ACN/Water) Column->Elution Detection UV/DAD or MS Detection Elution->Detection Data_Analysis Data Analysis & Quantification Detection->Data_Analysis Troubleshooting_Logic Start Poor Separation (Co-elution) Check_Mobile_Phase Is Mobile Phase Optimized? Start->Check_Mobile_Phase Optimize_Gradient Optimize ACN/Water Gradient Check_Mobile_Phase->Optimize_Gradient No Check_Column Is Column Appropriate? Check_Mobile_Phase->Check_Column Yes Optimize_Gradient->Check_Column Use_C18 Use High-Resolution C18 Column Check_Column->Use_C18 No Check_Flow_Temp Are Flow Rate & Temp Optimal? Check_Column->Check_Flow_Temp Yes Use_C18->Check_Flow_Temp Adjust_Params Adjust Flow Rate and Temperature Check_Flow_Temp->Adjust_Params No Resolution_Improved Resolution Improved Check_Flow_Temp->Resolution_Improved Yes Adjust_Params->Resolution_Improved

References

Technical Support Center: Optimizing HPLC Gradient for PBT Trimer Separation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the separation of polybutylene terephthalate (PBT) trimers using High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: What are the most common issues encountered when separating PBT trimers by HPLC?

Common issues include poor resolution between oligomers, peak tailing, variable retention times, and baseline noise.[1] These problems can often be traced back to the mobile phase composition, gradient slope, column condition, or sample preparation.

Q2: How do I select an appropriate mobile phase for PBT trimer separation?

For reversed-phase HPLC (RP-HPLC) of PBT oligomers, a combination of water and an organic solvent like acetonitrile (MeCN) or methanol (MeOH) is typically used.[2][3] Acetonitrile often provides better separation efficiency than methanol due to its lower viscosity and stronger elution strength for these compounds.[2] A study on PBT cyclic oligomers found that mixtures of MeCN and water were effective.[2][3] The mobile phase should be of high purity (HPLC grade) to avoid baseline issues.[4]

Q3: My PBT trimer peak is showing significant tailing. What could be the cause and how can I fix it?

Peak tailing can be caused by several factors:

  • Secondary Silanol Interactions: Active silanol groups on the silica-based column packing can interact with the analytes, causing tailing. Using a base-deactivated column or adding a competing base like triethylamine (TEA) to the mobile phase can mitigate this.[5]

  • Column Overload: Injecting too much sample can lead to peak distortion. Try reducing the injection volume or sample concentration.[1][5]

  • Contamination: A contaminated guard column or analytical column can also cause peak tailing. Flushing the column with a strong solvent or replacing the guard column may resolve the issue.[4][5]

Q4: I am observing inconsistent retention times for my PBT trimer. What should I check?

Fluctuating retention times are often related to the HPLC system or the mobile phase:

  • System Leaks: Check all fittings and connections for leaks, as this can affect the flow rate and pressure.[1]

  • Pump Performance: Ensure the pump is delivering a constant and precise flow rate. Air bubbles in the pump head can cause flow rate inconsistencies and should be purged.[1][4]

  • Mobile Phase Preparation: Inconsistent mobile phase composition can lead to shifts in retention time. Prepare fresh mobile phase daily and ensure it is thoroughly mixed and degassed.[1]

  • Column Equilibration: Insufficient column equilibration between runs, especially with gradient elution, can cause retention time drift. Ensure the column is equilibrated for at least 5-10 column volumes before each injection.[5]

  • Temperature Fluctuations: Variations in column temperature can affect retention times. Using a column oven is recommended for stable and reproducible results.[1]

Troubleshooting Guides

Guide 1: Poor Resolution of PBT Oligomers
Symptom Possible Cause Suggested Solution
PBT trimer peak co-elutes with dimer or tetramer.Inadequate Mobile Phase Strength: The organic solvent concentration may not be optimal for separating the oligomers.Modify the gradient profile. A shallower gradient (slower increase in organic solvent) can improve separation.[6][7]
Incorrect Mobile Phase Composition: The choice of organic solvent may not be ideal.If using methanol, consider switching to acetonitrile, which often provides better selectivity for oligomers.[2]
Sub-optimal Temperature: Temperature can influence selectivity.Experiment with different column temperatures (e.g., in 5°C increments) to see if resolution improves.[8]
Column Efficiency Loss: The column may be degraded or contaminated.Flush the column with a strong solvent. If resolution does not improve, consider replacing the column.[4]
Guide 2: Baseline Issues During Gradient Elution
Symptom Possible Cause Suggested Solution
Drifting baseline.Mobile Phase Absorbance: One of the mobile phase components may have a high UV absorbance at the detection wavelength.Use high-purity, HPLC-grade solvents. Ensure any additives (e.g., TFA) are fresh and of high quality.[4]
Incomplete Column Equilibration: The column is not fully equilibrated with the initial mobile phase conditions.Increase the equilibration time between gradient runs.[5]
Contamination: Contaminants from the sample or mobile phase may be eluting during the gradient.Use a guard column to protect the analytical column. Ensure proper sample clean-up.
Spurious peaks (ghost peaks).Contaminated Mobile Phase or System: Impurities in the mobile phase or carryover from previous injections can appear as peaks.Prepare fresh mobile phase daily. Run a blank gradient (without injecting a sample) to identify the source of contamination.

Experimental Protocols

Protocol 1: HPLC-DAD Method for PBT Cyclic Oligomer Separation

This protocol is adapted from a study on the isolation and characterization of PBT cyclic oligomers.[2][3]

1. HPLC System and Column:

  • System: An HPLC system equipped with a Diode Array Detector (DAD).

  • Column: A C18 analytical column is suitable for this separation.[3]

2. Mobile Phase Preparation:

  • Solvent A: HPLC-grade water.

  • Solvent B: HPLC-grade acetonitrile (MeCN).

  • Preparation: Prepare fresh mobile phases and degas them before use.

3. Chromatographic Conditions:

  • Gradient Program: A linear gradient can be employed. An initial scouting gradient could be 5-95% MeCN over 20 minutes to determine the elution range of the oligomers.[6] Based on the results, the gradient can be optimized. For instance, a shallower gradient in the region where the PBT trimer elutes will improve resolution.[7]

  • Flow Rate: A typical analytical flow rate is 1.0 mL/min.

  • Detection: UV detection at a wavelength where PBT oligomers absorb, for example, around 254 nm.

  • Injection Volume: Typically 10-20 µL, depending on the sample concentration.

4. Sample Preparation:

  • Dissolve the PBT sample in a suitable solvent, such as a mixture of dichloromethane and acetonitrile.

  • Filter the sample through a 0.45 µm syringe filter before injection to remove any particulates.

Data Presentation

Table 1: Example Retention Times for PBT Cyclic Oligomers

The following table presents example retention times from a published HPLC-DAD analysis of a raw PBT polymeric mixture.[2][3]

Oligomer Retention Time (minutes)
PBT cyclic dimer5.18
PBT cyclic trimer13.95
PBT cyclic tetramer17.60
PBT cyclic pentamer21.12

Note: These retention times are specific to the conditions used in the cited study and will vary with different columns, mobile phases, and gradient profiles.

Visualizations

Diagram 1: General HPLC Troubleshooting Workflow

G start Chromatographic Problem Identified (e.g., Poor Resolution, Peak Tailing) check_system Check HPLC System (Leaks, Pump, Detector) start->check_system check_mobile_phase Check Mobile Phase (Composition, Freshness, Degassing) start->check_mobile_phase check_column Check Column (Contamination, Age, Equilibration) start->check_column check_method Review Method Parameters (Gradient, Temperature, Flow Rate) start->check_method isolate_variable Isolate and Test One Variable at a Time check_system->isolate_variable check_mobile_phase->isolate_variable check_column->isolate_variable check_method->isolate_variable problem_solved Problem Resolved isolate_variable->problem_solved

Caption: A logical workflow for systematic HPLC troubleshooting.

Diagram 2: Gradient Optimization Strategy for PBT Trimer Separation

G start Goal: Optimize PBT Trimer Separation scouting_run Perform a Broad Scouting Gradient (e.g., 5-95% MeCN in 20 min) start->scouting_run identify_elution Identify Elution Window of PBT Trimer scouting_run->identify_elution shallow_gradient Apply a Shallower Gradient Across the Elution Window identify_elution->shallow_gradient fine_tune Fine-Tune Temperature and Flow Rate shallow_gradient->fine_tune optimized_method Optimized Method Achieved fine_tune->optimized_method

Caption: A stepwise approach to optimizing an HPLC gradient for PBT trimer separation.

References

Technical Support Center: Enhancing Mass Spectrometry Sensitivity for Linear PBT Trimer

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the mass spectrometry (MS) sensitivity of linear polybutylene terephthalate (PBT) trimer.

Troubleshooting Guide

This guide addresses common issues encountered during the mass spectrometric analysis of linear PBT trimer.

Issue 1: Low or No Signal Intensity

Q: I am not seeing any signal, or the signal for my this compound is very weak. What are the potential causes and how can I troubleshoot this?

A: Low signal intensity is a frequent challenge in the analysis of synthetic polymers like PBT due to their nonpolar nature and difficulty in ionization. Here are the common causes and solutions:

  • Inappropriate Ionization Technique: The choice of ionization source is critical. For PBT oligomers, both Matrix-Assisted Laser Desorption/Ionization (MALDI) and Electrospray Ionization (ESI) can be effective, but require optimization.[1][2]

    • MALDI: This is a soft ionization technique that minimizes fragmentation and is well-suited for polymers.[1][3] Success is highly dependent on the matrix selection and sample preparation.

    • ESI: Also a soft ionization method, ESI can be coupled with liquid chromatography (LC) for online separation and analysis.[2] It may require the formation of adducts to enhance ionization efficiency.

  • Poor Sample Preparation: Proper sample preparation is crucial for good results in mass spectrometry.[4][5]

    • Solvent Selection: PBT has poor solubility in many common solvents. A mixed solvent system of 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) and chloroform has been shown to be effective for PBT analysis.[6]

    • Contamination: The presence of non-volatile salts, detergents, and other additives can suppress the signal.[4] It is recommended to use volatile salts like ammonium acetate if a salt is necessary.[4] Thoroughly desalt your sample prior to analysis.[4]

    • Sample Purity: Ensure the sample is as pure as possible to reduce interferences.[4]

  • Suboptimal Instrument Settings:

    • MALDI: Laser intensity needs to be optimized. High laser intensity can lead to detector saturation and mass discrimination.[7]

    • ESI: The electrospray voltage and other source parameters should be tuned for the specific analyte and solvent system.[8]

Troubleshooting Workflow for Low Signal Intensity

Caption: Troubleshooting workflow for low signal intensity of this compound.

Issue 2: Excessive Fragmentation

Q: My mass spectrum shows a lot of fragmentation, and I can't clearly identify the molecular ion of the this compound. What should I do?

A: Excessive fragmentation can obscure the molecular ion and complicate data interpretation.[9][10]

  • Use a "Soft" Ionization Technique: Both MALDI and ESI are considered soft ionization techniques that cause minimal fragmentation, making them suitable for analyzing fragile molecules like polymers.[1][2] If you are using a harsher ionization method, switching to MALDI or ESI is recommended.

  • Optimize Ionization Conditions:

    • MALDI: High laser fluence can lead to increased fragmentation.[7] Reduce the laser power to the minimum required to obtain a good signal. The choice of matrix is also crucial; a good matrix absorbs the laser energy and transfers it gently to the analyte.[3][11]

    • ESI: In-source fragmentation can occur if the voltages in the ion source are too high.[10] Reduce the declustering potential or cone voltage to minimize this effect.

  • Tandem Mass Spectrometry (MS/MS): If you are intentionally inducing fragmentation for structural analysis (MS/MS), the collision energy should be optimized. Start with a low collision energy and gradually increase it to obtain the desired fragmentation pattern.

Logical Diagram for Minimizing Fragmentation

Caption: Workflow to minimize fragmentation of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the best ionization method for this compound, MALDI or ESI?

A: Both MALDI and ESI have been successfully used for the analysis of PBT oligomers.[12][13] The choice depends on the experimental setup and goals.

  • MALDI-TOF-MS is often preferred for determining the molecular weight distribution of polymers due to its high throughput and the generation of predominantly singly charged ions, which simplifies the spectrum.[7][14]

  • ESI-MS , especially when coupled with LC (LC-MS), is excellent for analyzing complex mixtures and can provide information about the solution-phase behavior of the oligomers.[2][12]

Q2: How can I improve the ionization efficiency of the nonpolar this compound?

A: Enhancing the ionization of nonpolar polymers is key to improving sensitivity.

  • Adduct Formation: The most common strategy is to promote the formation of adducts with cations. This can be achieved by adding a salt to the sample solution.

    • For positive-ion mode , sodium ([M+Na]⁺) or potassium ([M+K]⁺) adducts are commonly observed. Silver ions ([M+Ag]⁺) can also be used and have shown enhanced detection for olefins.[15] Adding a small amount of a salt like sodium iodide or silver trifluoroacetate to the matrix or spray solution can significantly enhance the signal.

    • For negative-ion mode , it may be possible to form adducts with anions like chloride ([M+Cl]⁻) or nitrate ([M+NO₃]⁻).[16]

  • Chemical Derivatization: While more complex, derivatizing the PBT trimer to introduce a readily ionizable group can dramatically improve sensitivity.

Q3: What are the recommended sample preparation protocols?

A: Below are detailed protocols for sample preparation for both MALDI and ESI analysis of this compound.

Experimental Protocols

Protocol 1: Sample Preparation for MALDI-TOF-MS

  • Solvent Preparation: Prepare a solvent mixture of 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) and chloroform.[6] The ratio may need to be optimized depending on the specific PBT sample.

  • Analyte Solution: Dissolve the this compound sample in the HFIP/chloroform solvent to a concentration of approximately 1 mg/mL.

  • Matrix Solution: Prepare a matrix solution. 2,4,6-trihydroxyacetophenone (THAP) has been shown to be an effective matrix for PBT analysis.[6] Dissolve the matrix in a suitable solvent like THF to a concentration of 10 mg/mL.

  • Cationizing Agent (Optional but Recommended): Prepare a solution of a cationizing agent, such as sodium iodide (NaI) or silver trifluoroacetate (AgTFA), in a solvent compatible with the matrix solution (e.g., ethanol) at a concentration of 1 mg/mL.

  • Sample-Matrix Mixture: Mix the analyte solution, matrix solution, and cationizing agent solution. A common ratio is 1:10:1 (analyte:matrix:salt) by volume, but this should be optimized.

  • Spotting: Deposit a small amount (e.g., 1 µL) of the final mixture onto the MALDI target plate. A dried-droplet method is common, but depositing the PBT on top of a pre-crystallized matrix layer can also yield good results.[6]

  • Analysis: Allow the spot to dry completely before inserting the target into the mass spectrometer.

Protocol 2: Sample Preparation for ESI-MS (via LC-MS)

  • Mobile Phase Preparation:

    • Solvent A: Water with 0.1% formic acid.

    • Solvent B: Acetonitrile (ACN) with 0.1% formic acid.[17]

    • The addition of formic acid helps in protonation for positive-ion mode.

  • Sample Dissolution: Dissolve the this compound sample in an appropriate solvent. Due to its limited solubility, a small amount of a stronger solvent like HFIP may be needed initially, followed by dilution with the mobile phase.[18]

  • LC Separation: Use a C18 analytical column for separation.[17] A gradient elution from a lower to a higher percentage of Solvent B is typically used.

  • ESI Source Optimization: Tune the ESI source parameters, including nebulizer gas flow, drying gas flow and temperature, and capillary voltage, to maximize the signal for the target analyte.

Q4: What are some typical quantitative data I should expect?

A: The following table summarizes typical concentration ranges and limits of detection (LOD) reported for PBT oligomers in various studies. Note that these values can vary significantly based on the instrumentation and specific methodology used.

AnalyteMethodMatrix/SolventLimit of Quantification (LOQ) / Detection (LOD)Reference
PBT cyclic trimerUHPLC-qTOF-MSBlood5-12 µg/L (LOQ)[17]
PET cyclic oligomersUHPLC-qTOF-MSOlive Oil10-50 µg/L (LOQ)[18]
PBT linear oligomersHPLC-DAD/ESI-MSFood Simulant (Water)0.29 mg/item (migrated amount)[12]

Note: While specific data for this compound sensitivity is sparse in the provided results, the data for cyclic oligomers provides a reasonable benchmark for expected sensitivity with optimized methods. Linear oligomers have been noted to be more relevant for migration into aqueous media.[12]

References

Minimizing thermal degradation during PBT analysis.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our technical support center for the analysis of Polybutylene Terephthalate (PBT). This resource is designed to assist researchers, scientists, and drug development professionals in minimizing thermal degradation during their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of PBT thermal degradation?

A1: PBT primarily degrades through two main pathways:

  • Hydrolysis: This is a significant degradation mechanism, especially in the presence of moisture at elevated temperatures. The ester linkages in the PBT backbone are susceptible to cleavage by water, leading to a reduction in molecular weight and a deterioration of mechanical properties.[1]

  • Thermal Pyrolysis: At processing temperatures, PBT can undergo thermal decomposition. This process involves β-hydrogen transfer, leading to chain scission and the formation of unsaturated oligomers and butadiene.[2] Cyclic oligomers can also form and subsequently decompose.[2]

Q2: Why is pre-drying PBT samples crucial before thermal analysis?

A2: PBT is sensitive to hydrolysis, especially at high temperatures.[3] Pre-drying the material is essential to remove absorbed moisture. Failure to do so can lead to hydrolytic degradation during analysis, resulting in inaccurate data, such as a lower decomposition temperature or a reduction in molecular weight.[1][3]

Q3: What are "hydrolysis-resistant" (HR) PBT grades?

A3: Hydrolysis-resistant (HR) PBT grades are specially formulated to withstand the damaging effects of moisture at elevated temperatures.[4][5] These grades often contain additives that stabilize the polymer against hydrolytic cleavage, ensuring better retention of mechanical and electrical properties in humid environments.[1][5]

Q4: What types of stabilizers can be used to minimize PBT degradation?

A4: Various additives can be incorporated into PBT to enhance its thermal stability. These include:

  • Antioxidants: To prevent oxidative degradation.

  • Phosphites and Phosphonites: Act as heat stabilizers by scavenging free radicals.

  • Hindered Amine Light Stabilizers (HALS): Primarily for UV protection, but also contribute to thermal stability.

  • Hydrolysis stabilizers: Such as carbodiimides, which consume the carboxylic acids produced during hydrolysis, thereby slowing down the degradation process.[6]

Troubleshooting Guides

Thermogravimetric Analysis (TGA)

Q: I'm seeing an unexpected weight loss at a low temperature in my PBT TGA curve. What could be the cause?

A: An initial weight loss at a temperature below the main decomposition onset is often due to the volatilization of absorbed moisture or residual solvents.

  • Troubleshooting Steps:

    • Ensure Proper Drying: PBT is hygroscopic and must be thoroughly dried before analysis. Suggested drying conditions are 120°C for 6-8 hours or 150°C for 2-4 hours to achieve a moisture level below 0.03%.[3]

    • Check for Volatiles: If the sample was processed with solvents or contains low molecular weight additives, these may volatilize at lower temperatures.

    • Blank Run: Perform a TGA run with an empty pan to ensure the instrument baseline is stable and not contributing to the apparent weight loss.

Q: The onset temperature of decomposition for my PBT sample is lower than expected. Why?

A: A lower-than-expected decomposition temperature can be an indication of sample degradation prior to or during the analysis.

  • Troubleshooting Steps:

    • Moisture Content: As mentioned, residual moisture can cause hydrolysis, leading to a lower thermal stability.[1] Ensure the sample is properly dried.

    • Heating Rate: A very slow heating rate can sometimes lead to a lower measured onset temperature as the material is exposed to elevated temperatures for a longer period. Conversely, a very fast heating rate might shift the decomposition to a higher temperature.[7] A typical heating rate for TGA of polymers is 20°C/min.[8]

    • Atmosphere: The analysis atmosphere can influence the degradation. Ensure the correct gas (e.g., nitrogen for an inert atmosphere, or air for oxidative stability testing) is being used and the flow rate is stable.[7]

Differential Scanning Calorimetry (DSC)

Q: My DSC thermogram for PBT shows a double melting peak. What does this signify?

A: A double melting peak in PBT is a known phenomenon and can be attributed to several factors:

  • Different Crystalline Forms: PBT can exist in different crystalline structures (α and β phases) which may have slightly different melting points.[9]

  • Recrystallization during Heating: Amorphous regions of the PBT may crystallize during the heating scan (cold crystallization), and these newly formed crystals can then melt at a higher temperature, leading to a second melting peak.[9][10]

  • Thermal History: The processing and storage conditions of the PBT sample can influence its crystalline structure and lead to the formation of multiple melting endotherms. A standard heat-cool-heat cycle in the DSC can help to erase the previous thermal history and reveal the intrinsic melting behavior.[11]

Q: I am observing artifacts (e.g., sharp spikes, baseline shifts) in my DSC curve. How can I avoid them?

A: Artifacts in DSC curves can arise from several sources.

  • Troubleshooting Steps:

    • Sample Preparation: Ensure the sample is properly placed in the DSC pan and makes good thermal contact with the bottom. For polymer films, pressing them flat is important.[12] Sample mass should typically be between 5 and 10 mg.[13]

    • Pan Sealing: Use a properly sealed pan to prevent any loss of volatile components. For samples that may release volatiles, hermetically sealed pans are recommended.[14]

    • Instrument Calibration: Regularly calibrate the DSC for temperature and enthalpy using certified reference materials like indium.[15]

    • Repeat Measurement: If an artifact is suspected, repeating the measurement with a new sample can help confirm if the effect is reproducible and related to the sample itself or a random event.[12]

Gel Permeation Chromatography (GPC)

Q: My GPC results show a significant decrease in the molecular weight of my PBT sample after processing. What are the potential causes?

A: A reduction in molecular weight is a clear indicator of polymer degradation.

  • Potential Causes and Solutions:

    • Hydrolytic Degradation: Processing undried or improperly dried PBT will lead to hydrolysis and a drop in molecular weight.[16]

      • Solution: Implement stringent drying protocols before processing.

    • Thermal Degradation: Excessive processing temperatures or long residence times can cause thermal degradation and chain scission.[16]

      • Solution: Optimize processing parameters (temperature, time) to be within the recommended range for the specific PBT grade.

    • Mechanical Shear: High shear rates during processing can also contribute to chain scission.

      • Solution: Adjust processing parameters to minimize excessive shear.

Q: I am having difficulty dissolving my PBT sample for GPC analysis. What should I do?

A: PBT can be challenging to dissolve.

  • Troubleshooting Steps:

    • Solvent Selection: A common and effective solvent for PBT is 1,1,1,3,3,3-hexafluoroisopropanol (HFIP).[16] Sometimes, a small amount of a salt like sodium trifluoroacetate (NaTFA) is added to prevent aggregation.[16] O-chlorophenol can also be used but requires elevated temperatures.[16]

    • Dissolution Conditions: Gentle heating and stirring can aid dissolution. Avoid excessive temperatures that could cause degradation during sample preparation. For o-chlorophenol, heating to 110°C for 30 minutes has been reported.[16]

    • Sample Concentration: For GPC, a low concentration, typically around 0.1% (w/v), is used.[17]

Quantitative Data Summary

Table 1: Typical Thermal Properties of PBT

PropertyValueSource
Melting Temperature (Tm)223 - 226 °C[9][10]
Glass Transition Temperature (Tg)37 - 52 °C[10]
Decomposition Temperature (in N2)Onset approx. 382.7 °C[18]

Table 2: Recommended Drying Conditions for PBT Prior to Analysis

Drying MethodTemperatureTimeTarget Moisture LevelSource
Air Oven120 °C6 - 8 hours< 0.03%[3]
Air Oven150 °C2 - 4 hours< 0.03%[3]
Desiccant Dryer120 °C2.5 hours< 0.03%[3]

Experimental Protocols

Protocol 1: Thermogravimetric Analysis (TGA) of PBT
  • Sample Preparation:

    • Dry the PBT sample according to the recommendations in Table 2.

    • Weigh 5-10 mg of the dried sample into a TGA crucible.

  • Instrument Setup:

    • Use a calibrated TGA instrument.

    • Purge the furnace with the desired gas (e.g., nitrogen at 20-50 mL/min) to establish an inert atmosphere.

  • TGA Method:

    • Equilibrate the sample at a starting temperature of 30-50°C.

    • Heat the sample from the starting temperature to approximately 600°C at a constant heating rate of 10-20°C/min.[19]

    • Record the sample weight as a function of temperature.

  • Data Analysis:

    • Determine the onset temperature of decomposition from the TGA curve.

    • Calculate the percentage of weight loss at different temperature ranges.

    • The derivative of the weight loss curve (DTG) can be used to identify the temperature of the maximum rate of decomposition.[20]

Protocol 2: Differential Scanning Calorimetry (DSC) of PBT
  • Sample Preparation:

    • Dry the PBT sample as per Table 2.

    • Weigh 5-10 mg of the dried sample into a DSC pan and seal it.[13][14]

  • Instrument Setup:

    • Use a calibrated DSC instrument with a cooling accessory.

    • Place the sealed sample pan and an empty reference pan in the DSC cell.

    • Purge the cell with an inert gas like nitrogen.

  • DSC Method (Heat-Cool-Heat Cycle):

    • First Heat: Heat the sample from room temperature to a temperature above its melting point (e.g., 250°C) at a heating rate of 10-20°C/min. This erases the sample's prior thermal history.[11]

    • Cooling: Cool the sample from the melt to below its glass transition temperature (e.g., 0°C) at a controlled cooling rate (e.g., 10°C/min).

    • Second Heat: Heat the sample again to above its melting point at the same heating rate as the first scan.

  • Data Analysis:

    • Determine the glass transition temperature (Tg), crystallization temperature (Tc) from the cooling scan, and melting temperature (Tm) from the second heating scan.[9]

Protocol 3: Gel Permeation Chromatography (GPC) of PBT
  • Sample Preparation:

    • Accurately weigh the PBT sample to prepare a solution with a concentration of approximately 0.1% (w/v).[17]

    • Dissolve the sample in a suitable solvent, such as HFIP (with 20 mM NaTFA), with gentle heating and stirring if necessary.[16]

    • Allow the sample to dissolve completely.

    • Filter the solution through a 0.2-0.45 µm syringe filter before injection to remove any particulates.[21]

  • Instrument Setup:

    • Use a GPC system equipped with a suitable column set for polyester analysis (e.g., PL HFIPgel columns).[16]

    • Set the column oven temperature (e.g., 40°C for HFIP).[16]

    • Use the same solvent as used for sample preparation as the mobile phase.

    • Calibrate the system with appropriate polymer standards (e.g., PMMA standards for universal calibration).[16]

  • GPC Method:

    • Set the mobile phase flow rate (e.g., 1.0 mL/min).[16]

    • Inject the filtered sample solution.

    • Elute the sample and detect the polymer chains using a detector such as a refractive index (RI) detector.

  • Data Analysis:

    • Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) relative to the calibration standards.[22]

Visualizations

PBT_Degradation_Pathways cluster_hydrolysis Hydrolytic Degradation cluster_thermal Thermal Degradation (Pyrolysis) PBT PBT Polymer Chain Scission1 Ester Linkage Cleavage PBT->Scission1 Moisture H₂O (Moisture) Moisture->Scission1 Products1 Carboxylic Acid and Alcohol End Groups Scission1->Products1 Reduced Molecular Weight PBT2 PBT Polymer Chain Scission2 β-Hydrogen Transfer PBT2->Scission2 Heat High Temperature Heat->Scission2 Products2 Unsaturated Oligomers & Butadiene Scission2->Products2 Chain Scission

Caption: Primary degradation pathways of PBT.

TGA_Workflow start Start prep Sample Preparation (Drying, Weighing 5-10mg) start->prep load Load Sample into TGA Instrument prep->load setup Instrument Setup (Inert Atmosphere, Purge) load->setup run Run TGA Method (Heat at 10-20°C/min) setup->run analyze Data Analysis (Weight Loss, Onset Temp, DTG) run->analyze end End analyze->end GPC_Troubleshooting issue Issue: Reduced Molecular Weight in GPC cause1 Potential Cause: Hydrolytic Degradation issue->cause1 cause2 Potential Cause: Thermal Degradation issue->cause2 cause3 Potential Cause: Mechanical Shear issue->cause3 solution1 Solution: Ensure Proper Drying (<0.03% moisture) cause1->solution1 solution2 Solution: Optimize Processing Temp/Time cause2->solution2 solution3 Solution: Minimize High Shear Rates cause3->solution3

References

Technical Support Center: Overcoming Matrix Effects in PBT Oligomer Quantification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the quantification of polybutylene terephthalate (PBT) oligomers.

Frequently Asked Questions (FAQs)

Q1: What are PBT oligomers and why are they a concern?

A1: Polybutylene terephthalate (PBT) is a type of polyester commonly used in food contact materials such as kitchen utensils and coffee capsules.[1][2] During the manufacturing process of PBT, smaller molecules called linear and cyclic oligomers can form as by-products.[1] These are considered non-intentionally added substances (NIAS).[1] The concern is that these oligomers can migrate from the packaging material into food, leading to potential human exposure.[2][3] Some studies suggest that under certain conditions, such as frying with oil, the migration of these oligomers can be significant.[2][4]

Q2: What are matrix effects and how do they impact PBT oligomer quantification?

A2: Matrix effects are a common issue in liquid chromatography-mass spectrometry (LC-MS) analysis. They occur when components in the sample matrix (everything other than the analyte of interest) interfere with the ionization of the target analyte in the mass spectrometer's ion source.[5] This interference can either suppress the analyte signal, leading to underestimation, or enhance it, causing overestimation. In the context of PBT oligomer quantification, complex matrices like food simulants, food products, or biological samples can introduce a variety of interfering compounds that lead to inaccurate and unreliable results.

Q3: What are the common analytical techniques used for PBT oligomer quantification?

A3: The most common analytical technique for the identification and quantification of PBT oligomers is high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS), often utilizing a quadrupole time-of-flight (qTOF) mass spectrometer.[6][7][8] This method, particularly in its ultra-high-performance liquid chromatography (UHPLC) format, offers high sensitivity and selectivity for detecting and measuring low concentrations of oligomers in complex samples.[8]

Q4: What are the general strategies to overcome matrix effects?

A4: There are three main strategies to combat matrix effects in LC-MS analysis:

  • Sample Preparation: The goal is to remove interfering matrix components before analysis. Common techniques include Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and protein precipitation.[5][9]

  • Chromatographic Separation: Optimizing the HPLC method to separate the PBT oligomers from co-eluting matrix components can significantly reduce interference.[5]

  • Calibration Strategies: These methods aim to compensate for matrix effects rather than eliminate them. The most effective approaches include the use of internal standards (ideally stable isotope-labeled) and matrix-matched calibration curves.[5][10]

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your PBT oligomer quantification experiments.

Issue 1: Poor Signal or Low Analyte Response

Question Possible Cause Suggested Solution
Why is the signal for my PBT oligomers very low or absent? Ion Suppression: Co-eluting matrix components are interfering with the ionization of your PBT oligomers.- Improve Sample Cleanup: Implement or optimize a Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) protocol to remove interfering compounds. - Dilute the Sample: If sensitivity allows, diluting the sample can reduce the concentration of matrix components.[1] - Optimize Chromatography: Adjust the mobile phase gradient or change the column to better separate the analytes from matrix interferences.
Poor Ionization Efficiency: PBT oligomers may not be ionizing efficiently under the current ESI-MS conditions. Larger oligomers can have lower ionization efficiencies.- Optimize MS Source Parameters: Adjust parameters such as capillary voltage, gas flow, and temperature. - Change Mobile Phase Additives: While TFA is a common additive, it can cause ion suppression.[11] Consider using formic acid or ammonium acetate.[11] - Switch Ionization Mode: While positive mode is common, negative ionization can sometimes be less susceptible to matrix effects.[1]
Analyte Loss During Sample Preparation: The PBT oligomers may be lost during extraction or cleanup steps.- Validate Sample Preparation Method: Perform recovery experiments by spiking a known amount of PBT oligomer standard into a blank matrix and tracking its recovery through the entire procedure.

Issue 2: Inconsistent or Irreproducible Results

Question Possible Cause Suggested Solution
Why do I see significant variation in my results between injections of the same sample? Variable Matrix Effects: The extent of ion suppression or enhancement is not consistent across different samples or even within the same sample run.- Use an Internal Standard: A stable isotope-labeled internal standard is the best option as it will co-elute with the analyte and experience similar matrix effects, allowing for reliable normalization.[9] If a labeled standard is unavailable, a structurally similar compound can be used. - Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix that is as similar as possible to your samples.[10] This helps to ensure that the calibration curve accurately reflects the analytical behavior in the presence of the matrix.
Instrument Contamination: Carryover from previous injections can lead to inconsistent results.- Implement a Robust Wash Method: Use a strong solvent to wash the injection port and column between samples. A divert valve can also be used to direct the flow to waste at the beginning and end of the chromatographic run to prevent contamination of the ion source.[1]

Issue 3: Chromatographic Problems (Peak Tailing, Splitting, or Broadening)

Question Possible Cause Suggested Solution
Why are my PBT oligomer peaks tailing? Secondary Interactions: The analytes are interacting with active sites (e.g., residual silanols) on the HPLC column. This is a common issue with basic compounds.- Adjust Mobile Phase pH: Operating at a lower pH (e.g., using formic acid) can suppress the ionization of silanol groups and reduce secondary interactions.[12] - Use an End-Capped Column: These columns have fewer exposed silanol groups.[13] - Add a Mobile Phase Modifier: A small amount of a competing base, like triethylamine (TEA), can be added to the mobile phase to block the active sites.[14]
Column Overload: Injecting too much sample can lead to peak distortion.[13]- Dilute the Sample: Reduce the concentration of the sample being injected.[13] - Use a Higher Capacity Column: A column with a larger diameter or a stationary phase with a higher carbon load can handle larger sample loads.[13]
Column Contamination: Buildup of matrix components on the column frit or packing material can distort peak shape.- Use a Guard Column: This will protect the analytical column from strongly retained matrix components. - Backflush the Column: Reversing the column and flushing with a strong solvent can sometimes remove contaminants from the inlet frit.[15]
Why are my peaks splitting? Partially Blocked Column Frit: Particulates from the sample or system can block the inlet frit of the column, causing the sample to be distributed unevenly.- Filter Samples: Always filter your samples before injection. - Use an In-line Filter: This can be placed before the column to catch any particulates from the HPLC system.[15]
Injection Solvent Mismatch: If the injection solvent is much stronger than the mobile phase, it can cause peak distortion.- Match Injection Solvent to Mobile Phase: If possible, dissolve your sample in the initial mobile phase.

Data Presentation: Quantitative Comparison of Extraction Methods

Table 1: Recovery of PBT Oligomers from Pasta using a Modified QuEChERS Method [7]

OligomerRecovery (%)Relative Standard Deviation (RSD) (%)
PBT dimer95.28.1
PBT trimer98.76.5
PBT tetramer101.35.9
PBT pentamer92.49.3

Data from a study on the analysis of 11 cyclic polyester oligomers in pasta using a modified QuEChERS clean-up with alumina/primary secondary amine.[7] The results show good recoveries and precision, indicating the suitability of this method for complex food matrices.

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) for Aqueous Samples (e.g., Food Simulants)

This protocol is a general guideline and should be optimized for your specific application.

  • Sample Preparation:

    • Take a known volume of the aqueous sample (e.g., 10 mL of food simulant).

    • If an internal standard is used, spike the sample at this stage.

    • Adjust the pH of the sample if necessary to ensure the PBT oligomers are in a neutral state.

  • Extraction:

    • Add an appropriate volume of a water-immiscible organic solvent (e.g., 10 mL of dichloromethane or a mixture of hexane and ethyl acetate).

    • Vortex or shake vigorously for 2-5 minutes to ensure thorough mixing.

    • Centrifuge to separate the aqueous and organic layers.

  • Collection and Concentration:

    • Carefully collect the organic layer.

    • Repeat the extraction process on the aqueous layer one or two more times and combine the organic extracts.

    • Evaporate the solvent under a gentle stream of nitrogen.

  • Reconstitution:

    • Reconstitute the dried extract in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) for LC-MS analysis.

Protocol 2: Solid-Phase Extraction (SPE) for Cleaner Extracts

This protocol provides a general framework for SPE cleanup. The choice of sorbent and solvents will depend on the specific PBT oligomers and the sample matrix. A reverse-phase sorbent (e.g., C18) is a common starting point.

  • Conditioning:

    • Pass a volume of a strong organic solvent (e.g., methanol) through the SPE cartridge.

    • Follow with a volume of a weaker solvent that matches the sample matrix (e.g., water).

  • Sample Loading:

    • Load the pre-treated sample onto the SPE cartridge at a slow and steady flow rate.

  • Washing:

    • Wash the cartridge with a weak solvent to remove hydrophilic interferences. This step may need to be optimized to avoid loss of the target analytes.

  • Elution:

    • Elute the PBT oligomers from the cartridge using a strong organic solvent (e.g., acetonitrile or methanol).

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the residue in a suitable solvent for LC-MS analysis.

Protocol 3: Matrix-Matched Calibration Curve Preparation

  • Prepare a Blank Matrix Extract:

    • Obtain a sample of the matrix that is known to be free of PBT oligomers.

    • Process this blank matrix using the same sample preparation procedure as your unknown samples.

  • Prepare a Stock Solution of PBT Oligomer Standards:

    • Dissolve the PBT oligomer standards in a suitable solvent to create a concentrated stock solution.

  • Create a Series of Working Standards:

    • Perform serial dilutions of the stock solution to create a range of working standards at different concentrations.

  • Spike the Blank Matrix Extract:

    • Add a small, known volume of each working standard to a separate aliquot of the blank matrix extract. This will create your matrix-matched calibration standards.

  • Analysis:

    • Analyze the matrix-matched calibration standards using the same LC-MS method as your samples.

    • Construct a calibration curve by plotting the peak area (or area ratio if using an internal standard) against the concentration.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing Sample Sample (e.g., Food Simulant) Spike_IS Spike with Internal Standard Sample->Spike_IS Extraction Extraction (LLE or SPE) Spike_IS->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation Reconstitution->LC_Separation MS_Detection MS Detection LC_Separation->MS_Detection Integration Peak Integration MS_Detection->Integration Quantification Quantification using Calibration Curve Integration->Quantification Result Final Result Quantification->Result

Caption: A typical experimental workflow for PBT oligomer quantification.

Troubleshooting_Logic Start Inaccurate or Irreproducible Results Check_IS Is an appropriate Internal Standard being used? Start->Check_IS Use_IS Implement a Stable Isotope-Labeled or structurally similar IS Check_IS->Use_IS No Check_Cal Are you using Matrix-Matched Calibration? Check_IS->Check_Cal Yes Use_IS->Check_Cal Use_MMC Prepare calibration standards in a blank matrix extract Check_Cal->Use_MMC No Check_Cleanup Is sample cleanup sufficient? Check_Cal->Check_Cleanup Yes Use_MMC->Check_Cleanup Improve_Cleanup Optimize SPE or LLE protocol. Consider sample dilution. Check_Cleanup->Improve_Cleanup No Check_Chroma Are there chromatographic issues (e.g., peak tailing)? Check_Cleanup->Check_Chroma Yes Improve_Cleanup->Check_Chroma Troubleshoot_Chroma Address chromatographic problems (see guide) Check_Chroma->Troubleshoot_Chroma Yes Final_Check Review MS parameters and instrument performance Check_Chroma->Final_Check No Troubleshoot_Chroma->Final_Check

Caption: A decision tree for troubleshooting PBT oligomer quantification issues.

References

Troubleshooting poor peak shape in PBT trimer chromatography

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving poor peak shape issues encountered during the chromatography of Polybutylene Terephthalate (PBT) trimer.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of poor peak shape (e.g., tailing, fronting, broad peaks) in PBT trimer chromatography?

Poor peak shape in PBT trimer chromatography can stem from a variety of factors, often related to interactions between the analyte, stationary phase, and mobile phase, as well as system and method parameters. The most common causes include:

  • Secondary Interactions: PBT trimers can interact with active sites on the stationary phase, such as residual silanol groups on silica-based columns, leading to peak tailing.[1]

  • Sample Solvent Mismatch: The solvent used to dissolve the PBT trimer sample can significantly impact peak shape if it is not compatible with the mobile phase.[2][3][4][5][6] Using a sample solvent with a much higher elution strength than the mobile phase can cause peak distortion and broadening.[2][6]

  • Column Overloading: Injecting too much sample onto the column can lead to saturation of the stationary phase, resulting in peak fronting or tailing.

  • Inappropriate Mobile Phase Composition: The choice and ratio of organic solvent and aqueous phase are critical. For PBT oligomers, acetonitrile has been shown to provide better separation efficiency than methanol.[7]

  • Suboptimal Column Temperature: Temperature affects analyte retention, selectivity, and peak shape.[8][9][10] Inconsistent or inappropriate column temperature can lead to peak broadening or shifts in retention time.[10]

  • Column Degradation: Over time, columns can degrade due to harsh mobile phases or sample matrices, leading to a loss of performance and poor peak shape.

  • High Flow Rate: While increasing the flow rate can reduce analysis time, an excessively high flow rate can lead to peak broadening and a decrease in resolution.

  • System Dead Volume: Excessive tubing length or improper connections can increase extra-column volume, contributing to peak broadening.

Q2: I am observing significant peak tailing for my PBT trimer. How can I improve it?

Peak tailing is a common issue and can often be addressed by systematically evaluating and optimizing several experimental parameters.

  • Optimize Mobile Phase pH: Adjusting the pH of the mobile phase can suppress the ionization of residual silanol groups on the column, thereby reducing secondary interactions with the PBT trimer. For basic compounds, a lower pH can improve peak shape.[1]

  • Use an End-Capped Column: Modern, high-quality, end-capped C18 columns are designed to minimize the number of free silanol groups, which can significantly reduce peak tailing for polar and basic compounds.

  • Modify the Mobile Phase:

    • Solvent Choice: Ensure you are using acetonitrile instead of methanol as the organic modifier, as it has demonstrated superior performance for PBT oligomer separation.[7]

    • Additives: In some cases, the addition of a small amount of a competing base, like triethylamine, to the mobile phase can help to mask the active sites on the stationary phase, though this may not be suitable for all detection methods (e.g., mass spectrometry).

  • Reduce Sample Concentration: Dilute your sample to avoid column overloading, which is a frequent cause of peak tailing.

  • Check for Column Contamination: If the column is contaminated, flushing it with a strong solvent or following the manufacturer's regeneration protocol may resolve the issue.

Q3: My PBT trimer peak is very broad. What are the likely causes and solutions?

Broad peaks can compromise resolution and sensitivity. Here are the primary causes and how to address them:

  • Suboptimal Flow Rate: Ensure the flow rate is optimized for your column dimensions and particle size. A flow rate that is too high or too low can lead to increased band broadening.

  • Column Temperature: Low column temperatures can increase mobile phase viscosity and slow down mass transfer, resulting in broader peaks. Increasing the column temperature can often lead to sharper peaks.[8][10] A temperature of 40°C has been successfully used for PBT oligomer analysis.[7]

  • Sample Solvent Effects: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause the analyte band to broaden at the head of the column.[2][6] Whenever possible, dissolve the sample in the initial mobile phase.

  • Extra-Column Volume: Minimize the length and internal diameter of all tubing between the injector, column, and detector to reduce dead volume. Ensure all fittings are properly connected.

  • Column Degradation: A deteriorated column will exhibit poor efficiency and broad peaks. If other troubleshooting steps fail, replacing the column may be necessary.

Q4: What is the recommended starting mobile phase for PBT trimer analysis?

Based on published methods, a good starting point for PBT trimer analysis on a C18 column is a gradient elution with acetonitrile and water .[7][11]

  • Organic Solvent: Acetonitrile is preferred over methanol due to its better miscibility with solvents used to dissolve PBT (like HFIP) and the higher solubility of the oligomers.[7]

  • Aqueous Phase: HPLC-grade water is typically used. The addition of a small amount of acid, such as formic acid or trifluoroacetic acid, can improve peak shape, especially if mass spectrometry detection is used.

  • Gradient Profile: A gradient starting with a lower percentage of acetonitrile and increasing over the run is typically effective for separating PBT oligomers. A study on polyester oligomers used a gradient of 30% to 100% acetonitrile over 15 minutes.[11]

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving poor peak shape in PBT trimer chromatography.

Table 1: Troubleshooting Summary for Poor Peak Shape
Symptom Potential Cause Recommended Action
Peak Tailing Secondary interactions with stationary phaseOptimize mobile phase pH; Use an end-capped column; Add a mobile phase modifier (e.g., triethylamine, use with caution with MS).
Column OverloadReduce sample concentration or injection volume.
Sample solvent stronger than mobile phaseDissolve sample in initial mobile phase or a weaker solvent.
Column contaminationFlush the column with a strong solvent; Replace the guard column.
Peak Fronting Column OverloadReduce sample concentration or injection volume.
Collapsed column bedReplace the column.
Low temperatureIncrease column temperature.
Broad Peaks High flow rateOptimize the flow rate for the column dimensions.
Suboptimal column temperatureIncrease column temperature (e.g., start at 40°C).[7][8][9]
Extra-column dead volumeUse shorter, narrower ID tubing; Check all connections.
Sample solvent/mobile phase mismatchEnsure sample solvent is weaker than or the same as the mobile phase.[2][6]
Column degradationReplace the column.
Split Peaks Clogged frit or column inletBack-flush the column (if permissible by manufacturer); Replace the frit or column.
Sample solvent incompatibilityEnsure sample is fully dissolved and compatible with the mobile phase.
Co-elution of an impurityOptimize the gradient to improve resolution.

Experimental Protocols

Protocol 1: Standard HPLC Method for PBT Trimer Analysis

This protocol is a starting point based on literature for the analysis of PBT oligomers.[7][11]

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Mobile Phase A: HPLC-grade water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-15 min: 30% B to 100% B

    • 15-20 min: Hold at 100% B

    • 20-21 min: 100% B to 30% B

    • 21-25 min: Hold at 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 40°C

  • Detection: UV at 240 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the PBT sample in a suitable solvent such as 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), dimethyl sulfoxide (DMSO), or chloroform. If using HFIP, be aware of its high corrosivity.[12] It is recommended to perform a solvent exchange to a weaker solvent that is miscible with the mobile phase before injection if peak shape issues arise.

Protocol 2: Troubleshooting Sample Solvent Mismatch

If a strong solvent like HFIP must be used for sample dissolution, and peak distortion is observed, follow this protocol:

  • Reduce Injection Volume: Inject the smallest volume possible that still provides an adequate detector response.

  • Dilute the Sample in a Weaker Solvent: After initial dissolution in the strong solvent, dilute the sample with the initial mobile phase (e.g., 30% acetonitrile in water).

  • Solvent Exchange: a. After dissolving the sample in the strong solvent, evaporate the solvent under a gentle stream of nitrogen. b. Reconstitute the dried sample in the initial mobile phase.

Data Presentation

Table 2: Illustrative Effect of Mobile Phase Composition on Peak Shape
Acetonitrile:Water Ratio (v/v) Retention Time (min) Tailing Factor Resolution (Trimer from Dimer)
60:4012.51.81.9
70:309.81.42.5
80:206.21.12.2
90:103.51.01.8

Note: Data are illustrative examples to show expected trends.

Table 3: Illustrative Effect of Column Temperature on Peak Shape
Column Temperature (°C) Retention Time (min) Peak Width (min) Tailing Factor
3010.50.451.6
3510.10.401.4
409.80.351.2
459.50.321.1
509.20.301.1

Note: Data are illustrative examples to show expected trends. Increasing temperature generally decreases retention time and improves peak shape, but excessive temperatures can degrade the column and analyte.[8][10]

Visualizations

Troubleshooting_Workflow cluster_symptoms Observed Problem cluster_causes Potential Causes cluster_solutions Solutions Poor_Peak_Shape Poor Peak Shape (Tailing, Fronting, Broad) Solvent_Mismatch Sample Solvent Mismatch Poor_Peak_Shape->Solvent_Mismatch Column_Overload Column Overload Poor_Peak_Shape->Column_Overload Mobile_Phase Suboptimal Mobile Phase Poor_Peak_Shape->Mobile_Phase Temperature Incorrect Temperature Poor_Peak_Shape->Temperature Column_Issue Column Issue Poor_Peak_Shape->Column_Issue Adjust_Solvent Change Sample Solvent or Injection Volume Solvent_Mismatch->Adjust_Solvent Reduce_Conc Reduce Sample Concentration Column_Overload->Reduce_Conc Optimize_MP Optimize Mobile Phase (ACN/Water, pH) Mobile_Phase->Optimize_MP Optimize_Temp Adjust Temperature (e.g., 40°C) Temperature->Optimize_Temp Check_Column Flush or Replace Column Column_Issue->Check_Column

Caption: Troubleshooting workflow for poor peak shape.

Experimental_Workflow Sample_Prep Sample Preparation (Dissolve in HFIP/DMSO) HPLC_System HPLC System Setup (C18 Column, ACN/H2O) Sample_Prep->HPLC_System Load Sample Method_Params Set Method Parameters (Gradient, 40°C, 1 mL/min) HPLC_System->Method_Params Configure Injection Inject Sample Method_Params->Injection Detection UV Detection (240 nm) Injection->Detection Analysis Data Analysis (Peak Shape Evaluation) Detection->Analysis

References

Technical Support Center: Enhancing Extraction Efficiency of Linear PBT Trimer

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the extraction and analysis of linear Polybutylene Terephthalate (PBT) trimer. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are linear PBT trimers, and why are they important to analyze?

Linear PBT trimers are oligomers consisting of three repeating monomer units of PBT in a straight chain. While cyclic PBT oligomers are generally more abundant in PBT materials, linear oligomers have been shown to be more relevant for migration into aqueous environments.[1][2][3] Therefore, accurate extraction and quantification of linear PBT trimers are crucial for safety and quality assessment, particularly for PBT used in food contact materials and medical devices.

Q2: Which solvents are most effective for extracting linear PBT trimer?

The choice of solvent is critical for achieving high extraction efficiency. Dichloromethane (DCM) has been successfully used for the exhaustive extraction of both linear and cyclic PBT oligomers.[4] For dissolution-precipitation methods, a mixture of 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) and chloroform is effective at dissolving the PBT polymer, from which the oligomers can then be isolated.[5]

Q3: What are the recommended extraction methods for this compound?

Two primary methods have shown efficacy in extracting PBT oligomers:

  • Solvent Extraction with Ultrasonication: This method involves the direct extraction of the PBT material with a suitable solvent, such as dichloromethane, aided by ultrasonication to enhance the extraction process.

  • Dissolution-Precipitation: This technique involves dissolving the entire PBT sample in a strong solvent system like HFIP/chloroform, followed by the addition of an anti-solvent (e.g., propionitrile) to precipitate the polymer, leaving the smaller oligomers, including the linear trimer, in the solution.[5]

Q4: How can I quantify the extracted this compound?

High-Performance Liquid Chromatography coupled with Diode Array Detection and Electrospray Ionization Mass Spectrometry (HPLC-DAD/ESI-MS) is the most common and effective technique for both identifying and quantifying this compound.[2][6] For accurate quantification, it is recommended to use an external standard, such as bis(2-hydroxyethyl) terephthalate (BHET), or a synthesized this compound standard.[1][3]

Troubleshooting Guides

This section provides solutions to common problems encountered during the extraction and analysis of this compound.

Low Extraction Yield
Potential Cause Recommended Solution
Insufficient Solvent Penetration Ensure the PBT sample is milled into a fine powder to maximize the surface area available for solvent interaction.
Inadequate Extraction Time or Temperature Optimize the extraction time and temperature. For ultrasonication with DCM, consider extending the sonication time. For dissolution-precipitation, ensure the PBT is fully dissolved before adding the anti-solvent.
Inappropriate Solvent Choice Verify the suitability of the solvent for your specific PBT material. The manufacturing process can influence the oligomer composition and their solubility.[7]
Polymer Re-precipitation During Extraction In the dissolution-precipitation method, ensure a sufficient volume of the anti-solvent is added rapidly and with vigorous stirring to promote complete polymer precipitation and prevent co-precipitation of the trimer.
Poor Chromatographic Resolution
Potential Cause Recommended Solution
Co-elution of Linear and Cyclic Isomers Optimize the HPLC gradient and mobile phase composition. A shallower gradient and the use of a high-resolution column can improve the separation of isomers.
Peak Tailing or Fronting Ensure the sample solvent is compatible with the mobile phase. A mismatch can cause peak distortion. Also, check for column contamination or degradation.
Matrix Effects in Complex Samples Matrix effects from other co-extracted compounds can suppress or enhance the analyte signal in the mass spectrometer.[8][9] Employ solid-phase extraction (SPE) for sample clean-up or use matrix-matched calibration standards for quantification.
Inaccurate Quantification
Potential Cause Recommended Solution
Lack of a Suitable Standard If a certified this compound standard is unavailable, consider using a structurally similar compound like BHET for semi-quantification.[1][3] For absolute quantification, the synthesis of a this compound standard may be necessary.
Hydrolysis of the Trimer PBT and its oligomers can be susceptible to hydrolysis, especially at elevated temperatures in the presence of water.[10][11] Use dry solvents and avoid prolonged exposure to high temperatures during extraction and sample preparation.
Instrumental Drift Calibrate the HPLC-MS system regularly and inject standards throughout the analytical run to monitor for any drift in instrument response.

Experimental Protocols

Protocol 1: Solvent Extraction using Dichloromethane and Ultrasonication

This protocol outlines a general procedure for the extraction of this compound using dichloromethane and ultrasonication.

Materials:

  • PBT sample (milled powder)

  • Dichloromethane (DCM), HPLC grade

  • Ultrasonic bath

  • Centrifuge

  • Rotary evaporator

  • Vials for sample collection

Procedure:

  • Weigh approximately 1 gram of the milled PBT sample into a glass centrifuge tube.

  • Add 20 mL of dichloromethane to the tube.

  • Place the tube in an ultrasonic bath and sonicate for 3 hours.

  • After sonication, centrifuge the sample at 4000 rpm for 15 minutes to pellet the PBT material.

  • Carefully decant the supernatant (containing the extracted oligomers) into a round-bottom flask.

  • Evaporate the solvent using a rotary evaporator at a temperature not exceeding 40°C.

  • Reconstitute the dried extract in a known volume of a suitable solvent (e.g., acetonitrile) for HPLC-MS analysis.

Protocol 2: Dissolution-Precipitation using HFIP/Chloroform

This protocol describes the extraction of this compound by dissolving the polymer and then precipitating it to isolate the oligomers.[5]

Materials:

  • PBT sample

  • 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)

  • Chloroform, HPLC grade

  • Propionitrile, HPLC grade

  • Vortex mixer

  • Centrifuge

  • Syringe filters (0.22 µm)

Procedure:

  • Weigh approximately 200 mg of the PBT sample into a glass vial.

  • Add a mixture of HFIP and chloroform (ratio may need optimization, e.g., 1:1 v/v) to dissolve the PBT sample completely. Use a vortex mixer to aid dissolution.

  • Once the PBT is fully dissolved, add propionitrile (as an anti-solvent) dropwise while vigorously vortexing to precipitate the high molecular weight polymer. The volume of propionitrile should be significantly larger than the dissolution solvent volume (e.g., 10-fold excess).

  • Centrifuge the mixture at 4000 rpm for 15 minutes to pellet the precipitated polymer.

  • Carefully collect the supernatant, which contains the dissolved oligomers.

  • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial for analysis.

Data Presentation

Table 1: Comparison of Extraction Methods for PBT Oligomers
Extraction Method Solvent(s) Key Parameters Reported Efficiency (for Cyclic Oligomers) Reference
Compressed CO2 AntisolventHFIP, CO28.3 MPa, 23.4 °C81.4% removal of cyclic trimer, 95.7% removal of cyclic dimer[12]
Dissolution-PrecipitationHFIP, Chloroform, Propionitrile-Qualitative, used for isolation[5]
UltrasonicationDichloromethane3 hoursExhaustive extraction of linear and cyclic oligomers

Note: Quantitative data for the extraction efficiency of this compound is limited in the reviewed literature. The efficiency of these methods for linear trimers would need to be experimentally determined.

Visualizations

experimental_workflow cluster_extraction Extraction cluster_analysis Analysis PBT_Sample PBT Sample (Milled) Solvent_Addition Add Solvent (e.g., DCM or HFIP/Chloroform) PBT_Sample->Solvent_Addition Extraction_Step Extraction (Ultrasonication or Dissolution) Solvent_Addition->Extraction_Step Separation Separation (Centrifugation) Extraction_Step->Separation Supernatant Supernatant with This compound Separation->Supernatant Collect Supernatant Solvent_Evaporation Solvent Evaporation (if needed) Supernatant->Solvent_Evaporation Reconstitution Reconstitution Solvent_Evaporation->Reconstitution HPLC_MS HPLC-DAD/ESI-MS Analysis Reconstitution->HPLC_MS Quantification Quantification HPLC_MS->Quantification

Caption: General experimental workflow for the extraction and analysis of this compound.

troubleshooting_logic Start Low Extraction Yield? Cause1 Insufficient Solvent Penetration? Start->Cause1 Solution1 Mill Sample to Fine Powder Cause1->Solution1 Yes Cause2 Inadequate Time/Temp? Cause1->Cause2 No Solution2 Optimize Parameters Cause2->Solution2 Yes Cause3 Wrong Solvent? Cause2->Cause3 No Solution3 Verify Solvent Choice Cause3->Solution3 Yes

Caption: Troubleshooting logic for addressing low extraction yield of this compound.

References

Preventing hydrolysis of PBT oligomers during analysis.

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Analysis of PBT Oligomers

Welcome to the technical support center for the analysis of Polybutylene Terephthalate (PBT) oligomers. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the hydrolysis of PBT oligomers during analytical procedures, ensuring accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What are PBT oligomers and why is their analysis important?

A1: PBT oligomers are small, repeating molecular units that are byproducts of the PBT polymerization process. They can exist in both linear and cyclic forms.[1][2] The analysis of these oligomers is crucial for several reasons. In the context of food contact materials, there is a need to assess the potential for these oligomers to migrate into food and any associated toxicological risks.[3][4] For material science and quality control, the oligomer content can influence the physical and mechanical properties of the PBT polymer.

Q2: Why is PBT susceptible to hydrolysis?

A2: PBT is a polyester, containing ester bonds in its chemical structure. These ester linkages are susceptible to cleavage by water molecules, a process known as hydrolysis.[1] This reaction is often accelerated by heat and the presence of acidic or basic conditions. The hydrolysis of PBT results in the breakdown of the polymer and oligomer chains, leading to the formation of smaller molecules, including terephthalic acid and 1,4-butanediol.

Q3: What are the consequences of PBT oligomer hydrolysis during analysis?

A3: Hydrolysis of PBT oligomers during analysis can lead to inaccurate quantification and characterization. The degradation of oligomers can result in a decrease in the measured concentration of the parent oligomers and the appearance of new peaks corresponding to hydrolysis products. This can lead to an underestimation of the actual oligomer content and a misinterpretation of the oligomer profile.

Q4: What are the primary analytical techniques used for PBT oligomer analysis?

A4: The most common analytical technique for the identification and quantification of PBT oligomers is High-Performance Liquid Chromatography (HPLC).[1][3][5] HPLC is often coupled with various detectors, including Ultraviolet (UV), Fluorescence (FLD), and Mass Spectrometry (MS) for sensitive and specific detection.[3][5]

Troubleshooting Guide: Preventing Hydrolysis During Analysis

Issue: I am observing inconsistent peak areas and the appearance of unknown peaks in my PBT oligomer chromatograms.

This is a common sign of oligomer hydrolysis occurring during your analytical workflow. The following troubleshooting steps can help you mitigate this issue.

1. Sample and Standard Preparation

  • Question: What is the best solvent to dissolve PBT oligomers without causing hydrolysis?

    • Answer: For initial dissolution of PBT polymer to extract oligomers, a strong, non-aqueous solvent like 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) is recommended due to its excellent solvating power for polyesters.[5] For preparing analytical standards and diluting the initial HFIP solution, acetonitrile (MeCN) is a good choice as it is compatible with reversed-phase HPLC and minimizes the presence of water.[5] Methanolic solutions should be avoided as they can lead to poor solubility and chromatographic performance for PBT oligomers.[5]

  • Question: How should I handle aqueous samples containing PBT oligomers?

    • Answer: If you are analyzing PBT oligomers that have migrated into an aqueous matrix, it is crucial to minimize the time the oligomers are in the aqueous solution and to control the temperature. Consider a prompt extraction of the oligomers into an organic solvent like dichloromethane to limit their exposure to water.[4]

2. HPLC Method Parameters

  • Question: What type of HPLC column is suitable for PBT oligomer analysis?

    • Answer: A C18 reversed-phase column is commonly used and provides good separation of PBT oligomers.[5]

  • Question: How can I optimize my mobile phase to prevent hydrolysis?

    • Answer:

      • Mobile Phase Composition: A mobile phase consisting of acetonitrile and water is a common choice.[3] To minimize on-column hydrolysis, it is advisable to use a high percentage of acetonitrile in the gradient elution.

      • Mobile Phase pH: The hydrolysis of esters is catalyzed by both acids and bases. While neutral conditions are generally preferred, the addition of a small amount of a weak acid, such as 0.1% formic acid, to the mobile phase has been shown to be effective in some published methods.[5] This may help to stabilize the oligomers by preventing base-catalyzed hydrolysis and improving chromatographic peak shape. However, the effect of pH can be complex, and it is recommended to evaluate the stability of your specific oligomers under your chosen conditions.

  • Question: Does the column temperature affect oligomer stability?

    • Answer: Yes, higher temperatures can accelerate hydrolysis. It is recommended to perform the analysis at or near room temperature unless higher temperatures are necessary for chromatographic resolution. A typical column temperature used in published methods is 40°C.[5]

3. Use of Stabilizers

  • Question: Can I add a stabilizer to my samples to prevent hydrolysis?

    • Answer: In industrial applications, hydrolysis-resistant PBT grades often contain stabilizers like carbodiimides. These compounds work by reacting with the carboxylic acid groups that are formed during hydrolysis, thereby preventing the autocatalytic degradation of the polyester. While not a common practice in routine analytical procedures, for samples that require storage or are particularly sensitive, the addition of a carbodiimide-based stabilizer to the sample vial could potentially improve stability. However, it is crucial to first verify that the stabilizer itself or its reaction byproducts do not interfere with the chromatographic analysis.

Experimental Protocols

Protocol 1: HPLC-UV/FLD Analysis of PBT Oligomers

This protocol is a general guideline based on commonly used methods for the analysis of PBT oligomers.[3][6]

  • Sample Preparation:

    • Accurately weigh the PBT sample and dissolve it in a minimal amount of HFIP.

    • Dilute the solution with acetonitrile to the desired concentration.

    • Filter the sample through a 0.22 µm PTFE syringe filter before injection.

  • Standard Preparation:

    • Prepare stock solutions of PBT oligomer standards in HFIP.

    • Prepare working standards by diluting the stock solutions with acetonitrile.

    • Store stock solutions at low temperatures (e.g., -20°C) to ensure long-term stability.

  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase A: Water

    • Mobile Phase B: Acetonitrile

    • Gradient: A typical gradient would start with a lower concentration of acetonitrile and increase over the course of the run to elute the more hydrophobic oligomers. An example gradient could be: 0-5 min, 50% B; 5-20 min, 50-100% B; 20-25 min, 100% B; 25.1-30 min, 50% B.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 10 µL.

    • Detection: UV detector at 254 nm or a fluorescence detector with appropriate excitation and emission wavelengths.

Data Presentation

Table 1: Factors Influencing PBT Oligomer Stability During Analysis

ParameterRecommendationRationale
Sample Solvent Use aprotic solvents like acetonitrile for sample dilution. Minimize water content.Reduces the availability of water for the hydrolysis reaction.
Mobile Phase Primarily acetonitrile/water. Consider adding 0.1% formic acid.High organic content minimizes water interaction. Formic acid may improve stability and peak shape.
Temperature Maintain at or near ambient temperature (e.g., 30-40°C).Higher temperatures accelerate the rate of hydrolysis.
Sample Storage Analyze samples as fresh as possible. Store extracts at low temperatures in aprotic solvents.Minimizes degradation over time.
pH of Aqueous Samples Neutral to slightly acidic pH is generally preferred.Both strongly acidic and basic conditions can catalyze hydrolysis.

Visualizations

Hydrolysis_Prevention_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_prevention Key Hydrolysis Prevention Steps Sample PBT Sample Dissolve Dissolve in minimal HFIP Sample->Dissolve Dilute Dilute with Acetonitrile Dissolve->Dilute Filter Filter (0.22 µm PTFE) Dilute->Filter Inject Inject into HPLC Filter->Inject Column C18 Reversed-Phase Column Inject->Column Detection UV/FLD or MS Detection Column->Detection MobilePhase Mobile Phase: Acetonitrile/Water Gradient (Consider 0.1% Formic Acid) MinimizeWater Minimize Water Content MinimizeWater->Dilute MinimizeWater->MobilePhase ControlTemp Control Temperature (e.g., 30-40°C) ControlTemp->Column ControlpH Control Mobile Phase pH ControlpH->MobilePhase FreshSample Use Freshly Prepared Samples FreshSample->Inject

Caption: Workflow for preventing PBT oligomer hydrolysis during HPLC analysis.

Hydrolysis_Mechanism PBT_Oligomer PBT Oligomer (Ester Linkage) Hydrolysis Hydrolysis (Ester Cleavage) PBT_Oligomer->Hydrolysis Water Water (H₂O) Water->Hydrolysis Heat_pH Heat / pH extremes Heat_pH->Hydrolysis Products Hydrolysis Products (Carboxylic Acid + Alcohol end-groups) Hydrolysis->Products Autocatalysis Autocatalysis Products->Autocatalysis Autocatalysis->Hydrolysis

Caption: Simplified signaling pathway of PBT hydrolysis.

References

Technical Support Center: Linear PBT Trimer Contamination in Laboratory Settings

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating contamination from linear polybutylene terephthalate (PBT) trimer in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is linear PBT trimer and why is it a concern in laboratory experiments?

A1: this compound is a small polymer chain (oligomer) consisting of three repeating monomer units of polybutylene terephthalate. PBT is a type of polyester commonly used in various laboratory consumables. These trimers are typically formed as by-products during the PBT manufacturing process.[1][2] They are considered non-intentionally added substances (NIAS), meaning they are not intentionally added to the plastic but are present as impurities. The concern in a laboratory setting is that these small molecules can leach from plasticware into experimental solutions, potentially interfering with assays, causing false results, or exhibiting cytotoxic effects in cell-based experiments.

Q2: What are the primary sources of this compound contamination in a laboratory?

A2: The most common sources of this compound contamination are laboratory consumables made from PBT plastic. This can include, but is not limited to:

  • Microcentrifuge tubes

  • Pipette tips

  • Deep-well plates

  • Cryovials

  • Connectors and tubing in fluidic systems

  • Filters and membranes

Any PBT plastic that comes into contact with solvents, buffers, or samples is a potential source of leachable PBT trimers.

Q3: How can I identify if my experiment is contaminated with this compound?

A3: The most definitive way to identify PBT trimer contamination is through analytical chemistry techniques. The most common methods are:

  • High-Performance Liquid Chromatography (HPLC) with UV or Diode Array Detection (DAD).

  • Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with Mass Spectrometry (MS), often with a time-of-flight (TOF) or quadrupole TOF (qTOF) analyzer for high-resolution mass detection.[2]

These techniques can separate the PBT trimer from other components in your sample and provide a quantitative measurement of its concentration.

Q4: Are there ways to minimize PBT trimer contamination without switching to different plasticware?

A4: While switching to a different material is the most effective solution, you can take steps to minimize leaching from PBT plastics:

  • Pre-washing: Rinsing PBT labware with your experimental solvent or buffer before use can help remove surface-level contaminants.

  • Avoid harsh solvents and high temperatures: Leaching is often exacerbated by aggressive organic solvents and elevated temperatures. If your protocol allows, consider using milder solvents and performing incubations at lower temperatures.

  • Limit contact time: Reduce the duration that your samples and reagents are in contact with PBT plastics.

Troubleshooting Guides

Issue: Unexplained peaks in chromatography or mass spectrometry data.

If you are observing unexpected peaks in your analytical data, particularly in blank or control samples, consider the possibility of leachable contaminants like this compound.

Troubleshooting Steps:

  • Analyze a "Method Blank": Prepare a blank sample using the same solvents and reagents as your experimental samples, and process it through the entire experimental workflow, including contact with all plasticware. Analyze this blank to see if the suspect peak is present.

  • Solvent Blank: Analyze a pure solvent sample that has not been in contact with any labware to rule out solvent contamination.

  • Leaching Study: Incubate the experimental solvent in the suspect PBT labware (e.g., microcentrifuge tubes) under the same conditions as your experiment (time and temperature). Analyze the solvent for the presence of the unknown peak.

  • Confirm Identity: If a peak is consistently present in your method blanks and leaching studies, use high-resolution mass spectrometry to determine its accurate mass and fragmentation pattern to confirm its identity as this compound.

Quantitative Data on PBT Oligomer Migration

The following table summarizes data from a study on the migration of PBT oligomers from food-contact grade PBT. While not specific to laboratory plastics, this data provides an indication of the potential for leaching under various conditions. It is important to note that the proportion of linear trimer within the total oligomer content can vary.

Sample TypeExperimental ConditionsTotal Oligomer Content in Material (mg/g)Migrated Cyclic Oligomers (µg/L or mg/kg)
PBT Pellets and ArticlesExhaustive extraction with dichloromethane1.87 - 6.10Not Applicable
PBT Utensils in Milk70°C for 2 hours (repeated 3 times)Not Applicable218 µg/L
PBT Utensils in Sunflower Oil200°C for 10 minutesNot Applicable7.5 mg/kg

Data sourced from Kubicova et al. (2022), Food Additives & Contaminants: Part A.[2]

Experimental Protocols

Protocol: Detection and Quantification of this compound using UHPLC-MS

This protocol provides a general framework for the analysis of this compound. Method optimization and validation are essential for specific applications.

1. Sample Preparation:

  • Aqueous Samples (Buffers, Media): No extensive preparation is typically needed. Samples can often be directly injected after filtration through a 0.22 µm PTFE syringe filter.

  • Solvent Extracts from Labware:

    • Place the PBT labware (e.g., a microcentrifuge tube) in a clean glass vial.

    • Add a known volume of the relevant solvent (e.g., acetonitrile, methanol).

    • Incubate under conditions that mimic the experimental use (e.g., 24 hours at 40°C).

    • Transfer the solvent to a clean vial for analysis.

2. UHPLC-MS System and Conditions:

  • UHPLC System: A system capable of binary gradient elution at high pressures.

  • Column: A C18 reversed-phase column is commonly used (e.g., 100 mm x 2.1 mm, 1.7 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution: A typical gradient might start at 50% B, increase to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions for re-equilibration.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

  • Mass Spectrometer: A high-resolution mass spectrometer (e.g., qTOF) with an electrospray ionization (ESI) source operating in positive ion mode.

  • Data Acquisition: Scan mode over a mass range that includes the expected m/z of the protonated this compound.

3. Data Analysis:

  • Extract the ion chromatogram for the theoretical m/z of the protonated this compound.

  • Integrate the peak area.

  • Quantify the concentration using a calibration curve prepared with a certified reference standard of this compound, if available. If a standard is not available, semi-quantification can be performed using a related compound with a similar chemical structure.

Visualizations

Contamination_Pathway cluster_Source Source of PBT Plastic cluster_Manufacturing Laboratory Consumable Manufacturing cluster_Lab_Workflow Laboratory Workflow PBT_Resin PBT Resin Pellets (with residual oligomers) Molding Injection Molding PBT_Resin->Molding Polymerization byproducts Packaging Packaging & Sterilization Molding->Packaging Labware PBT Labware (e.g., tubes, tips) Packaging->Labware Experiment Experimental Sample Labware->Experiment Leaching into solvents/samples Analysis Analytical Instrument Experiment->Analysis Contaminated sample injection

Caption: Potential contamination pathway of this compound from raw material to analytical measurement.

Troubleshooting_Guide Start Unexplained Peak in Analysis Method_Blank Run Method Blank (all reagents & labware) Start->Method_Blank Peak_Present_MB Peak Present? Method_Blank->Peak_Present_MB Solvent_Blank Run Solvent Blank (pure solvent) Peak_Present_MB->Solvent_Blank Yes No_Contamination No Contamination Detected in Blanks Peak_Present_MB->No_Contamination No Peak_Present_SB Peak Present? Solvent_Blank->Peak_Present_SB Leaching_Study Perform Leaching Study on PBT Labware Peak_Present_SB->Leaching_Study No Solvent_Contamination Source: Contaminated Solvent Peak_Present_SB->Solvent_Contamination Yes Peak_Present_LS Peak Present? Leaching_Study->Peak_Present_LS Labware_Contamination Source: PBT Labware Leaching Peak_Present_LS->Labware_Contamination Yes Other_Source Source is likely not PBT labware or solvent Peak_Present_LS->Other_Source No

Caption: Troubleshooting workflow for identifying the source of PBT trimer contamination.

References

Technical Support Center: Stability of Linear PBT Trimer Standards

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information regarding the stability, storage, and handling of linear Polybutylene Terephthalate (PBT) trimer analytical standards.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for linear PBT trimer standards?

A1: The two primary degradation mechanisms for this compound standards are hydrolysis and, to a lesser extent under normal laboratory conditions, thermal degradation.

  • Hydrolysis: PBT contains ester bonds that are susceptible to cleavage by water. This reaction is accelerated by elevated temperatures (above 50-60°C) and high humidity[1][2]. The process can be autocatalytic, as the formation of acidic carboxyl end-groups speeds up further degradation[2].

  • Thermal Degradation: At high temperatures (e.g., above 290°C), PBT undergoes decomposition through mechanisms like β-CH hydrogen transfer, which can produce a mix of cyclic and open-chain oligomers with different end-groups[3][4]. While these temperatures are not typical for storage, they can be relevant to analytical techniques like gas chromatography.

Q2: How should I store my this compound standards to ensure long-term stability?

A2: Proper storage is critical to maintain the integrity of your standards. General recommendations for polyester standards are to store them in a dry, well-ventilated area, protected from direct sunlight and extreme temperatures[5]. For optimal stability, we recommend the following conditions.

Q3: My analytical results are showing unexpected peaks when using an older PBT trimer standard. What could be the cause?

A3: The appearance of new peaks in your chromatogram (e.g., using HPLC) is a common indicator of standard degradation.

  • Smaller Peaks: The presence of new peaks with shorter retention times may indicate the formation of smaller molecules, such as PBT dimers or monomers (terephthalic acid and 1,4-butanediol), resulting from hydrolysis[1].

  • Broader Peaks or Shoulders: A decrease in the main trimer peak's purity, observed as peak broadening or the appearance of shoulders, can also signal the presence of degradation products.

Q4: The peak area of my main PBT trimer has significantly decreased over time. Does this mean the standard has degraded?

A4: A significant and progressive decrease in the peak area of the PBT trimer, when analyzed under consistent conditions, strongly suggests degradation. Hydrolysis breaks down the trimer into smaller fragments, reducing the concentration of the intact analyte in your standard solution[1]. To confirm, you should re-analyze using a fresh, properly stored standard as a reference.

Data on Stability and Storage Conditions

While specific quantitative stability data for this compound standards is not widely published, the stability can be inferred from the known behavior of PBT polymers. The following table summarizes expected stability under various storage conditions.

Storage ConditionTemperatureRelative HumidityLight ExposureExpected StabilityPotential Degradation Pathway
Recommended 15-25°C[6]40-60%[6][7]In dark (amber vial)[6]High. Minimal degradation expected over extended periods.-
Refrigerated 2-8°CLow (sealed container)In darkHigh. Recommended for long-term storage, especially if dissolved in a solvent.-
Room Temperature (Uncontrolled) 20-30°C> 60%Ambient lightModerate to Low. Risk of slow hydrolysis over time.[1]Hydrolysis
Elevated Temperature > 40°CVariableVariableLow. Significant degradation is likely.[1][2]Hydrolysis, potential for slow thermal decomposition.
High Humidity Any> 85%VariableVery Low. Accelerated hydrolysis is expected, especially at elevated temperatures.[1]Accelerated Hydrolysis

Visualizing Degradation and Experimental Workflow

Potential Hydrolytic Degradation of a this compound

The following diagram illustrates the primary hydrolytic degradation pathway where the ester linkages of a this compound are cleaved by water.

PBT_Trimer This compound (Intact Standard) Hydrolysis_Step1 Hydrolysis (Ester Cleavage) PBT_Trimer->Hydrolysis_Step1 + H₂O PBT_Dimer PBT Dimer Hydrolysis_Step1->PBT_Dimer Monomer_1 Terephthalic Acid or Butanediol-terminated monomer Hydrolysis_Step1->Monomer_1 Hydrolysis_Step2 Further Hydrolysis PBT_Dimer->Hydrolysis_Step2 + H₂O Monomer_2 Terephthalic Acid Hydrolysis_Step2->Monomer_2 Monomer_3 1,4-Butanediol Hydrolysis_Step2->Monomer_3

Hydrolytic degradation pathway of a this compound.
General Workflow for Stability Assessment

This workflow outlines a typical experimental protocol for evaluating the stability of a chemical standard over time.

start Start: Receive New PBT Trimer Standard Lot t0_analysis Time-Zero Analysis (t=0) (e.g., HPLC-UV/MS) Establish initial purity and concentration start->t0_analysis storage Aliquot and Store Standard under Different Conditions t0_analysis->storage conditions Condition 1: Recommended (15-25°C, 40-60% RH, Dark) storage->conditions conditions2 Condition 2: Accelerated (e.g., 40°C, 75% RH) storage->conditions2 conditions3 Condition 3: Other (e.g., Refrigerated) storage->conditions3 periodic_analysis Periodic Re-Analysis (t=1, t=2, ... t=n) Use same analytical method as t=0 conditions->periodic_analysis conditions2->periodic_analysis conditions3->periodic_analysis data_eval Data Evaluation Compare peak area, purity, and presence of degradants to t=0 periodic_analysis->data_eval decision Does data meet acceptance criteria? data_eval->decision end_stable End: Standard is Stable Determine Shelf-Life decision->end_stable Yes end_unstable End: Standard is Unstable Characterize Degradants decision->end_unstable No

Experimental workflow for assessing standard stability.

Detailed Experimental Protocol: Stability Assessment of this compound Standard

This protocol provides a framework for conducting a stability study on a this compound standard.

1. Objective: To determine the stability of a this compound analytical standard under defined storage conditions over a set period.

2. Materials and Equipment:

  • This compound Standard (new lot)

  • High-purity solvent (e.g., Acetonitrile or Dichloromethane, HPLC-grade)

  • Volumetric flasks and pipettes

  • Amber glass autosampler vials with caps

  • High-Performance Liquid Chromatograph (HPLC) with UV or Mass Spectrometric (MS) detector

  • Analytical balance

  • Controlled environment chambers/cabinets

3. Procedure:

  • Step 1: Initial Analysis (Time = 0)

    • Accurately prepare a stock solution of the new PBT trimer standard at a known concentration (e.g., 1 mg/mL).

    • Prepare a series of working solutions from the stock solution.

    • Develop a suitable HPLC method capable of separating the PBT trimer from potential degradation products.

    • Analyze the working solutions to establish the initial peak area, retention time, and purity of the trimer. This is your baseline (t=0) data.

  • Step 2: Storage of Samples

    • Aliquot the stock solution into multiple amber glass vials, ensuring a tight seal to minimize solvent evaporation.

    • Place sets of these vials into different controlled storage environments as outlined in the data table above (e.g., Recommended, Refrigerated, Accelerated).

  • Step 3: Periodic Testing

    • At predefined time points (e.g., 1, 3, 6, 12 months), remove one vial from each storage condition.

    • Allow the vial to equilibrate to room temperature before opening.

    • Analyze the sample using the exact same HPLC method and conditions as the t=0 analysis.

  • Step 4: Data Analysis and Interpretation

    • For each time point, calculate the percentage of the PBT trimer remaining relative to the t=0 measurement.

      • Formula: % Remaining = (Peak Area at t=x / Peak Area at t=0) * 100

    • Examine the chromatograms for any new peaks. If present, attempt to characterize them using MS if available.

    • The shelf-life of the standard under each condition is the time at which the concentration falls below a set threshold (e.g., 95% of the initial value) or when significant degradation products are observed.

References

Reducing ion suppression in LC-MS analysis of PBT oligomers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing ion suppression during the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of Polybutylene Terephthalate (PBT) oligomers.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I am observing significant ion suppression in my PBT oligomer analysis. What are the common causes?

A1: Ion suppression in the LC-MS analysis of PBT oligomers typically arises from co-eluting matrix components that compete with the analytes for ionization.[1] The complexity of the sample matrix is a primary factor. Common sources of ion suppression include:

  • High concentrations of co-eluting oligomers: In samples containing a mixture of PBT oligomers, the more abundant species can suppress the ionization of less abundant ones.

  • Matrix components from sample extracts: When analyzing PBT oligomers that have migrated into food or biological samples, endogenous substances like fats, proteins, and salts can interfere with ionization.[1]

  • Plastic additives: Other substances present in the PBT material, such as stabilizers, plasticizers, and flame retardants, can co-extract and cause ion suppression.

  • Mobile phase additives: High concentrations of non-volatile mobile phase additives can lead to the formation of adducts and suppress the desired ionization.

Q2: How can I detect and confirm ion suppression in my PBT oligomer analysis?

A2: A standard method to identify ion suppression is the post-column infusion experiment.[2][3] This involves infusing a standard solution of your PBT oligomer of interest at a constant rate into the LC eluent after the analytical column and before the mass spectrometer. A stable signal baseline will be established. You then inject a blank matrix sample (a sample without your analyte of interest). Any dip or decrease in the baseline signal indicates the retention time at which co-eluting matrix components are causing ion suppression.

Q3: What are the initial steps to troubleshoot and reduce ion suppression?

A3: A systematic approach to troubleshooting ion suppression is crucial. The following diagram outlines a logical workflow for addressing this issue.

start Start: Ion Suppression Observed sample_prep Optimize Sample Preparation start->sample_prep chromatography Modify Chromatographic Conditions sample_prep->chromatography If suppression persists ms_method Adjust MS Method chromatography->ms_method If suppression persists check_suppression Re-evaluate Ion Suppression ms_method->check_suppression check_suppression->sample_prep Unsuccessful end End: Ion Suppression Minimized check_suppression->end Successful start Start: Ion Suppression with ESI is_polar Is the PBT oligomer sufficiently polar? start->is_polar try_apci Switch to APCI is_polar->try_apci No optimize_esi Optimize ESI Parameters (e.g., voltages, gas flows) is_polar->optimize_esi Yes apci_success APCI provides better signal-to-noise try_apci->apci_success esi_optimized ESI signal improved optimize_esi->esi_optimized

References

Validation & Comparative

A Comparative Analysis of Linear vs. Cyclic PBT Trimer Toxicity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the toxicological profiles of linear and cyclic polybutylene terephthalate (PBT) trimers. Due to a notable lack of direct comparative experimental toxicity studies, this comparison relies on in silico toxicological assessments and in vitro digestion data. The information presented herein is intended to guide researchers in understanding the current state of knowledge and to highlight areas requiring further investigation.

Data Presentation: In Silico Toxicological Evaluation

The primary method for assessing the risk of PBT oligomers in the absence of extensive toxicological data is the Threshold of Toxicological Concern (TTC) concept. This approach categorizes substances into Cramer classes based on their chemical structure to estimate a safe level of human exposure.

Trimer TypeCramer ClassToxicological ConcernExposure Threshold
Cyclic PBT Trimer Class IIIHigh potential concern1.5 µg/kg body weight/day[1][2]
Linear PBT Trimer Class ILow probable toxicological concern30 µg/kg body weight/day[1][2]

Summary of In Silico Data: Based on the Cramer classification, cyclic PBT trimers are presumed to have a significantly higher toxicological potential than their linear counterparts.[1][2] This classification underscores the importance of understanding the environmental and biological fate of these different oligomers.

Key Experimental Finding: In Vitro Intestinal Digestibility

A pivotal study investigated the behavior of cyclic polyester oligomers under simulated human intestinal conditions. The findings have significant implications for the risk assessment of cyclic PBT trimers.

Finding: In a simulated intestinal environment, cyclic PBT trimers undergo rapid cleavage, with at least 75% of the initial amount converting into their linear counterparts within the first hour of incubation.[1]

Implication: This suggests that upon ingestion, the more toxic cyclic PBT trimer may be converted to the less toxic linear form, potentially reducing its overall systemic toxicity.[1] However, it is important to note that degradation to the monomer, terephthalic acid (TPA), was not observed in this study.[1]

Experimental Protocols

In Vitro Intestinal Digestion of Cyclic PBT Trimer

This protocol is based on the methodology described in the study by Eckardt et al. (2019).

Objective: To simulate the digestion of cyclic PBT trimer in the human small intestine to assess its stability and potential for transformation.

Materials:

  • Cyclic PBT trimer

  • Simulated intestinal fluid (SIF) containing pancreatin and bile salts

  • Phosphate buffer

  • High-performance liquid chromatography (HPLC) system for analysis

Procedure:

  • Preparation of Test Substance: A stock solution of cyclic PBT trimer is prepared in a suitable solvent.

  • Incubation: The cyclic PBT trimer stock solution is added to the simulated intestinal fluid at a physiologically relevant concentration. The mixture is then incubated at 37°C with constant agitation to mimic intestinal motility.

  • Sampling: Aliquots of the incubation mixture are collected at various time points (e.g., 0, 1, 2, 4 hours).

  • Sample Preparation: The enzymatic reaction in the collected aliquots is stopped, typically by protein precipitation.

  • Analysis: The concentration of the cyclic PBT trimer and the formation of its linear counterpart are quantified using HPLC.

Mandatory Visualizations

Logical Relationship in PBT Trimer Toxicological Assessment

cluster_ingestion Ingestion & Digestion cluster_assessment Toxicological Assessment Cyclic PBT Trimer Cyclic PBT Trimer In Vitro Digestion In Vitro Digestion Cyclic PBT Trimer->In Vitro Digestion Cleavage TTC Assessment TTC Assessment Cyclic PBT Trimer->TTC Assessment This compound This compound This compound->TTC Assessment Systemic Exposure Systemic Exposure This compound->Systemic Exposure In Vitro Digestion->this compound Cramer Class III\n(High Concern) Cramer Class III (High Concern) TTC Assessment->Cramer Class III\n(High Concern) Cramer Class I\n(Low Concern) Cramer Class I (Low Concern) TTC Assessment->Cramer Class I\n(Low Concern)

Caption: PBT Trimer Toxicological Evaluation Workflow.

Experimental Workflow for In Vitro Digestion Analysis

Start Start Prepare Cyclic PBT\nTrimer Solution Prepare Cyclic PBT Trimer Solution Start->Prepare Cyclic PBT\nTrimer Solution Incubate with\nSimulated Intestinal Fluid\n(37°C) Incubate with Simulated Intestinal Fluid (37°C) Prepare Cyclic PBT\nTrimer Solution->Incubate with\nSimulated Intestinal Fluid\n(37°C) Collect Aliquots\nat Time Points Collect Aliquots at Time Points Incubate with\nSimulated Intestinal Fluid\n(37°C)->Collect Aliquots\nat Time Points Stop Enzymatic Reaction Stop Enzymatic Reaction Collect Aliquots\nat Time Points->Stop Enzymatic Reaction Analyze by HPLC Analyze by HPLC Stop Enzymatic Reaction->Analyze by HPLC Quantify Cyclic and\nLinear Trimer Quantify Cyclic and Linear Trimer Analyze by HPLC->Quantify Cyclic and\nLinear Trimer End End Quantify Cyclic and\nLinear Trimer->End

Caption: In Vitro PBT Trimer Digestion Workflow.

References

A Comparative Guide to the Analytical Performance of Chromatography Columns for PBT Oligomer Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the analytical performance of different chromatography columns for the separation of Polybutylene terephthalate (PBT) oligomers. The information presented is based on published experimental data to assist researchers in selecting the most suitable column for their specific analytical needs.

Data Presentation: Comparison of Chromatographic Conditions and Performance

The separation of PBT oligomers, which can be cyclic or linear, is crucial for quality control and safety assessment, particularly in applications like food contact materials.[1][2] The choice of chromatographic column and mobile phase significantly impacts the resolution and selectivity of the separation. Below is a summary of quantitative data from various studies using different column types.

Parameter Reversed-Phase HPLC (RP-HPLC) Reversed-Phase UHPLC Normal-Phase HPLC (NP-HPLC)
Column OmniSpher RP-C18[3]Waters Acquity BEH C18[1]New-Pak Silica 60 Å[3]
Particle Size 5 µm[3]1.7 µm[1]4 µm[3]
Column Dimensions 20 mm x 4.6 mm[3]100 mm x 2.1 mm[1]150 mm x 3.9 mm[3]
Mobile Phase Isocratic: Methanol/Water (85:15, v/v)[3]Gradient: Water (0.1% Formic Acid) and Methanol (0.1% Formic Acid)[1]Isocratic: Dichloromethane/Tetrahydrofuran/Acetic Acid (99:0.5:0.5, v/v/v)[3]
Flow Rate 1.0 mL/min[3]200 µL/min[1]1.0 mL/min[3]
Temperature Room Temperature[3]40 °C[1]Room Temperature[3]
Detection UV at 254 nm[3]UV at 240 nm, qTOF-MS[1]UV at 254 nm[3]
Key Performance Good resolution and more symmetric peaks compared to the silica column.[3]Excellent separation of cyclic PBT oligomers from dimer to pentamer.[1]Successful separation of oligomers.[3]
Analysis Time Less than 30 minutes.[3]Approximately 30 minutes.[1]Less than 30 minutes.[3]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. The following sections outline the key experimental protocols from the cited studies.

Reversed-Phase HPLC for PBT Oligomer Analysis

A study successfully separated PBT oligomers using an OmniSpher RP-C18 column (20 mm x 4.6 mm, 5 µm particle size).[3] The separation was achieved under isocratic conditions with a mobile phase of Methanol/Water (85:15, v/v) at a flow rate of 1.0 mL/min.[3] The injection volume was 5 µL, and detection was performed using UV at 254 nm.[3] This method demonstrated better resolution and more symmetrical peaks compared to a normal-phase silica column.[3]

Ultra-High-Performance Liquid Chromatography (UHPLC) for PBT Oligomer Analysis

For a higher resolution separation of cyclic PBT oligomers, a UHPLC-qTOF-MS method was developed.[1] This method utilized a Waters Acquity BEH C18 column (100 mm x 2.1 mm, 1.7 µm particle size) maintained at 40 °C.[1] A gradient elution was employed with a mobile phase consisting of water with 0.1% formic acid (A) and methanol with 0.1% formic acid (B). The gradient program started at 50% B and linearly increased to 95% B over 25 minutes.[1] The flow rate was 200 µL/min, and the injection volume was 5 µL.[1] Detection was carried out using a UV detector at 240 nm and a qTOF mass spectrometer.[1]

Normal-Phase HPLC for PBT Oligomer Analysis

PBT oligomers were also separated using a New-Pak Silica 60 Å column (150 mm x 3.9 mm, 4 µm particle size).[3] The mobile phase was an isocratic mixture of Dichloromethane/Tetrahydrofuran/Acetic Acid (99:0.5:0.5, v/v/v) at a flow rate of 1.0 mL/min.[3] The injection volume was 5 µL, and UV detection was performed at 254 nm.[3]

Logical Workflow for Chromatography Column Selection

The selection of an appropriate chromatography column is a critical step in developing a robust analytical method for PBT oligomer analysis. The following diagram illustrates a logical workflow to guide this selection process.

ColumnSelectionWorkflow start Define Analytical Goal (e.g., Quantification, Identification) sample_prep Sample Preparation (Extraction, Dissolution) start->sample_prep oligomer_props Consider Oligomer Properties (Polarity, Size) sample_prep->oligomer_props column_type Select Column Type oligomer_props->column_type rp_hplc Reversed-Phase (RP-HPLC) (e.g., C18, C8) column_type->rp_hplc Non-polar to Mid-polar Oligomers np_hplc Normal-Phase (NP-HPLC) (e.g., Silica, Cyano) column_type->np_hplc Polar Oligomers sec Size-Exclusion (SEC) column_type->sec Size-based Separation method_dev Method Development (Mobile Phase, Gradient, Temperature) rp_hplc->method_dev np_hplc->method_dev sec->method_dev performance_eval Evaluate Performance (Resolution, Selectivity, Peak Shape) method_dev->performance_eval optimization Optimization performance_eval->optimization Not Acceptable validation Method Validation performance_eval->validation Acceptable optimization->method_dev end Routine Analysis validation->end

Caption: Logical workflow for selecting a chromatography column for PBT oligomer analysis.

References

Navigating the Analytical Landscape for Linear PBT Trimer Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

A notable gap exists in the scientific literature regarding formal inter-laboratory comparisons for the analysis of linear polybutylene terephthalate (PBT) trimers. Proficiency tests, such as those organized by the European Union Reference Laboratory for Food Contact Materials (EURL-FCM), have predominantly centered on cyclic PBT oligomers due to regulatory focus. This guide, therefore, provides a comparative overview of the primary analytical methodologies employed for the identification and quantification of linear PBT trimers, drawing upon data from single-laboratory validation studies and research articles. The objective is to offer researchers, scientists, and drug development professionals a comprehensive reference for selecting and implementing appropriate analytical strategies.

The two principal techniques utilized for the analysis of PBT oligomers, including linear trimers, are High-Performance Liquid Chromatography with Ultraviolet/Diode-Array Detection (HPLC-UV/DAD) and Liquid Chromatography coupled with Mass Spectrometry (LC-MS). Each method presents distinct advantages and considerations in terms of sensitivity, selectivity, and complexity.

Experimental Protocols

A clear understanding of the experimental procedures is crucial for the successful implementation and adaptation of these methods. Below are detailed protocols for both HPLC-UV/DAD and LC-MS-based analysis of linear PBT trimers.

Sample Preparation from PBT Material:

A generic sample preparation workflow is the initial step for both analytical techniques.

  • Sample Comminution: PBT pellets or articles are cryogenically milled to a fine powder to increase the surface area for extraction.

  • Solvent Extraction: A specific amount of the powdered PBT is subjected to solvent extraction. Dichloromethane is a commonly used solvent for this purpose. The extraction is often accelerated using techniques like ultrasonication for a defined period (e.g., 3 hours).

  • Filtration and Concentration: The resulting extract is filtered to remove any particulate matter. The solvent is then evaporated under a gentle stream of nitrogen, and the residue is reconstituted in a known volume of a suitable solvent (e.g., acetonitrile/water mixture) compatible with the subsequent chromatographic analysis.

Method 1: High-Performance Liquid Chromatography with UV/DAD Detection (HPLC-UV/DAD)

This method is a robust and widely available technique for the quantification of PBT oligomers.

Instrumentation:

  • HPLC system equipped with a binary or quaternary pump, an autosampler, a column oven, and a UV/DAD detector.

Chromatographic Conditions:

  • Column: A C18 reversed-phase column is typically used (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution is commonly employed using a mixture of water and acetonitrile or methanol. A typical gradient might start with a higher proportion of water and gradually increase the organic solvent concentration to elute the more hydrophobic oligomers.

  • Flow Rate: A standard flow rate is 1.0 mL/min.

  • Column Temperature: The column is maintained at a constant temperature, for instance, 40 °C, to ensure reproducible retention times.

  • Detection: The UV/DAD detector is set to monitor at a wavelength where the PBT oligomers exhibit maximum absorbance, typically around 240 nm.

  • Quantification: Quantification is generally performed using an external standard of a structurally similar compound, such as bis(2-hydroxyethyl) terephthalate (BHET), due to the lack of commercially available certified standards for linear PBT trimers.[1]

Method 2: Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS offers higher selectivity and sensitivity compared to HPLC-UV/DAD, enabling the identification and quantification of oligomers at lower concentrations.

Instrumentation:

  • An ultra-high-performance liquid chromatography (UHPLC) or HPLC system coupled to a mass spectrometer, such as a Quadrupole Time-of-Flight (QTOF) or a triple quadrupole (QqQ) instrument.

Chromatographic Conditions (UHPLC):

  • Column: A high-efficiency C18 column is used (e.g., 100 mm x 2.1 mm, 1.7 µm particle size).

  • Mobile Phase: A gradient elution with water and acetonitrile or methanol, often with the addition of a modifier like formic acid (e.g., 0.1%) to enhance ionization.

  • Flow Rate: A typical flow rate for UHPLC is in the range of 0.3-0.5 mL/min.

  • Column Temperature: Maintained at a constant temperature, for example, 40 °C.

Mass Spectrometry Conditions:

  • Ion Source: Electrospray ionization (ESI) is commonly used, typically in positive ion mode.

  • Detection Mode: For quantitative analysis, selected ion monitoring (SIM) or multiple reaction monitoring (MRM) on a triple quadrupole instrument provides the highest sensitivity and selectivity. For identification and structural confirmation, full scan mode on a high-resolution mass spectrometer like a QTOF is employed.

  • Quantification: While facing the same standard availability issue as HPLC-UV, LC-MS can utilize isotopically labeled internal standards for more accurate quantification if available. In their absence, external calibration with related compounds is also a common practice.

Data Presentation: Comparison of Analytical Methods

The following table summarizes the performance characteristics of HPLC-UV/DAD and LC-MS for the analysis of PBT oligomers. It is important to note that specific performance data for linear PBT trimer is scarce in the literature; therefore, some of the cited data pertains to cyclic PBT oligomers, which can serve as a reasonable proxy for what to expect for linear analogues.

Performance ParameterHPLC-UV/DADLC-MS (e.g., UHPLC-qTOF-MS)
Limit of Quantification (LOQ) Typically in the low mg/kg or high µg/kg range in food simulants.Offers significantly lower LOQs, often in the low µg/kg to ng/kg range in food simulants and food matrices. For cyclic PBT oligomers, LOQs have been reported to be higher than 0.4 µg/kg in simulants.[2]
Linearity (R²) Generally provides good linearity with R² values > 0.99 over the calibrated range.Excellent linearity with R² values typically > 0.99.
Selectivity Moderate. Co-elution with matrix components or other oligomers can interfere with quantification.High. The ability to select for specific mass-to-charge ratios provides excellent selectivity and reduces the impact of matrix interferences.
Precision (RSD) Good, with Relative Standard Deviations (RSDs) typically below 15%.Excellent, with RSDs generally below 10%. Recoveries for cyclic PBT oligomers have been reported in the range of 95-114% with RSDs below 12%.[2]
Confirmation of Identity Based on retention time and UV spectrum, which is not highly specific.Provides mass-to-charge ratio and fragmentation patterns, allowing for a high degree of confidence in the identification of the analyte.
Mandatory Visualization

The following diagrams illustrate the typical experimental workflows for the analysis of linear PBT trimers using HPLC-UV/DAD and LC-MS.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV/DAD Analysis PBT_Sample PBT Material (Pellets/Article) Milling Cryogenic Milling PBT_Sample->Milling Extraction Solvent Extraction (e.g., Dichloromethane) Milling->Extraction Filtration Filtration Extraction->Filtration Concentration Evaporation & Reconstitution Filtration->Concentration Injection HPLC Injection Concentration->Injection Separation Reversed-Phase C18 Separation Injection->Separation Detection UV/DAD Detection (240 nm) Separation->Detection Quantification Quantification (External Standard) Detection->Quantification

HPLC-UV/DAD workflow for this compound analysis.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis PBT_Sample PBT Material (Pellets/Article) Milling Cryogenic Milling PBT_Sample->Milling Extraction Solvent Extraction (e.g., Dichloromethane) Milling->Extraction Filtration Filtration Extraction->Filtration Concentration Evaporation & Reconstitution Filtration->Concentration Injection UHPLC Injection Concentration->Injection Separation Reversed-Phase C18 Separation Injection->Separation Ionization Electrospray Ionization (ESI) Separation->Ionization Detection Mass Spectrometry Detection (e.g., QTOF, QqQ) Ionization->Detection Quantification Quantification & Identification Detection->Quantification

LC-MS workflow for this compound analysis.

References

Comparing migration levels of linear PBT trimer in different food simulants.

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to the Migration of Linear PBT Trimer in Various Food Simulants

This guide provides a comparative analysis of the migration levels of the linear polybutylene terephthalate (PBT) trimer into different food simulants. The data and methodologies presented are based on scientific studies and are intended for researchers, scientists, and professionals in the field of drug development and food contact material safety.

Introduction

Polybutylene terephthalate (PBT) is a thermoplastic polyester commonly used in food contact materials (FCMs) due to its mechanical and thermal stability.[1] During the polymerization process, low molecular weight oligomers, including linear and cyclic forms, are generated as by-products.[2] These oligomers have the potential to migrate from the PBT matrix into foodstuffs, raising safety concerns. While cyclic oligomers are often present in higher concentrations in the polymer itself, linear oligomers have been shown to be more relevant for migration into aqueous foods.[1][3] This guide focuses on the migration of the this compound, a specific oligomer of interest, into various food simulants that mimic the properties of different types of food.

The migration of substances from FCMs is influenced by several factors, including the type of food, temperature, contact time, and the physicochemical properties of the migrant and the food matrix.[2] To assess the potential for migration, standardized food simulants are used to represent different food categories:

  • Aqueous and Acidic Foods: Simulated by solutions like 10% ethanol and 3% acetic acid.

  • Alcoholic Foods: Simulated by ethanolic solutions of varying concentrations (e.g., 20%, 50%).

  • Fatty Foods: Simulated by substances like olive oil, sunflower oil, or alternative fatty food simulants such as isooctane and 95% ethanol.

This guide will compare the migration levels of the this compound in these different simulant types, providing a clear overview of its migration behavior under various conditions.

Data Presentation: Migration Levels of PBT Oligomers

The following table summarizes the quantitative data on the migration of PBT oligomers, with a focus on the linear trimer where specific data is available.

Food SimulantSimulant TypeTest ConditionsMigrating SubstanceMigration LevelReference
WaterAqueous100°C for 2 hours (repeated use)Total Linear PBT Oligomers0.29 mg/item[1]
Simulant D1 (50% Ethanol)Aqueous/FattyNot specifiedPBT Trimer0.21 µg/L[4]
IsooctaneFattyNot specifiedPBT Trimer4.11 µg/L[4]
3% Acetic AcidAcidicNot specifiedCyclic PBT OligomersData not available for linear trimer[2]
20% EthanolAqueous/AlcoholicNot specifiedCyclic PBT OligomersData not available for linear trimer[2]
95% EthanolFattyNot specifiedCyclic PBT OligomersData not available for linear trimer[2]
Sunflower OilFatty200°C for 10 minutesCyclic PBT Oligomers7.5 mg/kg[2]
MilkFatty/Aqueous70°C for 2 hours (repeated use)Cyclic PBT Oligomers218 µg/L[2]

Note: Data for the this compound is limited. The table includes data for total linear oligomers and cyclic oligomers to provide a broader context for the migration behavior of PBT oligomers. The migration of the linear trimer into acidic and lower-concentration alcoholic simulants is expected but quantitative data was not found in the reviewed literature.

Experimental Protocols

The methodologies employed in the cited studies for determining the migration of PBT oligomers are detailed below.

Migration Testing

Migration experiments are typically conducted based on regulations such as the European Commission Regulation (EU) No. 10/2011.[2] The general procedure involves the following steps:

  • Sample Preparation: PBT articles (e.g., utensils, pellets) are cleaned and brought into contact with the selected food simulant.[2] The surface area to volume ratio is controlled to ensure standardized testing conditions.

  • Incubation: The PBT samples are immersed in the food simulant and incubated at specific temperatures and for defined durations to simulate real-use scenarios.[1][2] For example, testing for repeated-use articles may involve multiple migration steps.[1]

  • Migrate Collection: After incubation, the food simulant containing the migrated substances (the "migrate") is collected for analysis.

Analytical Method: HPLC-DAD/ESI-MS

A common and effective method for the identification and quantification of PBT oligomers is High-Performance Liquid Chromatography (HPLC) coupled with a Diode-Array Detector (DAD) and an Electrospray Ionization Mass Spectrometer (ESI-MS).[1][3]

  • Chromatographic Separation: The migrate is injected into an HPLC system. The different oligomers are separated based on their affinity for the stationary phase of the HPLC column and the mobile phase.

  • Detection and Identification (DAD and ESI-MS):

    • DAD: Provides ultraviolet (UV) absorption data, which aids in the initial detection of aromatic compounds like PBT oligomers.

    • ESI-MS: The eluting compounds are ionized and their mass-to-charge ratio is determined by the mass spectrometer. This allows for the precise identification of the this compound and other oligomers based on their molecular weight.[1]

  • Quantification:

    • Quantification is often performed using an external standard. For PBT oligomers, a compound with a similar chemical structure and chromophore, such as bis(2-hydroxyethyl) terephthalate (BHET), can be used to create a calibration curve.[1] The concentration of the this compound in the migrate is then determined by comparing its peak area in the chromatogram to the calibration curve.

Visualization of the Migration Process

The following diagrams illustrate the logical workflow of the PBT trimer migration process and the analytical determination.

MigrationProcess cluster_PBT PBT Food Contact Material cluster_Food Food Simulant PBT_Matrix PBT Polymer Matrix Trimer This compound Aqueous Aqueous Simulant (e.g., 10% Ethanol, 3% Acetic Acid) Trimer->Aqueous Migration Fatty Fatty Simulant (e.g., Olive Oil, Isooctane) Trimer->Fatty Migration Alcoholic Alcoholic Simulant (e.g., 50% Ethanol) Trimer->Alcoholic Migration

Caption: Migration of this compound into food simulants.

AnalyticalWorkflow Start PBT Sample in Food Simulant Incubation Incubation (Controlled Temperature & Time) Start->Incubation Collection Collection of Migrate Solution Incubation->Collection Analysis HPLC-DAD/ESI-MS Analysis Collection->Analysis Quantification Quantification of This compound Analysis->Quantification Result Migration Level (e.g., µg/L) Quantification->Result

References

A Comparative Guide to Monitoring Polybutylene Terephthalate (PBT) Degradation: The Role of Linear PBT Trimer

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of analytical methods for monitoring the degradation of polybutylene terephthalate (PBT), with a particular focus on the utility of the linear PBT trimer as a key indicator. The information presented is supported by experimental data from peer-reviewed studies to assist researchers in selecting the most appropriate techniques for their specific needs.

Introduction to PBT Degradation

Polybutylene terephthalate (PBT) is a thermoplastic engineering polymer widely used in automotive, electronics, and consumer goods due to its excellent mechanical and thermal properties. However, like all polymers, PBT is susceptible to degradation when exposed to heat, moisture, and UV radiation. The primary degradation mechanisms are hydrolysis and thermal degradation, which lead to chain scission and the formation of various low molecular weight products, including monomers, linear oligomers, and cyclic oligomers. Monitoring the extent of this degradation is crucial for ensuring product quality, safety, and reliability.

Key Degradation Indicators and Their Significance

Several chemical and physical changes can be monitored to assess PBT degradation. The ideal indicator is one that is sensitive to the early stages of degradation and shows a clear correlation with the extent of polymer deterioration.

  • Linear PBT Oligomers (e.g., Trimer): These are formed through the hydrolytic or thermal cleavage of the polymer backbone. Studies have shown that linear oligomers are more likely to migrate from the polymer matrix into aqueous environments compared to their cyclic counterparts, making them particularly relevant for applications involving contact with liquids.[1][2]

  • Cyclic PBT Oligomers (e.g., Dimer, Trimer): These are byproducts of the polymerization process and can also be formed during thermal degradation at temperatures below 290°C. While they are present in higher concentrations within the bulk material, their migration into aqueous media is less pronounced than that of linear oligomers.

  • PBT Monomer: The presence of the PBT monomer can be a highly sensitive indicator of the initial stages of degradation, detectable even before changes are observed with less sensitive techniques like FT-IR.

  • Changes in Molecular Weight: A decrease in the average molecular weight of the polymer, often measured by techniques like Gel Permeation Chromatography (GPC), is a direct consequence of chain scission and a fundamental indicator of degradation.

  • Physical and Mechanical Properties: Changes in properties such as tensile strength, elongation at break, and hardness are ultimate indicators of the impact of degradation on the material's performance. However, these changes may only become significant in the later stages of degradation.

  • Volatile Organic Compounds (VOCs): Thermal degradation of PBT can also produce volatile compounds like butadiene, which can be monitored as indicators of decomposition.

Comparative Analysis of Degradation Indicators

The choice of a degradation indicator depends on the specific application, the degradation environment, and the required sensitivity of the measurement. The following table summarizes the performance of different indicators based on available data.

IndicatorDegradation TypeSensitivityAnalytical Method(s)AdvantagesLimitations
This compound Hydrolytic, ThermalHighHPLC-MS, MALDI-TOF MSGood indicator of chain scission, relevant for migration studies.Quantification can be challenging without standards.
Cyclic PBT Dimer/Trimer ThermalModerateHPLC-MS, MALDI-TOF MSAbundant in the polymer, indicative of thermal history.Less relevant for migration into aqueous media.
PBT Monomer Hydrolytic, ThermalVery HighTDP/DART-MS, LC-MSExcellent for detecting initial stages of degradation.May not correlate linearly with advanced degradation.
Molecular Weight All typesHighGPC/SECDirect measure of polymer chain integrity.Requires dissolution of the polymer, can be time-consuming.
Butadiene ThermalModerateGC-MSIndicates high-temperature degradation pathways.Only applicable to thermal degradation.
Mechanical Properties All typesLowTensile testing, DurometryDirectly measures performance loss.Insensitive to early stages of degradation.
Quantitative Data from Experimental Studies

The following table presents quantitative data from a study on the migration of PBT oligomers from a kitchen utensil into water, simulating use at high temperatures. This data highlights the higher propensity of linear oligomers to migrate compared to cyclic oligomers.

Table 1: Migration of PBT Oligomers into Water at 100°C for 2 hours [1][2]

Migrated SpeciesAmount (mg/item)
Total Linear Oligomers 0.29
Cyclic PBT Dimer 0.05

This data is from the third migration test, representing repeated use.

Experimental Protocols

Quantification of Linear and Cyclic PBT Oligomers by HPLC-MS

This method is suitable for the simultaneous quantification of various PBT oligomers in extracts from degraded polymer samples or in migration solutions.

a. Sample Preparation (from solid PBT):

  • Cryo-mill a representative sample of the PBT material to a fine powder.

  • Accurately weigh approximately 100 mg of the powder into a glass vial.

  • Add 10 mL of a suitable solvent mixture (e.g., dichloromethane/hexafluoroisopropanol, 9:1 v/v) to dissolve the polymer and extract the oligomers.

  • Sonicate the mixture for 30 minutes to ensure complete dissolution.

  • Precipitate the polymer by adding an anti-solvent (e.g., methanol).

  • Centrifuge the sample and collect the supernatant containing the oligomers.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen and reconstitute in a known volume of the mobile phase for analysis.

b. HPLC-MS Analysis:

  • Chromatographic System: A high-performance liquid chromatograph coupled with a mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended for high resolution and accurate mass measurements.

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size) is typically used.

  • Mobile Phase: A gradient elution with water (A) and acetonitrile (B), both containing 0.1% formic acid, is common. The gradient program should be optimized to separate the various oligomers.

  • Flow Rate: A typical flow rate is 0.3 mL/min.

  • Injection Volume: 5-10 µL.

  • Detection: Mass spectrometry in positive electrospray ionization (ESI+) mode. The mass spectrometer should be set to scan a mass range that includes the expected m/z values of the PBT oligomers (e.g., m/z 100-2000).

  • Quantification: Quantification is typically performed using an external calibration curve prepared from isolated and purified oligomer standards, if available. If standards are not available, semi-quantification can be performed using a surrogate standard with a similar chemical structure and response factor.

Analysis of PBT Degradation Products by MALDI-TOF MS

This technique is particularly useful for analyzing the distribution of oligomers and identifying their end-groups, providing insights into the degradation mechanism.

a. Sample Preparation:

  • Dissolve the degraded PBT sample in a suitable solvent like hexafluoroisopropanol (HFIP).

  • Prepare a matrix solution (e.g., 2,5-dihydroxybenzoic acid (DHB) or α-cyano-4-hydroxycinnamic acid (CHCA) in a solvent like acetone or acetonitrile/water with 0.1% TFA).

  • Mix the sample solution with the matrix solution in a specific ratio (e.g., 1:10 v/v).

  • Spot a small volume (e.g., 1 µL) of the mixture onto the MALDI target plate and allow it to air-dry to form co-crystals.

b. MALDI-TOF MS Analysis:

  • Instrument: A MALDI-TOF mass spectrometer equipped with a suitable laser (e.g., nitrogen laser at 337 nm).

  • Mode: Typically operated in positive ion reflectron mode for higher resolution.

  • Laser Energy: The laser energy should be optimized to achieve good ionization without causing excessive fragmentation of the oligomers.

  • Mass Range: The mass range should be set to cover the expected distribution of oligomers (e.g., m/z 500-5000).

  • Data Analysis: The resulting mass spectrum will show a series of peaks corresponding to the different oligomers. The mass difference between adjacent peaks corresponds to the mass of the PBT repeating unit. The end-groups of the oligomers can be identified by analyzing the exact masses of the peaks.

Visualizing PBT Degradation Pathways and Workflows

PBT Degradation Pathways

The following diagram illustrates the main degradation pathways of PBT, leading to the formation of linear and cyclic oligomers.

PBT_Degradation PBT Degradation Pathways cluster_products Degradation Products PBT Polybutylene Terephthalate (PBT) Polymer Chain Hydrolysis Hydrolysis (H2O, Heat) PBT->Hydrolysis Thermal Thermal Degradation (Heat) PBT->Thermal Linear_Oligomers Linear Oligomers (e.g., Trimer) Hydrolysis->Linear_Oligomers Monomer PBT Monomer Hydrolysis->Monomer Thermal->Linear_Oligomers > 290°C (β-H transfer) Cyclic_Oligomers Cyclic Oligomers (Dimer, Trimer) Thermal->Cyclic_Oligomers < 290°C VOCs Volatiles (e.g., Butadiene) Thermal->VOCs

Caption: PBT degradation via hydrolysis and thermal stress.

Experimental Workflow for PBT Degradation Analysis

This diagram outlines a typical experimental workflow for analyzing PBT degradation and quantifying key indicators.

Experimental_Workflow Workflow for PBT Degradation Analysis cluster_degradation 1. Degradation cluster_prep 2. Sample Preparation cluster_analysis 3. Analysis cluster_data 4. Data Interpretation PBT_Sample PBT Sample Degradation_Conditions Apply Degradation Conditions (Heat, Humidity, Time) PBT_Sample->Degradation_Conditions Degraded_PBT Degraded PBT Sample Degradation_Conditions->Degraded_PBT Extraction Extraction of Oligomers Degraded_PBT->Extraction Dissolution Polymer Dissolution Degraded_PBT->Dissolution HPLC_MS HPLC-MS Extraction->HPLC_MS MALDI_TOF MALDI-TOF MS Extraction->MALDI_TOF GPC GPC/SEC Dissolution->GPC Quantification Quantification of Linear & Cyclic Oligomers HPLC_MS->Quantification MALDI_TOF->Quantification MW_Distribution Molecular Weight Distribution GPC->MW_Distribution Comparison Comparative Analysis of Degradation Indicators Quantification->Comparison MW_Distribution->Comparison

Caption: A typical PBT degradation analysis workflow.

Conclusion

The selection of an appropriate indicator for PBT degradation is critical for ensuring the material's performance and safety. While traditional methods provide valuable information, the analysis of specific degradation products offers higher sensitivity, particularly in the early stages of degradation. The this compound, along with other linear oligomers, serves as a robust indicator of chain scission through both hydrolytic and thermal pathways. Its higher tendency to migrate into aqueous environments makes it a particularly important marker for applications with food or biological contact. For comprehensive analysis, a multi-faceted approach that combines the quantification of specific oligomers with the measurement of changes in molecular weight and physical properties is recommended. The detailed experimental protocols and workflows provided in this guide offer a starting point for researchers to develop and validate their own methods for monitoring PBT degradation.

References

Unraveling Structural Isomers: A Comparative Guide to the Mass Spectral Fragmentation of Linear and Cyclic PBT Trimers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the subtle yet significant differences in the mass spectral behavior of polymeric oligomers is crucial for accurate material characterization and impurity profiling. This guide provides an objective comparison of the fragmentation patterns of linear and cyclic polybutylene terephthalate (PBT) trimers, supported by experimental data and detailed methodologies.

Polybutylene terephthalate (PBT) is a widely used thermoplastic polyester. During its synthesis and processing, a small fraction of low molecular weight oligomers, including trimers, is inevitably formed. These can exist as both cyclic and linear structures, which may exhibit different physical and chemical properties. Mass spectrometry is a powerful tool for the identification and structural elucidation of these oligomers. However, the differentiation between linear and cyclic isomers can be challenging without a clear understanding of their distinct fragmentation behaviors under tandem mass spectrometry (MS/MS) conditions.

This guide delves into the characteristic fragmentation pathways of protonated linear and cyclic PBT trimers observed in electrospray ionization tandem mass spectrometry (ESI-MS/MS). By examining the resulting product ion spectra, we can establish a reliable basis for their differentiation.

Comparative Analysis of Fragmentation Patterns

The key to distinguishing between linear and cyclic PBT trimers lies in their response to collision-induced dissociation (CID). The constrained structure of the cyclic trimer leads to a more predictable and limited set of fragmentation pathways compared to its linear counterpart.

FeatureCyclic PBT TrimerLinear PBT Trimer (Proposed)
Precursor Ion [M+H]⁺ (m/z) 661.2~679.2 (with -OH, -COOH end groups)
Primary Fragmentation Ring-opening followed by fragmentationCleavage at ester linkages
Major Fragment Ion Series 1 Loss of a butylene terephthalate unit (220.1 Da)Loss of a butylene glycol unit (90.1 Da)
Major Fragment Ion Series 2 Loss of a terephthalic acid unit (166.0 Da)Loss of a terephthalic acid unit (166.0 Da)
Characteristic Fragment Ions (m/z) 441.2, 221.1Dependent on end groups, e.g., 589.1, 513.1

Experimental Protocols

The data for the cyclic PBT trimer is based on High-Resolution Mass Spectrometry (HR-MS²) analysis. The proposed fragmentation for the this compound is inferred from general principles of polyester fragmentation under ESI-MS/MS conditions.

Sample Preparation: PBT oligomers are typically extracted from the bulk polymer using a suitable solvent such as dichloromethane or a mixture of hexafluoroisopropanol (HFIP) and chloroform. The extract is then filtered and diluted in an appropriate solvent system for mass spectrometric analysis, often acetonitrile/water with a small amount of formic acid to promote protonation.

Mass Spectrometry:

  • Instrumentation: An ultra-high-performance liquid chromatography (UHPLC) system coupled to a quadrupole time-of-flight (qTOF) mass spectrometer with an electrospray ionization (ESI) source is commonly used.

  • Ionization Mode: Positive ion mode is used to detect the protonated molecules [M+H]⁺.

  • MS/MS Analysis: Collision-induced dissociation (CID) is performed on the selected precursor ions of the PBT trimers. The collision energy is optimized to induce sufficient fragmentation for structural elucidation. A typical collision energy range for PBT oligomers is 30-50 eV.

  • Data Acquisition: Mass spectra are acquired over a mass-to-charge (m/z) range that encompasses the precursor and expected fragment ions, typically m/z 50-1000.

Visualization of Fragmentation Pathways

The following diagrams, generated using Graphviz, illustrate the distinct fragmentation pathways of cyclic and linear PBT trimers.

cluster_cyclic Cyclic PBT Trimer Fragmentation Cyclic_Trimer_[M+H]+_661.2 Cyclic Trimer [M+H]⁺ m/z 661.2 Fragment_441.2 [M - C12H12O4 + H]⁺ m/z 441.2 Cyclic_Trimer_[M+H]+_661.2->Fragment_441.2 - C12H12O4 Fragment_221.1 [C12H13O4]⁺ m/z 221.1 Fragment_441.2->Fragment_221.1 - C12H12O4

Caption: Fragmentation pathway of a cyclic PBT trimer.

cluster_linear Proposed this compound Fragmentation Linear_Trimer_[M+H]+_679.2 Linear Trimer (-OH, -COOH) [M+H]⁺ m/z 679.2 Fragment_589.1 [M - C4H8O2 + H]⁺ m/z 589.1 Linear_Trimer_[M+H]+_679.2->Fragment_589.1 - C4H8O2 Fragment_513.1 [M - C8H4O3 + H]⁺ m/z 513.1 Linear_Trimer_[M+H]+_679.2->Fragment_513.1 - C8H4O3

Caption: Proposed fragmentation of a this compound.

Concluding Remarks

The mass spectral fragmentation of linear and cyclic PBT trimers exhibits clear and reproducible differences that allow for their unambiguous identification. The cyclic structure's fragmentation is characterized by sequential losses of butylene terephthalate units after an initial ring-opening. In contrast, linear PBT trimers are expected to fragment primarily at the ester linkages, leading to losses of butylene glycol or terephthalic acid units, with the specific fragment ions being dependent on the nature of the end groups. This comparative guide provides a foundational understanding for researchers working on the characterization of polyesters and the identification of their oligomeric components.

Navigating the Analytical Maze: A Comparative Guide to Quantification Methods for Linear PBT Trimer

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of small molecules is paramount. This guide provides a comprehensive comparison of analytical methods for the precise measurement of linear polybutylene terephthalate (PBT) trimer, a molecule of increasing interest in materials science and toxicology.

The presence and migration of PBT oligomers, including the linear trimer, from food contact materials and other polymer-based products have garnered significant attention. Consequently, robust and reliable analytical methods are crucial for risk assessment and quality control. This guide delves into the two primary analytical techniques employed for this purpose: High-Performance Liquid Chromatography with Ultraviolet/Diode Array Detection (HPLC-UV/DAD) and Liquid Chromatography-Mass Spectrometry (LC-MS).

At a Glance: Comparing HPLC-UV/DAD and LC-MS for Linear PBT Trimer Quantification

The choice of analytical technique often depends on the specific requirements of the study, including sensitivity, selectivity, and the nature of the sample matrix. Below is a summary of the key performance characteristics of HPLC-UV/DAD and LC-MS for the quantification of this compound.

ParameterHPLC-UV/DADLC-MS/MS
Principle Separation by chromatography, detection by UV absorbance.Separation by chromatography, detection by mass-to-charge ratio.
Selectivity Moderate; relies on chromatographic separation. Potential for interference from co-eluting compounds with similar UV spectra.High; provides structural information and can distinguish between compounds with the same retention time.
Sensitivity Generally lower than LC-MS. Limits of quantification (LOQs) are typically in the µg/mL to high ng/mL range.High; LOQs can reach low ng/mL to pg/mL levels, making it suitable for trace analysis.
Accuracy Can be high with a dedicated this compound standard. Use of external standards like BHET may introduce bias.High, especially when using an isotopically labeled internal standard. Susceptible to matrix effects which need to be addressed.
Precision Good; Relative Standard Deviations (RSDs) are typically below 15%.[1]Excellent; RSDs are often below 10%.
Linearity Good over a defined concentration range.Excellent over a wide dynamic range.
Cost Lower initial investment and operational costs.Higher initial investment and maintenance costs.
Throughput Can be high with optimized methods.Can be high, particularly with modern, fast LC systems.

In-Depth Analysis of Quantification Methods

High-Performance Liquid Chromatography with UV/Diode Array Detection (HPLC-UV/DAD)

HPLC-UV/DAD is a widely accessible and robust technique for the quantification of compounds that possess a UV chromophore, such as the aromatic rings in the PBT trimer.

Strengths:

  • Cost-Effectiveness: The instrumentation is relatively inexpensive to acquire and maintain.

  • Robustness and Simplicity: HPLC-UV/DAD methods are generally straightforward to develop and validate.

  • Good Precision: The technique offers good repeatability and intermediate precision.[1]

Limitations:

  • Limited Selectivity: The detector's reliance on UV absorbance means that any co-eluting impurity with a similar UV spectrum can interfere with the quantification, leading to inaccurate results.

  • Lower Sensitivity: Compared to LC-MS, HPLC-UV/DAD is less sensitive, which may be a limitation when analyzing samples with very low concentrations of the this compound.

  • Dependence on a Specific Standard: For the most accurate quantification, a certified reference standard of the this compound is essential. In its absence, a surrogate standard like bis(2-hydroxyethyl) terephthalate (BHET) can be used, but this approach may compromise accuracy due to differences in the molar absorptivity between the standard and the analyte.[2][3]

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS, particularly with a tandem mass spectrometer (MS/MS), is a powerful tool for the quantification of trace-level compounds in complex matrices.

Strengths:

  • High Selectivity and Specificity: By monitoring specific precursor-to-product ion transitions, LC-MS/MS can selectively detect the this compound even in the presence of co-eluting compounds, significantly reducing the risk of interference.

  • High Sensitivity: LC-MS offers significantly lower limits of detection and quantification compared to HPLC-UV, making it ideal for trace analysis.

  • Structural Information: Mass spectrometry provides information about the molecular weight and fragmentation pattern of the analyte, which can be used for confirmation of its identity.

Limitations:

  • Matrix Effects: The ionization process in the mass spectrometer can be suppressed or enhanced by other components in the sample matrix, leading to inaccurate quantification.[4][5] Careful method development and the use of an appropriate internal standard (ideally, an isotopically labeled version of the analyte) are crucial to mitigate these effects.

  • Higher Cost and Complexity: LC-MS systems are more expensive to purchase and operate, and require a higher level of expertise for method development and maintenance.

  • Ionization Efficiency: The ionization efficiency of linear and cyclic PBT oligomers can differ, which needs to be considered when developing a method for the simultaneous analysis of both types of compounds.

Experimental Protocols: A Closer Look

Sample Preparation

The choice of sample preparation technique is critical for accurate quantification and depends on the sample matrix.

  • For polymer extracts: A common approach involves dissolving the polymer in a suitable solvent like dichloromethane followed by ultrasonication to extract the oligomers.[6]

  • For food simulants and biological matrices: Liquid-liquid extraction or solid-phase extraction (SPE) can be used to isolate the analytes and remove interfering matrix components.

Chromatographic Separation

A reversed-phase C18 column is typically used for the separation of PBT oligomers. A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with a small amount of formic acid) and an organic solvent (e.g., acetonitrile or methanol) is commonly employed.

Detection and Quantification
  • HPLC-UV/DAD: Detection is typically performed at the wavelength of maximum absorbance for the PBT trimer. Quantification is based on a calibration curve constructed using a this compound standard or a suitable surrogate.

  • LC-MS/MS: The mass spectrometer is operated in multiple reaction monitoring (MRM) mode for the highest selectivity and sensitivity. Specific precursor and product ions for the this compound are monitored. Quantification is performed using a calibration curve, preferably with an internal standard to correct for matrix effects and variations in instrument response.

Visualizing the Workflow

The following diagram illustrates a typical experimental workflow for the quantification of this compound.

cluster_sample_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Analysis Sample Sample (e.g., Polymer, Food Simulant) Extraction Extraction/Cleanup (e.g., LLE, SPE) Sample->Extraction HPLC HPLC Separation (Reversed-Phase C18) Extraction->HPLC UV_DAD UV/DAD Detection HPLC->UV_DAD HPLC-UV/DAD Path MS Mass Spectrometry (MS or MS/MS) HPLC->MS LC-MS Path Quantification Quantification (Calibration Curve) UV_DAD->Quantification MS->Quantification Report Results Reporting Quantification->Report

Caption: General workflow for this compound quantification.

Conclusion and Recommendations

Both HPLC-UV/DAD and LC-MS are viable techniques for the quantification of this compound.

  • For routine quality control and screening of samples where high sensitivity is not required, HPLC-UV/DAD offers a cost-effective and robust solution. However, the accuracy of this method is highly dependent on the availability of a certified reference standard for the this compound and the absence of interfering compounds.

  • For research, trace-level analysis, and in complex matrices, LC-MS/MS is the superior technique due to its high sensitivity and selectivity. To ensure the accuracy of LC-MS data, it is crucial to address potential matrix effects, ideally through the use of an isotopically labeled internal standard.

The availability of a certified reference standard for the this compound is a critical factor for achieving accurate and comparable results across different laboratories and methods. Further development and validation of analytical methods, particularly those employing LC-MS/MS with appropriate internal standards, will continue to enhance the reliability of this compound quantification. Researchers should carefully consider the specific requirements of their application to select the most appropriate analytical technique.

References

Navigating the Labyrinth of PBT Oligomer Analysis: A Guide to Certified Reference Materials and Analytical Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate identification and quantification of poly(butylene terephthalate) (PBT) oligomers are critical in various fields, from ensuring the safety of food contact materials to understanding polymer degradation and its impact on pharmaceutical product stability. This guide provides a comprehensive comparison of the currently available certified reference materials (CRMs) and the primary analytical methodologies for PBT oligomer analysis. We delve into the experimental protocols of established techniques and explore potential alternatives, offering a roadmap for researchers navigating this complex analytical landscape.

The Scarcity of Certified Reference Materials

A significant challenge in PBT oligomer analysis is the limited availability of commercial certified reference materials. Unlike many small molecules, well-characterized standards for individual PBT oligomers are not readily accessible through commercial vendors. The primary source for these materials has been academic and governmental research institutions that synthesize, isolate, and characterize them for specific research purposes or for conducting proficiency tests.

Notably, the Joint Research Centre (JRC) of the European Commission has been at the forefront of producing and characterizing cyclic PBT oligomers, specifically the dimer, trimer, tetramer, and pentamer. These in-house reference materials have been instrumental in proficiency testing schemes for National Reference Laboratories, ensuring the quality and comparability of analytical results across different institutions.[1][2]

Due to the lack of widespread commercial availability, researchers often need to isolate and purify PBT oligomers from a raw PBT material. This process typically involves preparative high-performance liquid chromatography (HPLC) followed by comprehensive characterization to confirm the identity and purity of the isolated oligomers.[3][4][5]

Comparison of Analytical Techniques for PBT Oligomer Analysis

The analysis of PBT oligomers predominantly relies on chromatographic techniques coupled with various detectors. Quantitative Nuclear Magnetic Resonance (qNMR) also plays a crucial role in the purity assessment of isolated standards. The following table summarizes the key performance characteristics of the most common analytical methods.

Analytical Technique Principle Typical Analytes Reported Purity/Quantification Limits Advantages Disadvantages
HPLC with Diode Array Detection (HPLC-DAD) Separation based on polarity, detection based on UV absorbance.Cyclic and linear PBT oligomers.Purity of isolated oligomers reported between 96.1% and 97.0%.[3][4][5]Robust, widely available, good for quantification of known oligomers.Requires chromophores for detection, may have limited sensitivity for trace analysis, co-elution of isomers can be a challenge.
Ultra-High-Performance Liquid Chromatography with Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-qTOF-MS) High-resolution separation with high-resolution mass analysis for identification and quantification.Cyclic and linear PBT oligomers and their degradation products.Limits of quantification (LOQs) in the low ng/mL range have been reported for PET oligomers, with similar performance expected for PBT.[6][7]High sensitivity and selectivity, allows for identification of unknown oligomers through accurate mass measurement.Higher instrument cost and complexity compared to HPLC-DAD.
Quantitative Nuclear Magnetic Resonance (qNMR) Quantification based on the direct relationship between the integrated signal intensity of a specific nucleus and the number of those nuclei in the molecule.Purity assessment of isolated PBT oligomers.Purity of isolated PBT cyclic oligomers determined to be between 96.1% (tetramer) and 97.0% (trimer).[3][4][5]Primary ratio method, does not require a specific CRM of the analyte if a certified internal standard is used. Provides structural information.Lower sensitivity compared to chromatographic methods, requires pure, isolated material for accurate purity assessment.

Experimental Protocols

High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD)

This method is a workhorse for the routine quantification of known PBT oligomers.

Instrumentation:

  • HPLC system with a binary or quaternary pump

  • Autosampler

  • Column thermostat

  • Diode Array Detector (DAD)

Chromatographic Conditions (Typical):

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase: A gradient of water (A) and acetonitrile (B). A typical gradient might start at 50% B, increase to 100% B over 20 minutes, hold for 5 minutes, and then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 10 µL

  • Detection: DAD monitoring at 240 nm, which is a common absorbance maximum for the terephthalate chromophore.[5]

Sample Preparation:

  • Dissolve the PBT sample in a suitable solvent such as a mixture of hexafluoroisopropanol (HFIP) and chloroform.

  • Precipitate the polymer by adding a non-solvent like methanol.

  • Centrifuge the sample and collect the supernatant containing the oligomers.

  • Evaporate the solvent and reconstitute the residue in the initial mobile phase composition.

  • Filter the sample through a 0.45 µm syringe filter before injection.

Ultra-High-Performance Liquid Chromatography with Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-qTOF-MS)

For high-sensitivity analysis and the identification of unknown oligomers, UHPLC-qTOF-MS is the method of choice.

Instrumentation:

  • UHPLC system

  • High-resolution qTOF mass spectrometer with an electrospray ionization (ESI) source

Chromatographic Conditions (Typical):

  • Column: C18 or similar reversed-phase UHPLC column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size)

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B). A fast gradient is typically used due to the higher pressure tolerance of UHPLC systems.

  • Flow Rate: 0.3 - 0.5 mL/min

  • Column Temperature: 40-50 °C

  • Injection Volume: 1-5 µL

Mass Spectrometry Conditions (Typical):

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Capillary Voltage: 3-4 kV

  • Source Temperature: 120-150 °C

  • Desolvation Gas Flow and Temperature: Optimized for the specific instrument.

  • Mass Range: m/z 100-2000

  • Data Acquisition: Full scan mode for profiling and targeted MS/MS for structural confirmation.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a powerful tool for determining the purity of isolated PBT oligomer standards without the need for an identical reference material.

Instrumentation:

  • High-field NMR spectrometer (e.g., 400 MHz or higher)

Sample Preparation:

  • Accurately weigh a known amount of the isolated PBT oligomer and a certified internal standard (e.g., maleic anhydride, dimethyl sulfone) into an NMR tube. The internal standard should have a resonance that does not overlap with the analyte signals.

  • Dissolve the sample and internal standard in a known volume of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

NMR Acquisition Parameters (Typical for ¹H qNMR):

  • Pulse Sequence: A standard 90° pulse sequence.

  • Relaxation Delay (d1): At least 5 times the longest T₁ of the signals of interest to ensure full relaxation.

  • Number of Scans: Sufficient to achieve a good signal-to-noise ratio (e.g., 16 or 32 scans).

  • Spectral Width: Sufficient to cover all resonances of interest.

Data Processing and Purity Calculation:

  • Process the spectrum with appropriate phasing and baseline correction.

  • Integrate the characteristic, well-resolved signals of the PBT oligomer and the internal standard.

  • Calculate the purity of the PBT oligomer using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS

    Where:

    • I = Integral value

    • N = Number of protons giving rise to the signal

    • MW = Molecular weight

    • m = mass

    • IS = Internal Standard

    • analyte = PBT oligomer

Alternative Analytical Approaches

While chromatography-based methods are dominant, other techniques show promise for the analysis of PBT oligomers, though they are less commonly applied and direct comparative data is limited.

  • Supercritical Fluid Chromatography (SFC): SFC utilizes a supercritical fluid, typically carbon dioxide, as the mobile phase. It can offer faster separations and is considered a "greener" alternative to HPLC due to reduced organic solvent consumption.[4][8] SFC has been shown to be effective for the separation of various polymer oligomers and could be a viable alternative for PBT oligomer analysis, particularly for complex mixtures.

  • Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry: MALDI-TOF is a soft ionization technique that is well-suited for the analysis of polymers and oligomers.[3] It can provide rapid information on the molecular weight distribution of oligomers in a sample. However, quantification with MALDI-TOF can be challenging due to variations in ionization efficiency for different oligomer sizes.

Visualizing the Workflow and Logic

To better illustrate the analytical process and the role of reference materials, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Output raw_pbt Raw PBT Material dissolution Dissolution in HFIP/Chloroform raw_pbt->dissolution precipitation Polymer Precipitation (Methanol) dissolution->precipitation supernatant Collect Supernatant (Oligomers) precipitation->supernatant reconstitution Solvent Evaporation & Reconstitution supernatant->reconstitution qnmr qNMR supernatant->qnmr For isolated fractions hplc HPLC-DAD reconstitution->hplc uhplc UHPLC-qTOF-MS reconstitution->uhplc quantification Quantification of Known Oligomers hplc->quantification uhplc->quantification identification Identification of Unknown Oligomers uhplc->identification purity Purity Assessment qnmr->purity

Caption: Experimental workflow for PBT oligomer analysis.

crm_logic cluster_foundation Foundation of Accurate Measurement cluster_application Application in Analysis cluster_outcome Outcome crm Certified Reference Material (or well-characterized in-house standard) calibration Instrument Calibration (e.g., for HPLC, UHPLC-MS) crm->calibration validation Method Validation (Accuracy, Precision, Linearity) crm->validation identification Confirmation of Identity (Retention Time, Mass Spectrum) crm->identification quantification Accurate Quantification of Target Oligomers calibration->quantification validation->quantification identification->quantification reliable_data Reliable and Comparable Analytical Results quantification->reliable_data

Caption: Role of CRMs in ensuring data accuracy.

References

Navigating the Regulatory Maze: A Comparative Guide to PBT Oligomers in Food Contact Materials

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the safety of materials that come into contact with food is paramount. Polybutylene terephthalate (PBT), a thermoplastic polyester, is widely used in kitchenware and food packaging due to its excellent thermal and mechanical properties. However, the migration of PBT oligomers—low molecular weight species formed during polymerization—into food is a critical safety consideration. This guide provides a comprehensive comparison of the regulatory landscapes in the European Union and the United States, details on analytical methodologies for detecting PBT oligomers, and an evaluation of alternative materials.

Regulatory Frameworks: A Tale of Two Systems

The regulatory approaches to PBT oligomers in food contact materials (FCMs) differ significantly between the European Union and the United States. The EU has a more prescriptive system with specific limits and testing protocols, while the U.S. relies on a broader safety assurance framework.

In the European Union , PBT oligomers are primarily regulated under Commission Regulation (EU) No. 10/2011 on plastic materials and articles intended to come into contact with food. While there is no specific migration limit (SML) for the total of all PBT oligomers, some individual oligomers may be listed with specific restrictions.[1] Unlisted oligomers are treated as non-intentionally added substances (NIAS).[2][3][4][5] For NIAS, a generic migration limit of 10 µg/kg of food is often applied.[5] The regulation also mandates an overall migration limit (OML) for all non-volatile substances migrating from the plastic, which is set at 10 milligrams per square decimeter of the food contact surface (mg/dm²).[1][6][7][8]

The United States Food and Drug Administration (FDA) takes a different approach. PBT is an approved polymer for food contact use and is listed in Title 21 of the Code of Federal Regulations (21 CFR), specifically under Part 177 which covers polymers as indirect food additives.[1][9][10][11] Unlike the EU, the FDA generally considers oligomers as part of the polymer itself, not as separate impurities.[2] The core of the FDA's regulation is the principle of Good Manufacturing Practice (GMP), which requires that all components of food contact articles be of a "purity suitable for their intended use."[2] This places the responsibility on the manufacturer to ensure that any substance migrating from the material, including oligomers, is safe under the conditions of use. For NIAS, which includes reaction byproducts and degradation products, there is no specific official guidance, but they must be considered in the overall safety assessment.[2][3][6] A substance may be exempt from regulation as a food additive under the Threshold of Regulation (TOR) if its migration results in a dietary concentration at or below 0.5 parts per billion (ppb).[9]

Regulatory Framework Comparison Logical Flow of FCM Regulation for PBT Oligomers cluster_EU European Union (Regulation (EU) No. 10/2011) cluster_US United States (FDA) EU_Start PBT Food Contact Material EU_CheckListed Is the oligomer listed in Annex I? EU_Start->EU_CheckListed EU_SML Specific Migration Limit (SML) applies EU_CheckListed->EU_SML Yes EU_NIAS Considered a Non-Intentionally Added Substance (NIAS) EU_CheckListed->EU_NIAS No EU_OML Overall Migration Limit (OML) of 10 mg/dm² must also be met EU_SML->EU_OML EU_NIAS_Limit Generic migration limit (e.g., 10 µg/kg) and toxicological risk assessment required EU_NIAS->EU_NIAS_Limit EU_NIAS_Limit->EU_OML US_Start PBT Food Contact Material (21 CFR 177) US_GMP Good Manufacturing Practice (GMP) - 'Purity suitable for intended use' US_Start->US_GMP US_Safety Manufacturer's Safety Assessment (including potential migrants like oligomers) US_GMP->US_Safety US_TOR Is migration below Threshold of Regulation (TOR) of 0.5 ppb? US_Safety->US_TOR US_Exempt Exempt from food additive regulation US_TOR->US_Exempt Yes US_FCN Food Contact Notification (FCN) or other authorization may be required US_TOR->US_FCN No

Regulatory workflow for PBT oligomers in the EU and US.

Quantitative Comparison of Regulatory Limits

The following table summarizes the key quantitative limits for substances migrating from PBT food contact materials in the EU and the general threshold for regulatory consideration in the US.

RegulationParameterLimitApplicability
EU (Regulation (EU) No. 10/2011) Overall Migration Limit (OML)10 mg/dm²Total non-volatile substances migrating to food or food simulant.
Specific Migration Limit (SML)VariesApplies to specific, listed substances (monomers or additives).
NIAS MigrationGenerally < 10 µg/kgFor non-listed, non-intentionally added substances.
US (FDA) Threshold of Regulation (TOR)0.5 ppb (in diet)If migration is below this level, the substance may be exempt from regulation as a food additive.

Experimental Protocols for Migration and Analysis

Accurate quantification of PBT oligomer migration is crucial for regulatory compliance and safety assessment. The methodologies typically involve migration testing followed by chemical analysis.

Migration Testing Protocol

Migration testing simulates the contact of the PBT material with food under worst-case foreseeable use conditions.

Objective: To determine the amount of PBT oligomers that migrate from a food contact material into a food simulant.

Materials:

  • PBT article (e.g., kitchen utensil, food container)

  • Food simulants as per Regulation (EU) No. 10/2011:

    • Simulant A: 10% ethanol (for aqueous foods)

    • Simulant B: 3% acetic acid (for acidic foods)

    • Simulant D1: 50% ethanol (for alcoholic foods and as a simulant for milk)[5][12]

    • Simulant D2: Vegetable oil (e.g., sunflower or olive oil) (for fatty foods)

  • Glass migration cells or containers

  • Oven or incubator capable of maintaining the test temperature

Procedure:

  • Sample Preparation: The PBT article is cleaned and, if necessary, cut into standardized test specimens with a known surface area.

  • Pre-conditioning: The test specimens are pre-conditioned according to the relevant standard.

  • Exposure: The specimens are immersed in the appropriate food simulant in a migration cell at a defined surface area to volume ratio (typically 6 dm² per 1 kg of food simulant).

  • Test Conditions: The migration cells are stored at specific time and temperature combinations that represent the intended use of the PBT article. Examples from literature include:[5][12]

    • Repeated use (e.g., kitchen utensils for hot-fill): 70°C for 2 hours (this may be repeated three times with fresh simulant to assess repeated use migration).

    • High-temperature applications (e.g., frying): 200°C for 10 minutes (using vegetable oil as the simulant).

  • Sample Collection: After the specified contact time, the food simulant is removed from the cell and stored for analysis.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

HPLC is the most common technique for the separation and quantification of PBT oligomers.[3][4][5][7][13][14][15][16][17]

Objective: To identify and quantify PBT oligomers in the food simulant after migration testing.

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) system

  • Detector: Diode Array Detector (DAD), Fluorescence Detector (FLD), or Mass Spectrometer (MS)

  • Reversed-phase C18 column

Procedure:

  • Sample Preparation:

    • Aqueous simulants (A, B, D1): An aliquot of the simulant may be directly injected or may require a concentration step (e.g., evaporation under a stream of nitrogen) followed by reconstitution in a suitable solvent.

    • Fatty food simulant (D2): Requires a liquid-liquid extraction or solid-phase extraction (SPE) to separate the oligomers from the oil matrix.

  • Chromatographic Separation: The prepared sample is injected into the HPLC system. A gradient elution program is typically used, with a mobile phase consisting of solvents like acetonitrile and water, to separate the different PBT oligomers based on their polarity and size.

  • Detection and Quantification:

    • DAD/FLD: Oligomers are detected based on their UV absorbance or fluorescence properties. Quantification is performed by comparing the peak areas of the analytes in the sample to those of known concentration standards.

    • MS: Provides mass information for each separated peak, allowing for more confident identification of the oligomers. Quantification is also performed using appropriate standards.

  • Data Analysis: The concentration of each PBT oligomer in the food simulant is calculated and expressed in mg/kg of food simulant or mg/dm² of the contact surface.

Experimental_Workflow Workflow for PBT Oligomer Migration Analysis Start PBT Food Contact Material Migration Migration Testing (Food Simulants, Time, Temperature) Start->Migration Simulant Food Simulant with Migrated Oligomers Migration->Simulant SamplePrep Sample Preparation (Concentration / Extraction) Simulant->SamplePrep HPLC HPLC Analysis (Separation of Oligomers) SamplePrep->HPLC Detection Detection & Quantification (DAD, FLD, or MS) HPLC->Detection Result Migration Data (mg/kg or mg/dm²) Detection->Result RiskAssessment Risk Assessment & Regulatory Compliance Check Result->RiskAssessment

General experimental workflow for PBT oligomer analysis.

Performance of PBT and Alternative Materials

The choice of material for food contact applications depends on a balance of performance, safety, and cost. Below is a comparison of PBT with common alternatives.

MaterialKey Performance CharacteristicsConsiderations for Food Contact
PBT High heat resistance, good chemical resistance, excellent dimensional stability.[2][18]Potential for oligomer migration, which requires safety assessment.
PET Good mechanical strength, clarity, and cost-effective.[2][12][13][18][19]Lower heat resistance than PBT, also has potential for oligomer migration.
Polyamides (e.g., PA6, PA66) High mechanical strength, good toughness and wear resistance.[8][11][19][20]Can absorb moisture, which may affect dimensional stability. Potential for migration of cyclic polyamide oligomers.[6]
High-Performance Polyamides (e.g., PA46, PA410) Excellent heat resistance and mechanical performance, some are bio-based.[6]Generally show lower oligomer migration compared to PA66.[6]
Silicone Excellent heat resistance, flexibility, non-stick properties.Generally considered safe, but some studies have indicated potential for leaching of certain chemicals.
Stainless Steel High durability, excellent heat resistance, non-reactive.Potential for migration of metals (e.g., nickel, chromium) under certain conditions, especially with acidic foods.[1][14][15]
Wood/Bamboo Natural, renewable, and biodegradable.Can be porous and absorb moisture and odors; requires proper cleaning and maintenance to prevent microbial growth.

digraph "Material_Comparison" {
graph [fontname="Arial", fontsize=12, labelloc="t", label="Comparison of PBT and Alternative Food Contact Materials"];
node [shape=ellipse, style=filled, fontname="Arial", fontsize=10];
edge [fontname="Arial", fontsize=9];

// Center Node PBT [label="PBT", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Alternative Materials PET [label="PET", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PA [label="Polyamides\n(PA6, PA66)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; HP_PA [label="High-Performance\nPolyamides", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Silicone [label="Silicone", fillcolor="#4285F4", fontcolor="#FFFFFF"]; SS [label="Stainless Steel", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Relationships PBT -> PET [label="Lower Heat Resistance\nMore Cost-Effective", color="#5F6368"]; PBT -> PA [label="Lower Mechanical Strength\nBetter Dimensional Stability", color="#5F6368"]; PA -> HP_PA [label="Improved Heat Resistance\nLower Oligomer Migration", color="#34A853"]; PBT -> Silicone [label="Less Flexible\nSimilar Heat Resistance", color="#5F6368"]; PBT -> SS [label="Lower Durability\nLighter Weight", color="#5F6368"]; }

<i>Key performance trade-offs of PBT vs. alternatives.i>

Conclusion

The regulatory landscape for PBT oligomers in food contact materials is complex and varies by jurisdiction. The EU employs a detailed regulatory framework with specific and overall migration limits, treating unlisted oligomers as NIAS requiring a risk assessment. In contrast, the US FDA relies on a broader GMP framework, placing the onus on manufacturers to ensure the overall safety and purity of their products. For researchers and developers, a thorough understanding of these regulations, coupled with robust analytical testing for oligomer migration, is essential for ensuring product compliance and consumer safety. The choice of material for food contact applications should be guided by a comprehensive evaluation of performance characteristics, potential for migration, and regulatory requirements. High-performance alternatives to PBT exist, each with its own set of advantages and safety considerations that must be carefully weighed.

References

Safety Operating Guide

Proper Disposal of Linear PBT Trimer: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Linear PBT Trimer, an oligomer of Polybutylene Terephthalate, should be handled with caution due to the limited toxicological data available. While PBT polymer is generally considered non-hazardous, the properties of its oligomers may differ. Research on PBT oligomers in the context of food contact materials suggests that while linear oligomers are presumed to have low toxicity, a conservative approach to disposal is warranted in a laboratory setting.

Key Information for Disposal Consideration

The following table summarizes essential information gathered from safety data sheets for PBT and research on its oligomers.

ParameterInformationSource
Chemical Name Linear Polybutylene Terephthalate TrimerN/A
CAS Number Not found for the linear trimer. (PBT Polymer: 26062-94-2, PBT Cyclic Trimer: 63440-94-8)[1][2]
Physical Form Likely a solid powder or granule.[3][4]
Hazard Classification Not classified. PBT polymer is not considered a hazardous waste under RCRA. However, the hazards of the linear trimer are not fully established.[5]
Toxicity Toxicological properties have not been thoroughly investigated. Assumed to be of low toxicity, but this is not confirmed.[6][7]
Environmental Impact Expected to be poorly biodegradable but not to pose a significant ecological problem.[5]
Primary Disposal Route Incineration or landfilling through a licensed hazardous waste vendor is the recommended conservative approach.[5]

Step-by-Step Disposal Protocol

This protocol provides a conservative approach to the disposal of this compound, prioritizing safety and environmental responsibility.

1. Personal Protective Equipment (PPE):

  • Wear standard laboratory PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

2. Waste Identification and Labeling:

  • The waste must be correctly identified.

  • Use a hazardous waste label provided by your institution's EHS department.

  • Clearly label the waste container with "this compound" and any other known constituents. Do not use abbreviations.

  • Indicate the approximate quantity of the waste.

3. Waste Collection and Storage:

  • Collect waste this compound in a dedicated, sealed, and chemically compatible container.

  • Do not mix with other waste streams unless explicitly permitted by your EHS office.

  • Store the sealed waste container in a designated satellite accumulation area within the laboratory.

  • Ensure the storage area is cool, dry, and away from incompatible materials.

4. Disposal Request:

  • Once the waste container is full or ready for disposal, submit a chemical waste pickup request to your institution's EHS department.

  • Follow the specific procedures outlined by your EHS office for waste collection.

5. Accidental Spills:

  • In the event of a spill, sweep up the solid material carefully to avoid generating dust.

  • Place the spilled material and any contaminated cleaning materials into a sealed container and label it as hazardous waste.

  • Report the spill to your laboratory supervisor and EHS department.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound in a laboratory setting.

This compound Disposal Workflow cluster_prep Preparation cluster_accumulation Accumulation cluster_disposal Disposal cluster_spill Spill Response start Start: Have Linear PBT Trimer waste for disposal ppe Wear appropriate PPE: - Safety glasses - Lab coat - Gloves start->ppe container Select a compatible, sealable waste container ppe->container collect Collect waste in the container container->collect label_waste Label container with: - 'this compound' - Hazard information (if known) - Date collect->label_waste spill Spill Occurs collect->spill potential event store Store in a designated Satellite Accumulation Area label_waste->store request_pickup Submit a chemical waste pickup request to EHS store->request_pickup ehs_pickup EHS collects the waste for proper disposal (incineration/landfill) request_pickup->ehs_pickup end End: Waste properly disposed ehs_pickup->end contain_spill Sweep up solid material spill->contain_spill collect_spill Place spill debris in a sealed, labeled container contain_spill->collect_spill report_spill Report spill to supervisor and EHS collect_spill->report_spill report_spill->request_pickup Request pickup for spill waste

References

Personal protective equipment for handling Linear PBT Trimer

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for Linear PBT Trimer

Hazard Assessment

To the best of our knowledge, the chemical, physical, and toxicological properties of this compound have not been thoroughly investigated. However, based on the information available for Polybutylene Terephthalate (PBT), the polymer from which the trimer is derived, this compound is expected to have a low order of toxicity.[1][2]

The primary hazards associated with handling this compound in powder form are:

  • Mechanical Irritation: As with any fine powder, it can cause mechanical irritation to the eyes and respiratory tract.[1][2]

  • Dust Explosion: Like many organic powders, fine dust particles can form an explosive mixture with air.[2]

  • Thermal Burns: If heated to a molten state, the material can cause severe thermal burns upon skin contact.[1][2]

It is important to note that PBT itself is considered essentially inert and non-toxic.[1]

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment for handling this compound in a powder form under standard laboratory conditions.

Body Part Personal Protective Equipment Specifications & Rationale
Eyes/Face Safety glasses with side shields or goggles.[3][4] A face shield is recommended when there is a risk of splashing of molten material.[2]To protect against airborne particles and potential splashes.
Skin Disposable nitrile gloves.[5] A lab coat or coveralls should be worn to protect skin and clothing.[6]To prevent skin contact with the powder. Nitrile gloves provide a good barrier for general chemical handling.
Respiratory A NIOSH-approved N95 respirator or higher is recommended if handling procedures are likely to generate dust, or if working outside of a ventilated enclosure.[7]To prevent inhalation of fine dust particles. The use of respirators should comply with OSHA Respiratory Standards (CFR 1910.134).[7]
Handling Procedures

Adherence to the following procedural steps will minimize exposure and ensure safe handling of this compound.

3.1. Engineering Controls:

  • Ventilation: All handling of this compound powder should be conducted in a well-ventilated area. A chemical fume hood or a powder weighing station with HEPA filtration is highly recommended to minimize the generation of airborne dust.[5][8][9]

3.2. Step-by-Step Handling Protocol:

  • Preparation: Before handling, ensure the work area is clean and uncluttered.[10] Have all necessary PPE readily available.

  • Weighing: If possible, weigh the powder inside a fume hood or a powder weighing station to control dust.[8] If a balance cannot be placed inside a hood, tare a sealed container, add the powder to the container inside the hood, and then seal it before weighing outside the hood.[10]

  • Transferring: When transferring the powder, do so carefully to minimize dust generation. Use small scoops and work as close to the receiving container as possible.[8]

  • Housekeeping: Clean up any spills immediately using a HEPA-filtered vacuum or by wet cleaning methods.[8] Dry sweeping should be avoided as it can disperse dust into the air.[10]

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling the powder and before leaving the laboratory.[10]

Disposal Plan

This compound is not classified as a hazardous waste.[11] However, proper disposal procedures should be followed in accordance with local, state, and federal regulations.[12]

4.1. Waste Characterization:

  • The waste is considered a non-hazardous solid chemical waste.

4.2. Disposal Steps:

  • Containment: Collect waste powder and any contaminated disposables (e.g., gloves, wipes) in a clearly labeled, sealed container.

  • Disposal Route: Dispose of the contained solid waste in the regular laboratory trash destined for a sanitary landfill, provided this is in accordance with your institution's and local regulations.[13]

  • Empty Containers: Empty containers should be triple-rinsed (if appropriate for the container type) and can then be disposed of in the regular trash.[13]

Emergency Procedures
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists.[1]

  • Skin Contact: Wash off with soap and plenty of water. If molten polymer comes in contact with the skin, cool the area rapidly with cold water. Do not attempt to remove the adhered polymer. Seek immediate medical attention for thermal burns.[1][2]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if respiratory symptoms occur.[3]

  • Ingestion: If a significant quantity is swallowed, give two glasses of water to dilute. Do not induce vomiting. Seek medical attention if feeling unwell.[1]

Workflow for Safe Handling of this compound

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_post Post-Handling A Assess Hazards B Don Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Prepare Ventilated Work Area (Fume Hood or Powder Enclosure) B->C D Weigh Powder in Enclosure C->D Begin Handling E Transfer Powder Carefully D->E F Clean Spills Immediately (Wet Method or HEPA Vac) E->F G Collect Waste in a Sealed Container F->G After Handling H Dispose as Non-Hazardous Solid Waste G->H I Clean Work Area H->I J Remove PPE I->J K Wash Hands Thoroughly J->K

Caption: Logical workflow for the safe handling and disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.